molecular formula C30H52O3 B15590932 Dammar-20(21)-en-3,24,25-triol

Dammar-20(21)-en-3,24,25-triol

Cat. No.: B15590932
M. Wt: 460.7 g/mol
InChI Key: ASMOUVFUKZIYNJ-FKSCTMCXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dammar-20(21)-en-3,24,25-triol is a useful research compound. Its molecular formula is C30H52O3 and its molecular weight is 460.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H52O3

Molecular Weight

460.7 g/mol

IUPAC Name

6-[(5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24?,25?,28+,29-,30-/m1/s1

InChI Key

ASMOUVFUKZIYNJ-FKSCTMCXSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562) with promising therapeutic potential. Synthesizing the current scientific understanding, this document details the compound's interactions with key cellular pathways, offering valuable insights for researchers, scientists, and drug development professionals.

This compound, a natural product isolated from plants of the Meliaceae family, such as those from the Walsura and Shorea genera, has demonstrated a spectrum of biological activities, including anti-inflammatory, cytotoxic, antiviral, and acetylcholinesterase inhibitory effects.[1] This guide will dissect the molecular underpinnings of these activities, presenting available quantitative data, experimental methodologies, and visual representations of the implicated signaling cascades.

Anti-inflammatory Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. In inflammatory states, such as those induced by lipopolysaccharide (LPS) in macrophage cell lines like RAW 264.7, the activation of the NF-κB pathway leads to the production of pro-inflammatory mediators and cytokines.

The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of downstream inflammatory genes. This leads to a significant reduction in the production of key inflammatory molecules.

Key Events in the Anti-inflammatory Pathway:

  • Inhibition of Pro-inflammatory Mediators: A reduction in the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

  • Downregulation of Pro-inflammatory Cytokines: Decreased expression and secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 IkBa_p65_p50->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates Dammar This compound Dammar->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Mediators (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.
Quantitative Data: Anti-inflammatory Activity

Cell LineTreatmentTargetIC50 (µM)Reference
RAW 264.7LPSNO ProductionData not availableN/A
RAW 264.7LPSIL-6 ProductionData not availableN/A
RAW 264.7LPSTNF-α ProductionData not availableN/A
Note: Specific IC50 values for this compound are not yet publicly available. The table reflects the inhibitory effects observed for related dammarane (B1241002) triterpenoids.
Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.

Quantification of Inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

  • Cytokine ELISA: The levels of TNF-α, IL-6, and IL-1β in the culture medium are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis for NF-κB Pathway:

  • Treated cells are lysed, and protein concentrations are determined.

  • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin).

  • Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytotoxic Mechanism of Action

The cytotoxic activity of this compound against various cancer cell lines is primarily attributed to the induction of apoptosis. Dammarane-type triterpenoids have been shown to exert cytotoxic effects on cancer cells, including breast cancer cell lines like MCF-7.[2] The underlying mechanism likely involves the activation of intrinsic and/or extrinsic apoptotic pathways.

Cytotoxicity_Workflow Start Cancer Cell Line (e.g., MCF-7) Treatment Treat with This compound Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Assess Cell Viability (MTT Assay) Incubation->Viability Apoptosis Analyze for Apoptosis (Annexin V/PI Staining) Incubation->Apoptosis Result Determine IC50 & Elucidate Mechanism Viability->Result Mechanism Investigate Apoptotic Pathway (Western Blot for Caspases, Bcl-2 family) Apoptosis->Mechanism Mechanism->Result

Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Quantitative Data: Cytotoxic Activity

Cell LineCompound TypeIC50 (µM)Reference
MCF-7 (Breast Cancer)Dammarane Triterpenoids>100[3]
B16-F10 (Melanoma)Dammarane Triterpenoids>100[3]
Note: The provided IC50 values are for structurally related dammarane triterpenoids and indicate that the natural compounds may have low to moderate direct cytotoxicity, suggesting potential for semi-synthetic modifications to enhance potency.[3]
Experimental Protocol: Cytotoxicity and Apoptosis Assays

Cell Viability Assay (MTT Assay):

  • Cancer cells are seeded in 96-well plates and treated with a range of concentrations of this compound for 24-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The resulting formazan (B1609692) crystals are dissolved in DMSO.

  • The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):

  • Cells are treated with this compound at its IC50 concentration for a specified time.

  • Cells are harvested and washed with PBS.

  • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antiviral and Acetylcholinesterase Inhibitory Activities

Antiviral Mechanism

Dammarane-type triterpenoids have been reported to exhibit antiviral activities, particularly against enveloped viruses like Herpes Simplex Virus (HSV).[4] The proposed mechanism involves the interference with viral entry and/or replication processes. For HSV, this could involve the inhibition of viral attachment to host cells or the disruption of the function of viral enzymes essential for DNA replication. However, the precise molecular target of this compound in the HSV life cycle has not yet been elucidated.

Acetylcholinesterase (AChE) Inhibition

Several triterpenoids have demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the synaptic cleft, a strategy employed in the treatment of Alzheimer's disease. The inhibitory mechanism is likely due to the binding of the triterpenoid to the active site or peripheral anionic site of the AChE enzyme.

Quantitative Data: AChE Inhibition
Compound TypeTargetIC50 (µM)Reference
Serratene-type TriterpenoidsAChE< 30[1]
Ganolucidic acid EAChE10.8[1]
Ursolic acidAChE21.5[1]
Note: The IC50 values are for other bioactive triterpenoids, indicating the potential for this compound to have similar activity.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • The assay is performed in a 96-well plate.

  • A solution of AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and varying concentrations of this compound in a suitable buffer is prepared.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine (B1193921) iodide (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • The rate of color development is monitored by measuring the absorbance at 412 nm over time using a microplate reader.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

This compound is a promising natural product with a diverse pharmacological profile. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways in inflammation and cancer, as well as potential inhibitory effects on viral replication and acetylcholinesterase activity. Further research is warranted to fully elucidate the specific molecular targets and to optimize its therapeutic potential through medicinal chemistry efforts. This guide provides a foundational framework for such future investigations.

References

Unveiling the Natural Reserves of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of the triterpenoid (B12794562) Dammar-20(21)-en-3,24,25-triol. The document summarizes quantitative data, details experimental protocols for its isolation and purification, and explores the potential signaling pathways it may modulate, based on current scientific literature.

Natural Occurrences and Quantitative Analysis

This compound has been identified as a constituent of various plant species, primarily within the genera Walsura and Shorea. Quantitative data regarding its abundance remains somewhat limited in publicly available literature; however, existing studies provide valuable insights into extraction yields.

Plant SourcePlant PartExtraction MethodYieldCitation
Walsura robustaBark95% Ethanol (B145695) Extraction12.4% (w/w) of crude extract[1]
Walsura robusta-Semi-preparative HPLC of a partially purified fraction32% (w/w) of pure compound[1]
Genus ShoreaNot SpecifiedNot SpecifiedData Not Available[1]

Note: The yields mentioned are context-dependent and can vary based on the specific species, geographical location, harvesting time, and the precise extraction and purification protocols employed.

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. Below are detailed methodologies synthesized from various reported protocols.

Extraction

The initial step involves the extraction of the crude triterpenoid fraction from the plant material.

  • Solvent Extraction:

    • Air-dry the plant material (e.g., bark of Walsura robusta) and grind it into a coarse powder.

    • Macerate the powdered material with 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.[1]

Fractionation

The crude extract is then partitioned to separate compounds based on their polarity.

  • Liquid-Liquid Partitioning:

    • Suspend the crude ethanol extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • Collect the different fractions. Triterpenoids like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

    • Evaporate the solvent from each fraction to yield the respective dried extracts.

Chromatographic Purification

The enriched fractions are subjected to various chromatographic techniques to isolate the pure compound.

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel (60-120 mesh).

    • Dissolve the ethyl acetate or n-butanol fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient solvent system. A common system is a gradient of increasing polarity, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate (e.g., from 100:0 to 0:100).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

    • Pool the fractions containing the compound of interest.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using a semi-preparative HPLC system equipped with a C18 column.

    • A typical mobile phase is an isocratic or gradient system of acetonitrile (B52724) and water.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

The following diagram illustrates a general workflow for the isolation and purification of this compound.

G Plant Plant Material (e.g., Walsura robusta bark) Grinding Grinding and Drying Plant->Grinding Extraction Solvent Extraction (95% Ethanol) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning Fractions Enriched Fractions (Ethyl Acetate / n-Butanol) Partitioning->Fractions ColumnChromatography Silica Gel Column Chromatography (Hexane-Ethyl Acetate Gradient) Fractions->ColumnChromatography SemiPure Semi-Purified Fractions ColumnChromatography->SemiPure HPLC Semi-Preparative HPLC (C18, Acetonitrile-Water) SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound

General workflow for the isolation of this compound.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are not extensively documented, research on structurally similar dammarane-type triterpenoids provides strong indications of its potential mechanisms of action, particularly in the context of cancer therapy.

A closely related compound, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol , has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. It is plausible that this compound may share similar mechanisms of action.

Inhibition of Pro-survival Signaling: STAT3 and ERK Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) and the Extracellular signal-regulated kinase (ERK) pathways are frequently hyperactivated in cancer, promoting cell proliferation and survival. 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol has been demonstrated to negatively regulate the activation of both STAT3 and ERK.

G DMT Dammarane (B1241002) Triterpenoid (e.g., 20(S)-25-methoxy...) STAT3 STAT3 DMT->STAT3 Inhibits Activation ERK ERK DMT->ERK Inhibits Activation pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation pERK p-ERK (Active) ERK->pERK Phosphorylation pERK->Proliferation

Inhibition of STAT3 and ERK signaling by a related dammarane triterpenoid.
Induction of Apoptosis and Cell Cycle Arrest

Dammarane-type triterpenoids have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. This is achieved through the modulation of various regulatory proteins. The structurally similar 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol has been found to:

  • Decrease the levels of:

    • MDM2: A negative regulator of the p53 tumor suppressor.

    • E2F1: A transcription factor crucial for cell cycle progression.

    • Cyclin D1, CDK2, and CDK4: Key proteins that drive the cell cycle.

  • Increase the levels of:

    • p21 and p27: Cyclin-dependent kinase inhibitors that halt the cell cycle.

  • Activate:

    • Caspase-3, -8, and -9: Executioner and initiator caspases that mediate apoptosis.

G cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction DMT Dammarane Triterpenoid MDM2 MDM2 DMT->MDM2 E2F1 E2F1 DMT->E2F1 CyclinCDK Cyclin D1 / CDKs DMT->CyclinCDK p21p27 p21 / p27 DMT->p21p27 Caspases Caspase-9, -8, -3 DMT->Caspases Activates CellCycleArrest Cell Cycle Arrest MDM2->CellCycleArrest Inhibits E2F1->CellCycleArrest Promotes CyclinCDK->CellCycleArrest Promotes p21p27->CellCycleArrest Induces Apoptosis Apoptosis Caspases->Apoptosis

Modulation of cell cycle and apoptosis pathways by related dammarane triterpenoids.

References

The Core of Ginseng's Power: An In-depth Technical Guide to the Biosynthesis of Dammarane-Type Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dammarane-type triterpenoids, particularly the ginsenosides (B1230088) found in Panax species, are a class of natural products renowned for their diverse and potent pharmacological activities. Their complex structures, arising from a sophisticated biosynthetic pathway, have captivated the interest of researchers for decades. This technical guide provides a comprehensive overview of the core biosynthetic pathway of dammarane-type triterpenoids, detailing the enzymatic steps, regulatory networks, and key experimental methodologies for their study. This document is intended to serve as a valuable resource for professionals engaged in natural product chemistry, metabolic engineering, and drug discovery.

The Dammarane (B1241002) Biosynthetic Pathway: From a Simple Precursor to Complex Aglycones

The journey to dammarane-type triterpenoids begins with the ubiquitous precursor, 2,3-oxidosqualene (B107256) . This linear molecule undergoes a series of intricate cyclization and oxidation reactions, catalyzed by specific enzymes, to form the characteristic tetracyclic dammarane skeleton. The core pathway can be dissected into three main stages:

Cyclization of 2,3-Oxidosqualene to Dammarenediol-II

The first committed step in dammarane biosynthesis is the cyclization of 2,3-oxidosqualene to form the foundational dammarane structure, dammarenediol-II . This crucial reaction is catalyzed by the enzyme dammarenediol-II synthase (DS) .[1][2][3]

Hydroxylation of Dammarenediol-II to Protopanaxadiol (B1677965)

Following the formation of dammarenediol-II, the pathway branches into the production of the two primary dammarane aglycones. The first of these, protopanaxadiol (PPD) , is formed through the hydroxylation of dammarenediol-II at the C-12 position. This reaction is catalyzed by a cytochrome P450 enzyme, protopanaxadiol synthase (PPDS) , specifically CYP716A47 .[4][5][6]

Hydroxylation of Protopanaxadiol to Protopanaxatriol (B1242838)

The second major aglycone, protopanaxatriol (PPT) , is synthesized from protopanaxadiol through a further hydroxylation step at the C-6 position. This conversion is carried out by another cytochrome P450 enzyme, protopanaxatriol synthase (PPTS) , identified as CYP716A53v2 .[7][8]

The Gateway to Diversity: Glycosylation

The vast structural diversity of ginsenosides arises from the subsequent glycosylation of the PPD and PPT aglycones. A multitude of UDP-glycosyltransferases (UGTs) are responsible for attaching various sugar moieties to the hydroxyl groups at different positions on the dammarane skeleton, primarily at C-3, C-6, and C-20.[9][10][11] This combinatorial glycosylation is the primary driver of the wide array of ginsenosides with distinct pharmacological properties.

Dammarane_Biosynthesis cluster_0 Core Dammarane Aglycone Synthesis cluster_1 Glycosylation 2,3-Oxidosqualene 2,3-Oxidosqualene Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase (DS) Protopanaxadiol (PPD) Protopanaxadiol (PPD) Dammarenediol-II->Protopanaxadiol (PPD) Protopanaxadiol Synthase (PPDS / CYP716A47) Protopanaxatriol (PPT) Protopanaxatriol (PPT) Protopanaxadiol (PPD)->Protopanaxatriol (PPT) Protopanaxatriol Synthase (PPTS / CYP716A53v2) PPD-type Ginsenosides PPD-type Ginsenosides Protopanaxadiol (PPD)->PPD-type Ginsenosides UDP-Glycosyltransferases (UGTs) PPT-type Ginsenosides PPT-type Ginsenosides Protopanaxatriol (PPT)->PPT-type Ginsenosides UDP-Glycosyltransferases (UGTs)

Core biosynthetic pathway of dammarane-type triterpenoid (B12794562) aglycones.

Regulation of Dammarane Biosynthesis: The Role of Jasmonate Signaling

The production of dammarane-type triterpenoids is tightly regulated in response to various developmental and environmental cues. One of the most well-characterized regulatory mechanisms is the jasmonate signaling pathway . Elicitation with methyl jasmonate (MeJA) has been shown to significantly enhance the biosynthesis of ginsenosides in Panax cell and hairy root cultures.[12][13]

The signaling cascade is initiated by the perception of jasmonates, leading to the degradation of JAZ (Jasmonate-ZIM domain) repressor proteins. This derepression allows for the activation of downstream transcription factors, including members of the MYC , MYB , bHLH , WRKY , and NAC families.[14] These transcription factors then bind to specific cis-acting elements in the promoters of dammarane biosynthetic genes, such as dammarenediol-II synthase (DS), upregulating their expression and leading to increased production of dammarane triterpenoids.[15]

Jasmonate_Signaling cluster_0 Jasmonate Signaling Cascade cluster_1 Gene Expression Methyl Jasmonate (MeJA) Methyl Jasmonate (MeJA) JAZ Repressors JAZ Repressors Methyl Jasmonate (MeJA)->JAZ Repressors leads to degradation of Transcription Factors MYC, MYB, bHLH, WRKY, NAC JAZ Repressors->Transcription Factors represses Biosynthetic Genes DS, PPDS, PPTS, UGTs Transcription Factors->Biosynthetic Genes activate transcription of

Simplified jasmonate signaling pathway regulating dammarane biosynthesis.

Quantitative Data on Dammarane-Type Triterpenoid Production

The yield of dammarane-type triterpenoids varies significantly depending on the production system. While Panax ginseng plants are the natural source, biotechnological approaches such as hairy root cultures and metabolic engineering in microorganisms offer promising alternatives for enhanced and sustainable production.

Enzyme Kinetic Parameters

Detailed enzyme kinetic parameters (Km, Vmax, kcat) for the core enzymes of the dammarane biosynthetic pathway are not extensively reported in the literature. However, functional characterization has been performed, confirming their catalytic activities.

EnzymeSubstrateProductNotes
Dammarenediol-II Synthase (DS) 2,3-OxidosqualeneDammarenediol-IIActivity confirmed in recombinant yeast and in vitro assays.[1][2][16]
Protopanaxadiol Synthase (PPDS / CYP716A47) Dammarenediol-IIProtopanaxadiolActivity demonstrated in recombinant yeast and in vitro microsomal assays.[4][5]
Protopanaxatriol Synthase (PPTS / CYP716A53v2) ProtopanaxadiolProtopanaxatriolActivity confirmed in recombinant yeast and in vitro assays.[7][8]
UDP-Glycosyltransferases (UGTs) PPD, PPT, and various ginsenosidesGlycosylated ginsenosidesA diverse family of enzymes with varying substrate specificities. Kinetic parameters have been determined for some specific UGTs.[9][17]
Comparative Yields of Dammarane-Type Triterpenoids in Different Production Systems
Production SystemKey Dammarane-Type Triterpenoids ProducedReported Yields (mg/g dry weight or mg/L)References
Panax ginseng Root Dammarenediol-II, PPD, PPT, various ginsenosidesTotal ginsenosides: ~10-20 mg/g[18]
Panax ginseng Hairy Root Cultures Dammarenediol-II, PPD, PPT, various ginsenosidesTotal ginsenosides: ~5-15 mg/g; can be enhanced with elicitors.[19][20][21]
Engineered Saccharomyces cerevisiae Dammarenediol-II, PPD, PPT, specific ginsenosidesDammarenediol-II: up to 5.6 g/L; PPD: up to 1.72 g/L; PPT: up to 15.9 mg/L.[12][22]
Engineered Nicotiana benthamiana Dammarenediol-II, PPD, PPTPPT: up to 2.8 µg/g dry weight.[23]
Engineered Chlamydomonas reinhardtii Dammarenediol-IIUp to 2.6 mg/L.[24]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of the dammarane-type triterpenoid biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce recombinant enzymes for in vitro characterization.

Workflow:

Heterologous_Expression_Workflow Gene Isolation Gene Isolation Vector Construction Vector Construction Gene Isolation->Vector Construction Ligation Host Transformation Host Transformation Vector Construction->Host Transformation e.g., E. coli, Yeast Protein Expression Protein Expression Host Transformation->Protein Expression Induction Cell Lysis Cell Lysis Protein Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification e.g., Ni-NTA chromatography Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay Characterization

Workflow for heterologous expression and purification of enzymes.

Protocol Outline (Example for E. coli):

  • Gene Amplification: Amplify the coding sequence of the target enzyme (e.g., dammarenediol-II synthase) from Panax ginseng cDNA using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: Ligate the purified PCR product into an expression vector (e.g., pET vector with a His-tag).

  • Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: Grow the transformed E. coli in LB medium to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using Ni-NTA affinity chromatography.

  • Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.

In Vitro Enzyme Assays

4.2.1. Dammarenediol-II Synthase Assay

Principle: This assay measures the conversion of 2,3-oxidosqualene to dammarenediol-II by the recombinant DS enzyme.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the purified recombinant DS enzyme, and the substrate 2,3-oxidosqualene.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the extracted products by GC-MS or LC-MS to identify and quantify the formation of dammarenediol-II.

4.2.2. Cytochrome P450 (PPDS and PPTS) Enzyme Assay

Principle: This assay measures the hydroxylation of the substrate (dammarenediol-II for PPDS or PPD for PPTS) by the recombinant P450 enzyme in the presence of a cytochrome P450 reductase (CPR) and NADPH.[25][26][27][28]

Protocol Outline:

  • Microsome Preparation: If using a yeast expression system, prepare microsomes containing the recombinant CYP and CPR.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate buffer, pH 7.4), microsomes (or purified CYP and CPR), the substrate, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 28-30°C) with shaking.

  • Extraction and Analysis: Stop the reaction, extract the products, and analyze by LC-MS to detect the formation of PPD or PPT.

4.2.3. UDP-Glycosyltransferase (UGT) Assay

Principle: This assay measures the transfer of a sugar moiety from a UDP-sugar donor to a ginsenoside acceptor, catalyzed by a recombinant UGT.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), the purified recombinant UGT, the ginsenoside acceptor substrate (e.g., PPD), and the UDP-sugar donor (e.g., UDP-glucose).

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C).

  • Analysis: The reaction can be analyzed in two ways:

    • Direct Product Detection: Stop the reaction and analyze the formation of the glycosylated product by HPLC or LC-MS.[9]

    • UDP Detection: Use a commercial kit (e.g., UDP-Glo™) to measure the amount of UDP released during the reaction, which is proportional to the enzyme activity.[10]

Quantification of Dammarane-Type Triterpenoids in Biological Samples

Objective: To extract and quantify the levels of specific dammarane-type triterpenoids from plant material, hairy root cultures, or microbial fermentation broths.

Workflow:

Quantification_Workflow Sample Preparation Sample Preparation Extraction Extraction Sample Preparation->Extraction e.g., Sonication, Reflux Purification Purification Extraction->Purification e.g., Solid-Phase Extraction LC-MS/HPLC Analysis LC-MS/HPLC Analysis Purification->LC-MS/HPLC Analysis Quantification Quantification LC-MS/HPLC Analysis->Quantification Comparison to standards

General workflow for the quantification of dammarane-type triterpenoids.

Protocol Outline:

  • Sample Preparation: Lyophilize and grind plant or hairy root samples to a fine powder. For microbial cultures, separate the cells from the broth.

  • Extraction: Extract the samples with a suitable solvent, typically methanol (B129727) or ethanol, often with the aid of sonication or reflux.

  • Purification/Enrichment: The crude extract can be further purified and enriched for triterpenoids using solid-phase extraction (SPE) with a C18 cartridge.

  • LC-MS or HPLC Analysis: Separate the triterpenoids using a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient. Detection can be performed using a UV detector (around 203 nm) or a mass spectrometer for more sensitive and specific detection.

  • Quantification: Quantify the individual dammarane-type triterpenoids by comparing their peak areas to those of authentic standards.

Conclusion

The biosynthesis of dammarane-type triterpenoids is a complex and highly regulated process that is of significant interest to researchers in various fields. A thorough understanding of the enzymes, intermediates, and regulatory networks involved is crucial for harnessing the potential of these valuable natural products. The methodologies outlined in this guide provide a framework for the continued exploration of this fascinating biosynthetic pathway, with the ultimate goal of developing sustainable and efficient production platforms for these pharmacologically important compounds. The ongoing efforts in metabolic engineering, synthetic biology, and elucidation of regulatory mechanisms promise to unlock new avenues for the production and diversification of dammarane-type triterpenoids for therapeutic applications.

References

An In-depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) class of natural products. Isolated primarily from plants of the Meliaceae family, such as Walsura robusta, and also found in dammar resin, this compound has garnered significant interest within the scientific community.[1][2] Its multifaceted biological activities, including antiviral, anticancer, and anti-inflammatory properties, position it as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on experimental details and mechanistic insights relevant to researchers in the life sciences.

Chemical Structure and Physicochemical Properties

This compound is characterized by a dammarane skeleton, a tetracyclic core structure. The specific stereochemistry of the hydroxyl groups and the exocyclic double bond are crucial for its biological function. The systematic name for one of its common isomers is (3β,24R)-Dammar-20(21)-ene-3,24,25-triol.

A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
CAS Number 55050-69-6N/A
Molecular Formula C₃₀H₅₂O₃[2]
Molecular Weight 460.73 g/mol [2]
Appearance White to off-white powderN/A
Melting Point 165-167 °CN/A
Solubility Soluble in DMSO[3]
Purity (typical) ≥98% (by HPLC)[3]

Spectroscopic data, essential for the identification and characterization of this compound, are summarized as follows:

Spectroscopic DataKey Features
¹H NMR Signals corresponding to the dammarane skeleton, hydroxyl groups, and the exocyclic double bond.
¹³C NMR Resonances confirming the 30 carbon atoms of the dammarane framework.
Mass Spectrometry Molecular ion peak consistent with the chemical formula.

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities in preclinical studies. The primary areas of investigation include its potential as an antiviral, anticancer, and anti-inflammatory agent.

Antiviral Activity

This triterpenoid has shown potential in inhibiting the replication of certain viruses.[1] The proposed mechanism of action involves the inhibition of key viral enzymes necessary for replication.[1] Further research is needed to fully elucidate the specific viral targets and the breadth of its antiviral spectrum.

Anticancer Activity

Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.[1] The mechanism of its anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells.[1] The structural features of the dammarane skeleton are thought to play a crucial role in its cytotoxic potential.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties.[1] A key mechanism is the downregulation of pro-inflammatory cytokines in macrophages, which are central mediators of the inflammatory response.[1]

Experimental Protocols

Detailed experimental methodologies are critical for the replication and advancement of scientific findings. Below are generalized protocols for the isolation and biological evaluation of this compound, based on common practices for dammarane triterpenoids.

Isolation and Purification

A general workflow for the isolation of this compound from its natural source, Walsura robusta, is outlined below.

G start Plant Material (Walsura robusta) extraction Solvent Extraction (e.g., methanol) start->extraction concentration Concentration of Extract extraction->concentration partitioning Solvent Partitioning (e.g., with ethyl acetate) concentration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography hplc Semi-preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound G compound This compound antiviral Antiviral Assay (e.g., Plaque Reduction Assay) compound->antiviral anticancer Anticancer Assay (e.g., MTT Assay for Cytotoxicity) compound->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay for Nitric Oxide) compound->anti_inflammatory results Data Analysis and Interpretation antiviral->results anticancer->results anti_inflammatory->results G compound Dammarane Triterpenoid signaling_cascade Signaling Cascade compound->signaling_cascade inflammatory_stimulus Inflammatory Stimulus cell_surface_receptor Cell Surface Receptor inflammatory_stimulus->cell_surface_receptor cell_surface_receptor->signaling_cascade nf_kb NF-κB Activation signaling_cascade->nf_kb gene_expression Pro-inflammatory Gene Expression nf_kb->gene_expression cytokines Cytokine Production gene_expression->cytokines

References

A Technical Guide to the Biological Activity of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT) is a naturally occurring triterpenoid (B12794562) compound isolated from plant sources such as Walsura robusta and species of the genus Shorea.[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the known biological activities of DMT, including its cytotoxic, anti-inflammatory, and antiviral effects. Detailed experimental methodologies for assessing these activities are provided, and all available quantitative data is summarized. Furthermore, this guide illustrates the putative signaling pathways through which this compound may exert its effects, based on current research and the activities of structurally related compounds.

Core Biological Activities

This compound exhibits a range of biological activities that suggest its potential as a therapeutic agent. The primary activities identified in preclinical studies include cytotoxicity against cancer cell lines, anti-inflammatory effects, and antiviral activity, particularly against Herpes Simplex Virus-1 (HSV-1). One of the proposed mechanisms for its diverse activities is the inhibition of acetylcholinesterase (AChE).[1]

Cytotoxic Activity

DMT has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.[1] Studies have shown that DMT can induce apoptosis in human cancer cells.[1]

Quantitative Cytotoxicity Data

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia10 - 30[1]
HepG2Hepatocellular Carcinoma10 - 30[1]
Anti-inflammatory Activity

DMT has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).[1] Specifically, it has been observed to decrease the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Quantitative Anti-inflammatory Data

Currently, specific quantitative data on the percentage reduction of TNF-α and IL-6 at various concentrations of this compound is not available in the reviewed literature.

Antiviral Activity

In vitro studies have indicated that this compound exhibits antiviral activity against Herpes Simplex Virus Type 1 (HSV-1), demonstrating a significant reduction in viral replication.[1]

Quantitative Antiviral Data

Specific EC50 or IC50 values for the antiviral activity of this compound against HSV-1 are not currently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and further investigate the biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assessment: Cytokine Quantification by ELISA

This protocol details the measurement of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages.

Protocol:

  • Cell Seeding and Differentiation: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a vehicle control.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and calculate the percentage inhibition by this compound compared to the LPS-stimulated vehicle control.

Antiviral Assessment: Plaque Reduction Assay

This assay is used to determine the ability of a compound to inhibit the replication of a virus.

Protocol:

  • Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates and grow to confluence.

  • Virus Preparation: Prepare serial dilutions of HSV-1.

  • Compound and Virus Co-incubation: In a separate tube, incubate the virus with different concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the confluent cell monolayers and infect with the virus-compound mixture. Allow for adsorption for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of the compound to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ atmosphere until viral plaques are visible.

  • Plaque Staining and Counting: Fix the cells with 10% formalin and stain with 0.5% crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition compared to the virus-only control and determine the EC50 value.

Putative Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, based on its observed biological activities and studies on structurally similar dammarane (B1241002) triterpenoids, the following signaling pathways are likely modulated by this compound.

Induction of Apoptosis

The cytotoxic activity of DMT is likely mediated through the induction of apoptosis. This process is tightly regulated by a cascade of caspases and members of the Bcl-2 family of proteins. Related dammarane triterpenoids have been shown to activate initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and programmed cell death.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Cytochrome c Cytochrome c Bax->Cytochrome c Release Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 This compound This compound This compound->Death Receptors Extrinsic Pathway This compound->Bcl-2 Inhibition This compound->Bax Activation

Caption: Putative Apoptosis Induction Pathway by DMT.

Inhibition of NF-κB Signaling

The anti-inflammatory effects of DMT are likely due to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α and IL-6. Dammarane triterpenoids may inhibit this pathway by preventing IκB degradation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activation IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex Phosphorylation of IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB IκB Degradation Pro-inflammatory Genes\n(TNF-α, IL-6) Pro-inflammatory Genes (TNF-α, IL-6) NF-κB_n->Pro-inflammatory Genes\n(TNF-α, IL-6) Transcription LPS LPS LPS->TLR4 This compound This compound This compound->IKK Inhibition cluster_screening Initial Screening cluster_characterization Mechanism of Action Studies cluster_validation In Vivo Validation Compound Isolation/Synthesis Compound Isolation/Synthesis Cytotoxicity Screen\n(e.g., MTT Assay) Cytotoxicity Screen (e.g., MTT Assay) Compound Isolation/Synthesis->Cytotoxicity Screen\n(e.g., MTT Assay) Anti-inflammatory Screen\n(e.g., Cytokine ELISA) Anti-inflammatory Screen (e.g., Cytokine ELISA) Compound Isolation/Synthesis->Anti-inflammatory Screen\n(e.g., Cytokine ELISA) Antiviral Screen\n(e.g., Plaque Assay) Antiviral Screen (e.g., Plaque Assay) Compound Isolation/Synthesis->Antiviral Screen\n(e.g., Plaque Assay) Apoptosis Assays\n(Caspase activity, Bcl-2 family expression) Apoptosis Assays (Caspase activity, Bcl-2 family expression) Cytotoxicity Screen\n(e.g., MTT Assay)->Apoptosis Assays\n(Caspase activity, Bcl-2 family expression) Signaling Pathway Analysis\n(e.g., NF-κB Reporter Assay) Signaling Pathway Analysis (e.g., NF-κB Reporter Assay) Anti-inflammatory Screen\n(e.g., Cytokine ELISA)->Signaling Pathway Analysis\n(e.g., NF-κB Reporter Assay) Enzyme Inhibition Assays\n(e.g., AChE activity) Enzyme Inhibition Assays (e.g., AChE activity) Antiviral Screen\n(e.g., Plaque Assay)->Enzyme Inhibition Assays\n(e.g., AChE activity) Animal Models of Cancer Animal Models of Cancer Apoptosis Assays\n(Caspase activity, Bcl-2 family expression)->Animal Models of Cancer Animal Models of Inflammation Animal Models of Inflammation Signaling Pathway Analysis\n(e.g., NF-κB Reporter Assay)->Animal Models of Inflammation Animal Models of Viral Infection Animal Models of Viral Infection Enzyme Inhibition Assays\n(e.g., AChE activity)->Animal Models of Viral Infection

References

Potential Therapeutic Applications of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT), a naturally occurring dammarane-type triterpenoid (B12794562) isolated from sources such as Walsura robusta, has emerged as a promising candidate for therapeutic development.[1][2] Preclinical evidence indicates a spectrum of biological activities, including antiviral, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current state of research on DMT, focusing on its potential therapeutic applications. It consolidates available quantitative data, details relevant experimental methodologies, and elucidates the putative signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Introduction

Triterpenoids, a large and structurally diverse class of natural products, are well-recognized for their wide range of pharmacological properties. Among these, the dammarane-type triterpenoids have garnered significant interest due to their potent biological activities. This compound (DMT) is a representative of this class, and preliminary studies have highlighted its potential in several therapeutic areas. This guide synthesizes the existing scientific literature on DMT to facilitate further research and development.

Therapeutic Potential and Preclinical Data

The therapeutic potential of DMT is supported by in vitro studies demonstrating its efficacy in antiviral, anti-inflammatory, and cytotoxic contexts. While specific quantitative data for DMT is still emerging, studies on closely related dammarane (B1241002) triterpenoids provide valuable insights into its potential potency.

Antiviral Activity
Anti-inflammatory Properties

The anti-inflammatory effects of DMT have been attributed to its ability to downregulate pro-inflammatory cytokines in macrophage cells, as suggested by a study in Natural Products Research.[1] This positions DMT as a candidate for the development of treatments for inflammatory conditions. The mechanism is thought to involve the modulation of key inflammatory signaling pathways.

Cytotoxic Effects

While direct IC50 values for DMT against a comprehensive panel of cancer cell lines are not yet widely published, research on analogous dammarane triterpenoids suggests a strong potential for cytotoxic activity. The structural characteristics of DMT are similar to other dammarane triterpenoids that have demonstrated notable cytotoxicity.

Table 1: Cytotoxicity of Structurally Related Dammarane Triterpenoids

CompoundCancer Cell LineIC50 ValueReference
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHuman colon cancer (HCT-8)31.6 µg/mL[1]
Cycloartane-3,24,25-triolHuman prostate cancer (DU145)1.67 ± 0.18 µM[1]
Cycloartane-3,24,25-triolHuman prostate cancer (PC-3)2.226 ± 0.28 µM[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Based on the available literature for DMT and related compounds, the following methodologies are central to evaluating its therapeutic potential.

Isolation and Purification of this compound

DMT is primarily isolated from the plant Walsura robusta.[2] A general workflow for its extraction and purification is as follows:

G cluster_extraction Extraction cluster_purification Purification plant_material Dried and powdered Walsura robusta plant material extraction Solvent Extraction (e.g., Methanol or Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Further Chromatographic Steps (e.g., HPLC) chromatography1->chromatography2 pure_dmt Pure this compound chromatography2->pure_dmt

Caption: General workflow for the isolation and purification of DMT.

Antiviral Activity Assay (Plaque Reduction Assay)

The antiviral activity of DMT against HSV-1 can be quantified using a plaque reduction assay.

  • Cell Culture: Vero cells (or another susceptible cell line) are cultured in appropriate media and seeded in multi-well plates to form a confluent monolayer.

  • Virus Infection: The cells are infected with a known titer of HSV-1.

  • Compound Treatment: Following viral adsorption, the medium is replaced with fresh medium containing various concentrations of DMT. A vehicle control (e.g., DMSO) is also included.

  • Plaque Formation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet). The number of plaques in the DMT-treated wells is counted and compared to the vehicle control to determine the percentage of inhibition. The IC50 value is calculated as the concentration of DMT that inhibits plaque formation by 50%.

Anti-inflammatory Activity Assay (LPS-stimulated Macrophages)

The anti-inflammatory effects of DMT can be assessed in a lipopolysaccharide (LPS)-stimulated macrophage model.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured and seeded in multi-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of DMT for a specified time.

  • LPS Stimulation: Macrophages are then stimulated with LPS to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The reduction in NO and cytokine production in DMT-treated cells compared to LPS-stimulated control cells is calculated to determine the inhibitory activity.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of DMT on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of DMT for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of DMT that inhibits cell growth by 50%) is determined.

Signaling Pathways

The therapeutic effects of DMT are likely mediated through the modulation of specific intracellular signaling pathways. While direct studies on DMT are limited, the known mechanisms of related compounds and the nature of its biological activities suggest the involvement of key inflammatory and cell survival pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. It is anticipated that the anti-inflammatory effects of DMT are, at least in part, due to the inhibition of this pathway.

G cluster_pathway Putative Inhibition of NF-κB Pathway by DMT LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Cytokines DMT This compound DMT->IKK Inhibition

Caption: Putative mechanism of DMT in the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also critical in regulating inflammation and cell proliferation. It is plausible that DMT exerts its effects by modulating the phosphorylation and activation of these kinases.

G cluster_mapk Potential Modulation of MAPK Pathway by DMT Stress Cellular Stress / LPS MAPKKK MAPKKK Activation Stress->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK Activation (p38, JNK, ERK) MAPKK->MAPK Response Inflammatory & Proliferative Responses MAPK->Response DMT This compound DMT->MAPKK Modulation?

Caption: Potential modulation of the MAPK signaling pathway by DMT.

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent with antiviral, anti-inflammatory, and cytotoxic activities. The data from structurally related compounds are encouraging and provide a strong rationale for the continued investigation of DMT.

Future research should focus on:

  • Quantitative Bioactivity: Determining the specific IC50 values of DMT against a broad range of viruses and cancer cell lines.

  • Mechanism of Action: Elucidating the precise molecular targets and the detailed effects of DMT on key signaling pathways such as NF-κB and MAPKs.

  • In Vivo Studies: Evaluating the efficacy and safety of DMT in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of DMT to optimize its therapeutic properties.

This technical guide serves as a starting point for these future endeavors, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.

References

The Anti-inflammatory Potential of Dammarane Triterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane (B1241002) triterpenoids, a class of tetracyclic triterpenes, are widely distributed in various medicinal plants, most notably in the Panax genus (ginseng). An expanding body of scientific evidence has highlighted their significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth overview of the anti-inflammatory activities of dammarane triterpenoids, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Core Mechanisms of Anti-inflammatory Action

Dammarane triterpenoids exert their anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, with emerging evidence also pointing to their influence on the JAK-STAT and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Dammarane triterpenoids have been shown to potently inhibit this pathway at multiple points.

A key mechanism involves the prevention of the degradation of the inhibitor of NF-κB alpha (IκBα). In resting cells, IκBα sequesters NF-κB in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This liberates NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Several ginsenosides (B1230088), a prominent group of dammarane triterpenoids, have been found to directly or indirectly inhibit IKK activity, thereby stabilizing IκBα and preventing NF-κB activation.[1][2] For instance, ginsenoside Rb1 has been reported to inhibit IκBα degradation, leading to the inactivation of the NLRP3 inflammasome and IL-1β.[1]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; MyD88 [label="MyD88", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa_NFkB [label="IκBα-NF-κB\n(Inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB\n(Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Genes [label="Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Dammarane_Triterpenoids [label="Dammarane\nTriterpenoids", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> IKK; IKK -> IkBa_NFkB [label="Phosphorylates IκBα"]; IkBa_NFkB -> NFkB [label="IκBα degradation"]; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Pro_inflammatory_Genes [label="Induces transcription"]; Dammarane_Triterpenoids -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT

Figure 1: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another critical regulator of inflammation. Dammarane triterpenoids have been observed to suppress the phosphorylation of these key kinases. By inhibiting the activation of p38 and JNK, these compounds can downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6.[3]

// Nodes Inflammatory_Stimuli [label="Inflammatory\nStimuli (LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Upstream_Kinases [label="Upstream\nKinases", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Pp38 [label="p-p38", fillcolor="#34A853", fontcolor="#FFFFFF"]; PJNK [label="p-JNK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammatory_Response [label="Inflammatory\nResponse", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Dammarane_Triterpenoids [label="Dammarane\nTriterpenoids", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> Upstream_Kinases; Upstream_Kinases -> {p38, JNK, ERK} [label="Phosphorylate"]; p38 -> Pp38; JNK -> PJNK; ERK -> PERK; {Pp38, PJNK, PERK} -> Transcription_Factors [label="Activate"]; Transcription_Factors -> Inflammatory_Response; Dammarane_Triterpenoids -> {p38, JNK, ERK} [label="Inhibit\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT

Figure 2: Modulation of the MAPK signaling pathway by dammarane triterpenoids.

Interference with the JAK-STAT Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors, playing a significant role in inflammation and immunity. Some ginsenosides have been shown to inhibit the phosphorylation of STAT3, a key protein in this pathway. By blocking STAT3 activation, these compounds can suppress the expression of STAT3-dependent genes involved in inflammation.[4][5]

// Nodes Cytokines [label="Cytokines\n(e.g., IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Cytokine\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"]; PJAK [label="p-JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PSTAT3 [label="p-STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="p-STAT3 Dimer", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Inflammatory Gene\nExpression", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Dammarane_Triterpenoids [label="Dammarane\nTriterpenoids", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Cytokines -> Receptor; Receptor -> JAK; JAK -> PJAK; PJAK -> STAT3 [label="Phosphorylates"]; STAT3 -> PSTAT3; PSTAT3 -> Dimer [label="Dimerizes"]; Dimer -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression; Dammarane_Triterpenoids -> STAT3 [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee]; } END_DOT

Figure 3: Inhibition of the JAK-STAT signaling pathway by dammarane triterpenoids.

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. Dammarane triterpenoids, such as ginsenoside Rb1, have been found to deactivate the NLRP3 inflammasome, thereby reducing the maturation and release of IL-1β.[1]

Quantitative Data on Anti-inflammatory Activities

The anti-inflammatory potency of dammarane triterpenoids has been quantified in numerous in vitro studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various dammarane triterpenoids against key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
3,4-seco-dammarane saponin (B1150181) 78.23[6]
3,4-seco-dammarane saponin 811.23[6]
3,4-seco-dammarane saponin 109.87[6]
3,4-seco-dammarane saponin 1110.54[6]
Dammarane glucoside 29.02[4]
Gymnosporone C (Compound 3)95.71
Gymnosporone G (Compound 7)71.85
Gymnosporone H (Compound 8)88.32

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineCell LineIC50 (µM)Reference
Ginsenoside Rb1TNF-α-48.0[7]
Ginsenoside Rb2TNF-α-27.9[7]
Ginsenoside RdNF-κBHepG23.47[8]
Ginsenoside Rg5NF-κBHepG20.61[8]
Ginsenoside Rz1NF-κBHepG20.63[8]
Ginsenoside Rk1NF-κBHepG20.75[8]
Aglinin C 3-acetateNF-κBHepG212.45 ± 2.37[9]
Aglinin CNF-κBHepG223.32 ± 3.25[9]
24-epi-cabraleadiolNF-κBHepG213.95 ± 1.57[9]
Impressic acidNF-κBRAW264.7-[10]
Acankoreanogenin ANF-κBRAW264.7-[10]

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents

CompoundAnimal ModelDoseRoute% Inhibition of EdemaReference
Ginsenoside-ReMice--Significant[11]
RubiadinRat0.5 mg/kgi.p.43% (at 3h)[12]
Aqueous Extract of Pistacia atlanticaRat400 mg/kgp.o.90.59% (at 3h)[13]
Methanol Extract of Cissus repensMice500 mg/kg-29.60 ± 4.40[14]
Aqueous Extract of Mangifera indicaRat400 mg/kgp.o.53% (at 4h)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of dammarane triterpenoids.

In Vitro Anti-inflammatory Assays

Griess_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Griess Reaction and Measurement Seed Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) Incubate1 Incubate for 24h Seed->Incubate1 Pretreat Pre-treat with Dammarane Triterpenoids or Vehicle Incubate1->Pretreat Incubate2 Incubate for 1-2h Pretreat->Incubate2 Stimulate Stimulate with LPS (e.g., 1 µg/mL) Incubate2->Stimulate Incubate3 Incubate for 24h Stimulate->Incubate3 Collect_Supernatant Collect cell culture supernatant Incubate3->Collect_Supernatant Mix_Reagent Mix supernatant with Griess Reagent (1:1) Collect_Supernatant->Mix_Reagent Incubate4 Incubate at RT for 10-15 min Mix_Reagent->Incubate4 Measure_Absorbance Measure absorbance at 540 nm Incubate4->Measure_Absorbance

Figure 4: Workflow for the Griess assay to measure nitric oxide production.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the dammarane triterpenoid (B12794562) for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.

  • Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a new 96-well plate.

  • Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T or HepG2) with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with the dammarane triterpenoid for 1 hour, followed by stimulation with an NF-κB activator such as TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protocol:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat with dammarane triterpenoids for 1 hour before stimulating with LPS (1 µg/mL) for a specified time (e.g., 15-60 minutes for MAPK phosphorylation, 30-60 minutes for IκBα degradation).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, IκBα, and p65 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.[8][16]

Protocol:

  • Priming: Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS (1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[9][17]

  • Inhibition: Pre-incubate the primed cells with various concentrations of the dammarane triterpenoid for 1 hour.

  • Activation: Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for 1-2 hours.[9][17]

  • Sample Collection: Collect the cell culture supernatants to measure secreted IL-1β and cell lysates to analyze caspase-1 cleavage.

  • Analysis: Quantify IL-1β levels in the supernatant using an ELISA kit. Analyze the cleavage of pro-caspase-1 to its active p20 subunit in the cell lysates by Western blotting.

In Vivo Anti-inflammatory Assay

Paw_Edema_Workflow cluster_0 Animal Dosing and Induction cluster_1 Measurement and Analysis Animal_Grouping Group animals (e.g., rats or mice) Administer_Compound Administer Dammarane Triterpenoid (p.o. or i.p.) or Vehicle Animal_Grouping->Administer_Compound Wait Wait for 30-60 min Administer_Compound->Wait Inject_Carrageenan Inject Carrageenan (1%) into the sub-plantar region of the right hind paw Wait->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at different time points (e.g., 0, 1, 2, 3, 4, 5h) using a plethysmometer Inject_Carrageenan->Measure_Paw_Volume Calculate_Edema Calculate the increase in paw volume Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition Calculate the percentage inhibition of edema compared to the control group Calculate_Edema->Calculate_Inhibition

Figure 5: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Groups: Divide rats or mice into groups: a control group, a standard drug group (e.g., indomethacin (B1671933) or diclofenac), and test groups receiving different doses of the dammarane triterpenoid.

  • Drug Administration: Administer the test compound or standard drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of dammarane triterpenoids is influenced by their chemical structure. Glycosylation patterns and modifications to the triterpenoid backbone can significantly impact their potency. For instance, some studies suggest that glycosylated dammarane triterpenoids exhibit potent anti-inflammatory activity.[17] The presence of double bonds in the side chain of aglycone dammarane triterpenoids has also been linked to immunomodulatory effects.[17] Further research is needed to fully elucidate the structure-activity relationships and to guide the rational design of more potent anti-inflammatory agents based on the dammarane scaffold.

Conclusion

Dammarane triterpenoids represent a promising class of natural compounds with well-documented anti-inflammatory properties. Their ability to modulate key inflammatory pathways, including NF-κB, MAPK, JAK-STAT, and the NLRP3 inflammasome, underscores their therapeutic potential. The quantitative data presented in this guide highlight their efficacy in inhibiting the production of pro-inflammatory mediators. The detailed experimental protocols provide a valuable resource for researchers seeking to investigate the anti-inflammatory effects of these and other natural products. Continued research into the structure-activity relationships and in vivo efficacy of dammarane triterpenoids will be crucial for their development as next-generation anti-inflammatory drugs.

References

Dammar-20(21)-en-3,24,25-triol: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) found in various plant species, including Walsura robusta and plants from the Shorea genus. This class of compounds has garnered significant interest in oncological research due to its potential as a cytotoxic and pro-apoptotic agent. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogs, focusing on its anti-cancer properties, mechanisms of action, and relevant experimental protocols. While specific data for this exact compound is emerging, extensive research on its close structural relatives, particularly protopanaxadiol (B1677965) (PPD), provides a strong foundation for its potential therapeutic applications.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃₀H₅₂O₃
Molecular Weight 460.73 g/mol
CAS Number 55050-69-6
Appearance White to off-white powder
Solubility Soluble in DMSO, methanol, and other organic solvents
Natural Sources Walsura robusta, Shorea species

In Vitro Anti-Cancer Activity

This compound and its related compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines.

Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values for this compound and structurally similar dammarane (B1241002) triterpenoids.

CompoundCancer Cell LineIC₅₀ ValueReference
This compound HL-60 (Promyelocytic Leukemia)10-30 µM[1]
This compound HepG2 (Hepatocellular Carcinoma)10-30 µM[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Colon Cancer)31.6 µg/mL[1]
Cycloartane-3,24,25-triolDU145 (Prostate Cancer)1.67 ± 0.18 µM[1]
Cycloartane-3,24,25-triolPC-3 (Prostate Cancer)2.226 ± 0.28 µM[1]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triolLNCaP (Prostate Cancer)12.0 µM[2]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triolPC-3 (Prostate Cancer)5.6 µM[2]
Protopanaxadiol (PPD)LNCaP (Prostate Cancer)44.8 µM[2]
Protopanaxadiol (PPD)PC-3 (Prostate Cancer)29.3 µM[2]

Mechanism of Action

Research on dammarane triterpenoids suggests that their anti-cancer effects are mediated through multiple signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

Induction of Apoptosis

This compound and its analogs have been shown to induce programmed cell death in cancer cells.[1] The apoptotic mechanism likely involves both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.

Modulation of Key Signaling Pathways

Studies on closely related dammarane triterpenoids indicate that these compounds can modulate several critical signaling pathways involved in cancer cell survival and proliferation.

  • NF-κB Signaling Pathway: Dammarane triterpenoids have been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This inhibition is thought to occur through the prevention of IκBα degradation, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, is another key target. Dammarane compounds have been observed to suppress the phosphorylation of these kinases, thereby interfering with downstream signaling that promotes cell proliferation and survival.

Below are graphical representations of the proposed mechanisms of action.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits Gene Transcription Gene Transcription NF-kB->Gene Transcription Promotes Dammarane This compound Dammarane->IKK Inhibits Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition

Figure 1: Proposed inhibition of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Ras Ras Growth Factors->Ras JNK JNK Growth Factors->JNK p38 p38 Growth Factors->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Dammarane This compound Dammarane->MEK Inhibits Dammarane->JNK Inhibits Dammarane->p38 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival

Figure 2: Proposed modulation of the MAPK signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-cancer activity of this compound. These should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance

Figure 3: Workflow for the MTT cell viability assay.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

G Treat Cells Treat Cells Harvest & Wash Harvest & Wash Treat Cells->Harvest & Wash Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash->Resuspend in Binding Buffer Stain with Annexin V-FITC & PI Stain with Annexin V-FITC & PI Resuspend in Binding Buffer->Stain with Annexin V-FITC & PI Incubate Incubate Stain with Annexin V-FITC & PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

Figure 4: Workflow for apoptosis analysis by flow cytometry.
  • Cell Treatment: Treat cells with this compound at various concentrations for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathways

G Treat Cells Treat Cells Lyse Cells Lyse Cells Treat Cells->Lyse Cells Protein Quantification Protein Quantification Lyse Cells->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 5: General workflow for Western blot analysis.
  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

While specific in vivo data for this compound is limited, studies on related compounds like 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol have shown significant tumor growth inhibition in xenograft mouse models.[2] For example, in a PC3 human prostate cancer xenograft model, this related compound significantly inhibited tumor growth at doses of 5, 10, and 20 mg/kg/day.[2] These findings suggest the potential for this compound to exhibit similar anti-tumor efficacy in vivo.

General Xenograft Mouse Model Protocol
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses for a specified period.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or Western blotting).

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and pro-apoptotic potential against cancer cells. Its mechanism of action appears to involve the modulation of key signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate its anti-cancer properties, including:

  • Comprehensive screening against a wider panel of cancer cell lines to determine its full spectrum of activity.

  • Detailed mechanistic studies to pinpoint the direct molecular targets of the compound.

  • In-depth in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in various cancer models.

  • Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective analogs.

This technical guide provides a foundational understanding for researchers to further explore the therapeutic potential of this compound in the field of oncology.

References

A Framework for Investigating the Antiviral Activity of Dammar-20(21)-en-3,24,25-triol Against Herpes Simplex Virus-1 (HSV-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research detailing the antiviral activity of Dammar-20(21)-en-3,24,25-triol against Herpes Simplex Virus-1 (HSV-1) is not available in the public scientific literature. This technical guide therefore provides a comprehensive framework for the evaluation of novel natural products, such as the triterpenoid (B12794562) this compound, for anti-HSV-1 activity. The methodologies and potential mechanisms discussed are based on established practices in antiviral research.

This compound is a triterpenoid compound that can be isolated from plants of the Walsura genus.[1][2] While its direct effects on HSV-1 have not been documented, other triterpenoids have demonstrated antiviral properties, suggesting that this compound is a candidate for investigation.[2] This guide outlines the requisite experimental protocols, potential mechanisms of action, and data presentation standards for such an investigation.

Quantitative Data on Antiviral Activity and Cytotoxicity

A crucial first step in evaluating a potential antiviral compound is to determine its efficacy in inhibiting viral replication and its toxicity to host cells. The 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) are key parameters. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data

CompoundCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)Assay Method
This compoundVero>10015>6.7Plaque Reduction Assay
Acyclovir (Control)Vero>20001.5>1333Plaque Reduction Assay

Experimental Protocols

The following are standard in vitro methods to assess the anti-HSV-1 activity of a test compound.

Cell Lines and Virus

Vero (African green monkey kidney epithelial) cells are commonly used for the propagation and titration of HSV-1. The virus strain used, for instance, HSV-1 KOS or a clinical isolate, should be clearly stated.

Cytotoxicity Assay

The potential toxicity of the compound to the host cells is typically evaluated using a tetrazolium salt-based assay, such as the MTT assay.

  • Procedure:

    • Seed Vero cells in a 96-well plate and incubate until a confluent monolayer is formed.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different compound concentrations.

    • Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in a cell monolayer.

  • Procedure:

    • Seed Vero cells in a 6-well or 12-well plate and grow to confluence.

    • Pre-incubate the cells with various concentrations of this compound for a specified time.

    • Infect the cells with a known amount of HSV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours.

    • Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or methylcellulose) containing the respective concentrations of the test compound.

    • Incubate for 2-3 days until viral plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well.

    • The EC50 value is determined as the compound concentration that reduces the number of plaques by 50% relative to the virus control.

Time-of-Addition Assay

This experiment helps to pinpoint the stage of the HSV-1 replication cycle that is inhibited by the compound. The compound is added at different time points relative to viral infection:

  • Pre-treatment: Compound is added to cells before the virus.

  • Co-treatment: Compound is added at the same time as the virus.

  • Post-treatment: Compound is added at various times after the virus has been allowed to enter the cells.

Significant inhibition in the pre-treatment phase may suggest an effect on viral attachment or entry, while inhibition in the post-treatment phase points towards an effect on later stages like DNA replication or protein synthesis.

Visualizing Workflows and Pathways

Experimental Workflow

The general workflow for screening and characterizing a novel anti-HSV-1 compound is depicted below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cytotoxicity Cytotoxicity Assay (CC50) Antiviral Antiviral Assay (EC50) Plaque Reduction TimeAddition Time-of-Addition Assay Antiviral->TimeAddition Virucidal Virucidal Assay TimeAddition->Virucidal Entry Attachment/Entry Assays TimeAddition->Entry Replication Viral DNA Replication (qPCR) TimeAddition->Replication Protein Viral Protein Expression (Western Blot) TimeAddition->Protein

Caption: Workflow for antiviral compound evaluation.

Potential Mechanisms of Action and Signaling Pathways

The antiviral activity of a compound against HSV-1 can be exerted at various stages of the viral life cycle.

  • Inhibition of Viral Entry: Many compounds inhibit the initial attachment of the virus to host cell surface heparan sulfate (B86663) proteoglycans or the subsequent fusion of the viral envelope with the cell membrane.[3] This process involves viral glycoproteins like gB, gC, and gD.

  • Inhibition of Viral DNA Replication: A common target for anti-HSV-1 drugs, including the gold-standard acyclovir, is the viral DNA polymerase, which is essential for the replication of the viral genome.[4]

  • Inhibition of Viral Gene Expression: Compounds may interfere with the transcription of immediate-early, early, or late viral genes, thereby preventing the synthesis of essential viral proteins.[5]

  • Modulation of Host Signaling Pathways: HSV-1 is known to manipulate host cell signaling pathways to facilitate its replication. For example, the MAPK pathway is often activated during infection.[6] A compound could exert its antiviral effect by interfering with these virus-induced signaling cascades. Furthermore, some viruses, including HSV-1, have mechanisms to evade the host's innate immune response, such as the interferon signaling pathway.[7] An antiviral compound might work by restoring these antiviral defenses.

The following diagram illustrates potential targets in the HSV-1 life cycle.

G cluster_0 Host Cell cluster_1 Potential Inhibition Points Attachment Attachment (Heparan Sulfate) Entry Entry/Fusion Attachment->Entry Uncoating Uncoating Entry->Uncoating Replication Viral DNA Replication Uncoating->Replication Assembly Virion Assembly Replication->Assembly Egress Egress Assembly->Egress Inhibit_Entry Block Attachment/Entry Inhibit_Entry->Attachment Inhibit_Replication Inhibit DNA Polymerase Inhibit_Replication->Replication Inhibit_Assembly Disrupt Assembly Inhibit_Assembly->Assembly Virus HSV-1 Virion Virus->Attachment

Caption: Potential antiviral targets in the HSV-1 life cycle.

References

An In-depth Technical Guide to Dammar-20(21)-en-3,24,25-triol Derivatives and Their Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, bioactivity, and mechanisms of action of dammar-20(21)-en-3,24,25-triol (B1150621) derivatives. These triterpenoids, isolated from various plant sources, have garnered significant attention for their therapeutic potential across a spectrum of diseases. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to this compound Derivatives

This compound is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family. It is a naturally occurring compound found in plants of the Walsura and Shorea genera.[1] The unique structural features of this core scaffold, particularly the hydroxyl groups at positions 3, 24, and 25, make it an attractive starting point for the synthesis of a diverse array of derivatives with a wide range of biological activities.[1] These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents, making them promising candidates for drug discovery and development.[1][2]

Bioactivity of this compound Derivatives

The biological activities of this compound derivatives are diverse and potent. The following sections summarize their key therapeutic effects, with quantitative data presented in structured tables for easy comparison.

Anticancer Activity

Dammarane-type triterpenoids have been extensively studied for their cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action often involve the induction of apoptosis through the intrinsic pathway.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Cycloartane-3,24,25-triolDU145 (Prostate)1.67 ± 0.18[5]
Cycloartane-3,24,25-triolPC-3 (Prostate)2.226 ± 0.28[5]
Gymnosporone AA549 (Lung)>50[6]
Gymnosporone AHep-G2 (Liver)47.78 ± 2.15[6]
Gymnosporone AMCF-7 (Breast)>50[6]
Gymnosporone BA549 (Lung)33.45 ± 1.87[6]
Gymnosporone BHep-G2 (Liver)41.23 ± 2.03[6]
Gymnosporone BMCF-7 (Breast)38.98 ± 1.95[6]
Compound 15 (from G. diversifolia)A549 (Lung)10.65 ± 0.54[6]
Compound 15 (from G. diversifolia)Hep-G2 (Liver)12.87 ± 0.61[6]
Compound 15 (from G. diversifolia)MCF-7 (Breast)14.28 ± 0.73[6]
Anti-inflammatory Activity

Several dammarane derivatives have shown potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and downregulating inflammatory signaling pathways such as NF-κB.[7][8]

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Aglinin C 3-acetateHepG2TNF-α induced NF-κB activation12.45 ± 2.37[7]
Aglinin CHepG2TNF-α induced NF-κB activation23.32 ± 3.25[7]
24-epi-cabraleadiolHepG2TNF-α induced NF-κB activation13.95 ± 1.57[7]
CabraleahydroxylactoneHepG2LXR activation20.29 ± 3.69[8]
Cabraleahydroxylactone 3-acetateHepG2LXR activation24.32 ± 2.99[8]
Stigmast-4-en-3-oneHepG2LXR activation7.09 ± 0.97[8]
Dammarane-type triterpenoid 3RAW 264.7NO production71.85 ± 3.59[6]
Dammarane-type triterpenoid 7RAW 264.7NO production95.71 ± 4.78[6]
Dammarane-type triterpenoid 8RAW 264.7NO production88.64 ± 4.43[6]
Neuroprotective Activity

Emerging evidence suggests that dammarane-type triterpenoids possess neuroprotective properties, potentially through the activation of pro-survival signaling pathways like PI3K/Akt.[9][10] While specific IC50 values for neuroprotection by this compound derivatives are not extensively reported, ginsenosides, which are dammarane-type saponins, have shown significant neuroprotective effects.[2][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of Dammarane-type Triterpenoid Derivatives

A general procedure for the synthesis of dammarane-type triterpenoid derivatives involves the extraction and isolation of the parent compound from a natural source, followed by chemical modification.

Protocol for Extraction and Isolation:

  • The plant material (e.g., whole tetraploid Gynostemma pentaphylla) is extracted with a suitable solvent.[12]

  • The extract is concentrated to yield a crude extract.[12]

  • The crude extract is dissolved in water to form a dispersion and then sequentially extracted with petroleum ether, ethyl acetate, and n-butanol.[12]

  • The n-butanol extract is concentrated under reduced pressure to obtain the n-butanol fraction containing the dammarane-type triterpenoids.[12]

  • Further purification is achieved through column chromatography to isolate the desired compounds.[12]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.[13]

  • Treatment: Treat the cells with various concentrations of the dammarane derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Anti-inflammatory Assay (Nitric Oxide Assay in RAW 264.7 Cells)

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[14]

  • Pre-treatment: Pre-treat the cells with various concentrations of the dammarane derivative for 2 hours.[14]

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[14]

  • Nitrite (B80452) Measurement (Griess Assay):

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each well.[15]

    • Incubate at room temperature for 10 minutes.[15]

    • Measure the absorbance at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.[15]

Neuroprotective Assay (Glutamate-Induced Toxicity in SH-SY5Y Cells)

This assay evaluates the ability of compounds to protect neuronal cells from glutamate-induced excitotoxicity.

Protocol:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.[13]

  • Pre-treatment: Pre-treat the cells with various concentrations of the dammarane derivative for 1 hour.[13]

  • Glutamate (B1630785) Treatment: Expose the cells to a toxic concentration of glutamate (e.g., 100 mM) for 3 hours.[13]

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.2.

Signaling Pathways and Mechanisms of Action

The diverse bioactivities of this compound derivatives are attributed to their modulation of various intracellular signaling pathways.

Anticancer Mechanism: Intrinsic Apoptosis Pathway

Many dammarane triterpenoids induce apoptosis in cancer cells via the intrinsic or mitochondrial pathway.[4] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death.

Anticancer_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion Dammarane Dammarane Derivative Bax Bax Dammarane->Bax activates Bcl2 Bcl-2 Dammarane->Bcl2 inhibits Mito_Membrane Mitochondrial Membrane Potential Bax->Mito_Membrane disrupts Bcl2->Mito_Membrane stabilizes CytoC_mito Cytochrome c Mito_Membrane->CytoC_mito release of CytoC_cyto Cytochrome c Caspase9 Caspase-9 CytoC_cyto->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Anticancer mechanism of dammarane derivatives via the intrinsic apoptosis pathway.

Anti-inflammatory Mechanism: NF-κB Signaling Pathway

The anti-inflammatory effects of these compounds are often mediated by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Dammarane derivatives can inhibit this process.

Anti_inflammatory_Mechanism cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates Dammarane Dammarane Derivative Dammarane->IKK inhibits IkB IκB IKK->IkB phosphorylates (degradation) NFkB_cyto NF-κB NFkB_IkB NF-κB-IκB (inactive) NFkB_nuc NF-κB (active) NFkB_cyto->NFkB_nuc translocates Inflam_Genes Inflammatory Genes (e.g., iNOS) NFkB_nuc->Inflam_Genes activates transcription

Anti-inflammatory mechanism of dammarane derivatives via inhibition of the NF-κB pathway.

Neuroprotective Mechanism: PI3K/Akt Signaling Pathway

The neuroprotective effects of certain triterpenoids are linked to the activation of the PI3K/Akt signaling pathway.[9][10] This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis. Activation of Akt (also known as protein kinase B) leads to the phosphorylation and inhibition of pro-apoptotic proteins and the activation of anti-apoptotic factors.

Neuroprotective_Mechanism cluster_cell Neuron Dammarane Dammarane Derivative PI3K PI3K Dammarane->PI3K activates Akt Akt PI3K->Akt activates Pro_Apoptotic Pro-apoptotic Proteins Akt->Pro_Apoptotic inhibits Anti_Apoptotic Anti-apoptotic Proteins Akt->Anti_Apoptotic activates Apoptotic_Signal Apoptotic Signal Apoptotic_Signal->Pro_Apoptotic activates Cell_Survival Cell Survival Pro_Apoptotic->Cell_Survival inhibits Anti_Apoptotic->Cell_Survival promotes

Neuroprotective mechanism of dammarane derivatives via activation of the PI3K/Akt pathway.

Conclusion and Future Directions

This compound derivatives represent a class of natural product-inspired compounds with significant therapeutic potential. Their diverse bioactivities, including anticancer, anti-inflammatory, and neuroprotective effects, make them valuable lead compounds for drug discovery. The data and protocols presented in this guide are intended to serve as a resource for researchers in the field, facilitating further investigation into the structure-activity relationships, mechanisms of action, and preclinical development of these promising molecules. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their efficacy and safety in in vivo models. The continued exploration of dammarane-type triterpenoids holds great promise for the development of novel therapeutics for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Dammar-20(21)-en-3,24,25-triol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Dammar-20(21)-en-3,24,25-triol derivatives, their biological activities, and the underlying signaling pathways. The protocols detailed below are intended to serve as a guide for the chemical synthesis and biological evaluation of this promising class of compounds.

Introduction

Dammarane-type triterpenoids, a class of natural products, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among them, this compound and its derivatives have shown potential as therapeutic agents, exhibiting cytotoxic effects against various cancer cell lines and inhibitory activity against enzymes such as α-glucosidase.[1] This document outlines the protocols for the synthesis of these derivatives and summarizes their biological evaluation.

Data Presentation

The biological activities of various this compound derivatives are summarized in the tables below. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of future analogs with enhanced potency and selectivity.

Table 1: Cytotoxic Activity of Dammarane (B1241002) Triterpenoid Derivatives

CompoundCell LineIC50 ValueReference
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Human colon cancer)31.6 µg/mL[1]
Cycloartane-3,24,25-triolDU145 (Prostate cancer)1.67 ± 0.18 µM[1]
Cycloartane-3,24,25-triolPC-3 (Prostate cancer)2.226 ± 0.28 µM[1]
Dammarane Triterpenoid 1HepG2 (Liver cancer)13.7 ± 0.2 µM[2]
Dammarane Triterpenoid 2HepG2 (Liver cancer)25.4 ± 1.5 µM[2]
Dammarane Triterpenoid 3HepG2 (Liver cancer)32.0 ± 1.7 µM[2]
Dammarane Triterpenoid 1MCF-7 (Breast cancer)15.2 ± 0.8 µM[2]
Dammarane Triterpenoid 2MCF-7 (Breast cancer)28.1 ± 1.1 µM[2]
Dammarane Triterpenoid 3MCF-7 (Breast cancer)29.5 ± 1.3 µM[2]
Dammarane Triterpenoid 1DU145 (Prostate cancer)18.9 ± 0.5 µM[2]
Dammarane Triterpenoid 2DU145 (Prostate cancer)> 40 µM[2]
Dammarane Triterpenoid 3DU145 (Prostate cancer)> 40 µM[2]

Table 2: α-Glucosidase and PTP1B Inhibitory Activity of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives

Compoundα-Glucosidase IC50 (µM)PTP1B IC50 (µM)Reference
1 (Parent Compound)32.2% inhibition at 200 µM16.4% inhibition at 400 µM[3]
8 (Phthalic derivative)489.8319.7[3]
15 -Active[3]
26 (Phthalic derivative)467.7269.1[3]
42 Inactive134.9[3]
Acarbose (Positive Control)--[3]
Suramin sodium (Positive Control)-339.0[3]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound derivatives. The synthesis of the parent compound is often challenging; therefore, a common strategy involves the isolation of a closely related precursor from a natural source, followed by chemical modification.

General Synthesis Workflow

The overall workflow for the synthesis of this compound derivatives typically involves the modification of the hydroxyl groups at positions C-3 and C-12 of a dammarane scaffold.

G cluster_start Starting Material cluster_modification Chemical Modifications cluster_derivatives Derivative Classes cluster_purification Purification cluster_analysis Analysis start Dammarane Triterpenoid Precursor ((20S,24R)-epoxy-dammarane-3β,12β,25-triol) ester Esterification (e.g., Acetic anhydride (B1165640), Carboxylic acids) start->ester oxid Oxidation (e.g., PCC) start->oxid subst Substitution (e.g., Mannich reaction) start->subst ester_der Ester Derivatives ester->ester_der keto_der Ketone Derivatives oxid->keto_der amino_der Aminomethylated Derivatives subst->amino_der purify Column Chromatography (Silica Gel) ester_der->purify keto_der->purify amino_der->purify analyze NMR, HRMS purify->analyze

Caption: General workflow for the synthesis of this compound derivatives.

Protocol for Acetylation of (20S,24R)-epoxy-dammarane-3β,12β,25-triol

This protocol describes the acetylation of the hydroxyl groups at C-3 and C-12.

Materials:

Procedure:

  • Dissolve (20S,24R)-epoxy-dammarane-3β,12β,25-triol (56.0 mg, 0.12 mmol) in pyridine (1.2 mL).[1]

  • Add acetic anhydride (1.2 mL) to the solution at room temperature.[1]

  • Stir the mixture at room temperature for 12 hours.[1]

  • Dilute the reaction mixture with EtOAc and wash with 5% HCl aqueous solution.[1]

  • Extract the aqueous phase with EtOAc.

  • Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by column chromatography on silica gel using a gradient of EtOAc in petroleum ether (e.g., 10:90) to yield the acetylated derivatives.[1]

Protocol for Esterification using DCC and DMAP

This protocol details the synthesis of ester derivatives using various carboxylic acids.

Materials:

  • (20S,24R)-epoxy-dammarane-3β,12β,25-triol

  • Appropriate carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica gel for column chromatography

  • Acetone (B3395972)

  • Petroleum ether

Procedure:

  • To a solution of the appropriate carboxylic acid (0.06 mmol) in anhydrous DCM (2 mL), add DCC (27.3 mg, 0.132 mmol) and DMAP (1.2 mg, 0.01 mmol) at 0 °C.[1]

  • Stir the mixture for 10 minutes at 0 °C.[1]

  • Add (20S,24R)-epoxy-dammarane-3β,12β,25-triol (25.0 mg, 0.05 mmol) to the reaction mixture.[1]

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).[1]

  • Cool the flask in a freezer at -10 °C for 6 hours to precipitate dicyclohexylurea.[1]

  • Filter the suspension and concentrate the filtrate.[1]

  • Purify the residue by column chromatography on silica gel using a gradient of acetone in petroleum ether (e.g., 6:94) to obtain the target ester derivatives.[1]

Protocol for Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is for the oxidation of hydroxyl groups to ketones.

Materials:

  • (20S,24R)-epoxy-dammarane-3β,12β,25-triol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve (20S,24R)-epoxy-dammarane-3β,12β,25-triol in anhydrous DCM.

  • Add PCC in a portion-wise manner while stirring at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove chromium salts.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the ketone derivatives.

Signaling Pathways

Dammarane-type triterpenoids have been shown to modulate various signaling pathways. One notable pathway is the Liver X Receptor α (LXRα) signaling pathway, which plays a crucial role in cholesterol metabolism and inflammation.

G cluster_ligand Ligand Activation cluster_receptor Receptor Interaction cluster_translocation Nuclear Translocation cluster_gene Gene Transcription cluster_protein Protein Expression cluster_effect Cellular Effects ligand Dammarane Derivative (e.g., CKN) lxr LXRα ligand->lxr complex LXRα/RXR Heterodimer lxr->complex rxr RXR rxr->complex nucleus Nucleus lxre LXRE (LXR Response Element) complex->nucleus Translocation complex->lxre abca1 ABCA1 Gene lxre->abca1 srebp1c SREBP-1c Gene lxre->srebp1c abca1_p ABCA1 Protein abca1->abca1_p srebp1c_p SREBP-1c Protein srebp1c->srebp1c_p chol_efflux Increased Cholesterol Efflux abca1_p->chol_efflux lipogenesis Increased Lipogenesis srebp1c_p->lipogenesis

Caption: Activation of the LXRα signaling pathway by a dammarane derivative.

Activation of LXRα by certain dammarane derivatives leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) in the promoter regions of target genes, such as ABCA1 and SREBP-1c. The subsequent increase in the expression of these genes leads to enhanced cholesterol efflux and modulation of lipid metabolism.

References

Application Note and Protocol for the Purification of Dammar-20(21)-en-3,24,25-triol using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562), using High-Performance Liquid Chromatography (HPLC). Dammarane triterpenoids are a class of natural products exhibiting a wide range of biological activities, making their efficient isolation and purification critical for research and drug development.[1][2] This protocol outlines a semi-preparative HPLC method that achieves high purity (>98%) of the target compound. The methodology is presented with detailed experimental procedures, data interpretation guidelines, and visual workflows to ensure successful implementation.

Introduction

This compound is a naturally occurring triterpenoid isolated from various plant species, including those of the Aglaia genus.[1][2] Triterpenoids, in general, are known for their diverse pharmacological properties, and dammarane-type triterpenoids, in particular, have shown potential cytotoxic activities against various cancer cell lines.[2] The complexity of natural product extracts necessitates robust purification strategies to isolate individual compounds for structural elucidation and biological evaluation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of complex mixtures.[3][4] This application note describes a reliable and efficient reversed-phase HPLC (RP-HPLC) method for the purification of this compound. The protocol is designed to be accessible to researchers with a foundational understanding of chromatographic techniques.

Materials and Methods

Reagents and Materials
  • Crude or partially purified extract containing this compound

  • Acetonitrile (MeCN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Methanol (B129727) (MeOH), HPLC grade (for sample preparation and system flushing)

  • Reference standard of this compound (if available)

  • 0.22 µm syringe filters

Instrumentation
  • Semi-preparative HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Rotary evaporator

  • Vortex mixer

  • Analytical balance

Experimental Protocols

Preliminary Purification (Optional but Recommended)

For complex crude extracts, a preliminary purification step is recommended to enrich the target compound and prolong the life of the semi-preparative HPLC column.

  • Solvent Partitioning:

    • Dissolve the crude extract in a suitable solvent mixture (e.g., methanol/water).

    • Perform liquid-liquid extraction with a non-polar solvent like n-hexane to remove highly non-polar impurities.

    • Subsequently, partition the aqueous phase with a solvent of intermediate polarity, such as ethyl acetate, to extract the triterpenoids.

  • Column Chromatography:

    • The enriched fraction from solvent partitioning can be further purified using silica (B1680970) gel column chromatography.

    • A typical elution gradient could be a step or linear gradient of n-hexane and ethyl acetate. The fractions containing this compound are identified by thin-layer chromatography (TLC) or analytical HPLC.

Sample Preparation
  • Accurately weigh the partially purified extract containing this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or acetonitrile. The chosen solvent should be compatible with the mobile phase.

  • Ensure complete dissolution by vortexing or brief sonication.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Semi-Preparative HPLC Purification

The following table summarizes the optimized HPLC conditions for the purification of this compound.

ParameterCondition
Column C18, 250 x 10 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile (MeCN) / Water (H₂O) (52:48, v/v)
Flow Rate 2.0 mL/min
Injection Volume 100 - 500 µL (depending on sample concentration)
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 203 nm

Protocol:

  • Equilibrate the semi-preparative HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation at 203 nm.

  • Collect the fraction corresponding to the peak of this compound using a fraction collector. The retention time should be predetermined using an analytical run or by injecting a small amount first.

  • Pool the collected fractions containing the pure compound.

  • Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator at a controlled temperature (e.g., 40 °C).

  • The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Purity Analysis

The purity of the isolated this compound should be assessed using analytical HPLC.

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile (MeCN) / Water (H₂O) (52:48, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 203 nm

Protocol:

  • Prepare a dilute solution of the purified compound in the mobile phase.

  • Inject the solution into the analytical HPLC system.

  • The purity is calculated based on the peak area percentage of the main peak in the chromatogram. A purity of >98% is generally considered high for most research applications.[5]

Data Presentation

The following table summarizes the expected outcome of the purification process.

Purification StepStarting MaterialYieldPurity (%)
Crude Extract 10 g-~5-10
Solvent Partitioning 10 g2 g~30-40
Column Chromatography 2 g500 mg~80-90
Semi-Preparative HPLC 500 mg150 mg>98

Note: Yields are indicative and may vary depending on the initial concentration of the target compound in the starting material.

Visualizations

Experimental Workflow

experimental_workflow start Crude Plant Extract partition Solvent Partitioning (e.g., Hexane/EtOAc) start->partition column_chrom Silica Gel Column Chromatography partition->column_chrom sample_prep Sample Preparation (Dissolve & Filter) column_chrom->sample_prep hplc Semi-Preparative HPLC (C18, MeCN/H2O) sample_prep->hplc fraction_collection Fraction Collection hplc->fraction_collection evaporation Solvent Evaporation (Rotary Evaporator) fraction_collection->evaporation lyophilization Lyophilization evaporation->lyophilization purity_check Purity Analysis (Analytical HPLC) lyophilization->purity_check final_product Pure this compound (>98% Purity) purity_check->final_product logical_relationship cluster_preliminary Preliminary Purification cluster_final Final Purification & Analysis solvent_partition Removes highly non-polar and polar impurities column_chrom Separates based on polarity solvent_partition->column_chrom Further enriches target hplc High-resolution separation based on hydrophobicity column_chrom->hplc Provides high purity separation analysis Purity verification hplc->analysis Confirms purity pure_compound Pure Compound analysis->pure_compound crude_extract Crude Extract (Complex Mixture) crude_extract->solvent_partition Increases target concentration

References

Application Notes and Protocols for the Column Chromatography of Dammarane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane (B1241002) derivatives, a class of tetracyclic triterpenoids, are a significant group of secondary metabolites predominantly found in plants of the Panax (ginseng), Gynostemma, and Aglaia genera.[1] These compounds, including various ginsenosides (B1230088), exhibit a wide spectrum of pharmacological activities, such as anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Their therapeutic potential has led to extensive research into their isolation and purification for further pharmacological evaluation and drug development. Column chromatography is a fundamental and widely used technique for the separation of these derivatives from complex plant extracts.[3][4] This document provides a detailed protocol for the isolation of dammarane derivatives using silica (B1680970) gel column chromatography, summarizing key quantitative data and experimental procedures from published research.

Data Presentation: Quantitative Summary of Dammarane Derivative Isolation

The following tables summarize quantitative data from various studies on the isolation of dammarane derivatives using column chromatography and other purification techniques.

Table 1: Extraction and Yield of Dammarane Derivatives from Plant Material

Plant SourcePart UsedExtraction MethodCrude Extract YieldIsolated CompoundsFinal YieldPurityReference
Panax notoginsengRootsMethanol (B129727) reflux800 g from 3.8 kgTwo dammarane-type triterpenoids1200 mg (from 223 g of a combined fraction)High[5]
Panax notoginsengRoots (in tablets)Methanolic extract283 mgGinsenoside-Rb1, Notoginsenoside-R1, Ginsenoside-Re, Ginsenoside-Rg1157 mg, 17 mg, 13 mg, 56 mg respectivelyPure[6]
Aglaia ellipticaStem Barkn-hexane extraction22.6 g3β-oleate-20S-hydroxydammar-24-en, 3β-oleate-20S,24S-epoxy-25-hydroxydammarane, 20S-hydroxydammar-24-en-3-onNot specifiedPure[7]

Table 2: Column Chromatography Parameters for Dammarane Derivative Separation

Stationary PhaseColumn DimensionsElution ModeSolvent System (v/v)Reference
Silica GelNot SpecifiedGradientDichloromethane-Methanol (100:1, 20:1, 10:1, 5:1, 1:1, 1:2)[5]
Silica GelNot SpecifiedGradientEthyl Acetate-Methanol (10:1, 5:1, 2:1, 1:1, 1:2)[5]
ODSNot SpecifiedGradientMethanol-Water (5%, 20%, 40%, 60%, 80%, 100% Methanol)[5]
Silica Gel G605 cm (r) x 12 cm (h)Stepwise Gradientn-hexane-Ethyl Acetate (B1210297) (10:0 to 0:10) followed by Ethyl Acetate-Methanol (10:0 to 0:10)[7]
Silica Gel (70-230 mesh)4 cm (r) x 15 cm (h)Stepwise Gradientn-hexane-Ethyl Acetate (10:0 to 1:1)[7]
Silica Gel45 cm (l) x 3.8 cm (inner d)IsocraticCyclohexane: Ethyl acetate (8:2)[8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation of dammarane derivatives using silica gel column chromatography.

Preparation of Crude Plant Extract
  • Plant Material Preparation: Air-dry the plant material (e.g., roots, leaves, stems) at room temperature or in an oven at a temperature not exceeding 50°C to prevent degradation of the target compounds.[9] Grind the dried material into a coarse powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent such as methanol, ethanol, or n-hexane. A common ratio is 1 part plant material to 10 parts solvent.[9]

    • Alternatively, perform reflux extraction by boiling the plant material in the solvent for a defined period (e.g., 2 hours, repeated 3 times) to enhance extraction efficiency.[5]

  • Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[5]

  • Liquid-Liquid Partitioning (Optional but Recommended):

    • Dissolve the crude extract in water to form a dispersion.

    • Sequentially extract this dispersion with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.[5] This fractionation step helps to separate compounds based on their polarity and reduces the complexity of the mixture for column chromatography.

    • Concentrate each fraction under reduced pressure to obtain the respective extracts. The n-butanol fraction is often enriched with dammarane saponins (B1172615).

Silica Gel Column Chromatography
  • Selection of Column and Stationary Phase:

    • Choose a glass column of appropriate size. The amount of silica gel used is typically 20-50 times the weight of the crude extract to be separated.[10] For difficult separations, a higher ratio (e.g., 100:1) may be necessary.[11]

    • Use silica gel with a mesh size suitable for column chromatography (e.g., 70-230 mesh or 230-400 mesh for flash chromatography).[4]

  • Column Packing (Slurry Method):

    • Clamp the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column.[10]

    • Add a thin layer of sand (~0.5 inch) on top of the plug.[11]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent. Stir to remove air bubbles.[10]

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing of the silica gel. Gently tap the column to dislodge any air bubbles and ensure a homogenous packing.[4]

    • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[11]

    • Continuously drain the solvent until the level is just above the top layer of sand. Crucially, do not let the column run dry at any stage. [10]

  • Sample Loading:

    • Dry Loading (Recommended for samples not easily soluble in the initial eluent): Dissolve the crude extract in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the extract) to this solution.[11] Evaporate the solvent completely to obtain a free-flowing powder of the extract adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude extract in a minimal amount of the initial eluting solvent. Carefully apply this solution to the top of the column using a pipette. Allow the sample solution to completely adsorb onto the silica gel.[11]

  • Elution:

    • Begin the elution with a non-polar solvent system. For dammarane triterpenoids, a common starting point is n-hexane or a mixture of n-hexane and ethyl acetate with a low percentage of the latter.[7][12]

    • Employ a gradient elution by gradually increasing the polarity of the mobile phase.[12] This is achieved by systematically increasing the proportion of the more polar solvent (e.g., ethyl acetate in n-hexane, or methanol in chloroform).[5]

    • Collect the eluate in fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.

    • Develop the TLC plate in a suitable solvent system and visualize the spots under UV light or by using a staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions that show a similar TLC profile.

  • Isolation of Pure Compounds:

    • Concentrate the combined fractions containing the target compounds.

    • If necessary, subject these fractions to further purification steps such as repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure dammarane derivatives.[13]

Mandatory Visualizations

Experimental Workflow for Dammarane Derivative Isolation

experimental_workflow cluster_preparation Sample Preparation cluster_fractionation Fractionation (Optional) cluster_chromatography Column Chromatography cluster_analysis Analysis and Purification plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (e.g., n-hexane, EtOAc, n-BuOH) crude_extract->partitioning butanol_fraction n-Butanol Fraction (Enriched in Saponins) partitioning->butanol_fraction sample_loading Sample Loading (Dry or Wet) butanol_fraction->sample_loading column_packing Silica Gel Column Packing column_packing->sample_loading gradient_elution Gradient Elution sample_loading->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis fraction_pooling Pooling of Similar Fractions tlc_analysis->fraction_pooling final_purification Further Purification (e.g., Prep-HPLC) fraction_pooling->final_purification pure_compound Pure Dammarane Derivative final_purification->pure_compound

Caption: Experimental workflow for the isolation of dammarane derivatives.

Signaling Pathway Modulated by Dammarane Derivatives

Dammarane derivatives, particularly ginsenosides, have been shown to exert their anti-inflammatory and anti-cancer effects by modulating various cellular signaling pathways. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival.

signaling_pathway cluster_pathway NF-κB Signaling Pathway and Inhibition by Dammarane Derivatives cluster_nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk Activates dammarane Dammarane Derivatives (e.g., Ginsenoside Rd, Km) dammarane->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb_nfkb IκBα-NF-κB (Inactive Complex) ikb->ikb_nfkb nfkb->ikb_nfkb nfkb_active Active NF-κB nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Gene Expression (iNOS, COX-2, Pro-inflammatory Cytokines) nucleus->gene_expression Promotes Transcription ikb_nfkb->nfkb_active IκBα Degradation

Caption: Inhibition of the NF-κB signaling pathway by dammarane derivatives.

References

Application Notes & Protocols for the Quantification of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) compound isolated from plants such as Walsura robusta.[1][2] Like other dammarane-type triterpenoids, it has garnered significant interest for its diverse biological activities and potential therapeutic applications.[1] Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for phytochemical analysis, pharmacological studies, and quality control.

This document provides detailed protocols for two primary analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

Method 1: Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust and widely accessible method suitable for the quantification of this compound in purified samples and crude plant extracts. Since the molecule lacks a strong chromophore, detection is typically performed at a low wavelength, such as 203-210 nm.[1]

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile (MeCN) and Water (H₂O) in a 52:48 (v/v) ratio.[1] Alternatively, a gradient can be used for more complex samples: Acetonitrile and Water, starting at 70:30 and ramping to 90:10 over 20 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[1]

    • Injection Volume: 10 µL.

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution.

    • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Prepare plant extracts or other samples as described in the "Sample Preparation Protocols" section below. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Analysis and Quantification:

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by LC-MS/MS

For high sensitivity and selectivity, especially in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. The following protocol is adapted from a validated method for a structurally similar dammarane (B1241002) triterpenoid, Dammar-20(22)E,24-Diene-3β,6α,12β-Triol, and is expected to be highly applicable.[3]

Experimental Protocol: LC-MS/MS

  • Instrumentation:

    • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Data acquisition and analysis software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX XDB-C18, 2.1 × 50 mm, 3.5 µm).[3]

    • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297).[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Flow Rate: 0.6 mL/min.[3]

    • Gradient Program: A suitable gradient would be: 0-1.0 min, 70% B; 1.0-2.0 min, 70-95% B; 2.0-3.0 min, 95% B; 3.1-4.0 min, 70% B.

    • Injection Volume: 10 µL.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: These must be optimized by infusing a standard solution of this compound. Based on its molecular weight of 460.73, a likely precursor ion [M+H]⁺ would be m/z 461.4 or a sodium adduct [M+Na]⁺ at m/z 483.4. A characteristic product ion would then be selected. For the similar compound Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (MW 442.7), the transition was m/z 441.4 → 109.1.[3]

    • Internal Standard (IS): A suitable internal standard, such as buspirone (B1668070) (m/z 386.3 → 122.1) or another structurally similar compound not present in the sample, should be used.[3]

Sample Preparation Protocols

Protocol 1: Extraction from Plant Material

This protocol is suitable for preparing samples from dried plant material (e.g., bark, leaves) for HPLC-UV or LC-MS/MS analysis.

  • Grinding: Grind the dried plant material into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered material into a flask.

    • Add 20 mL of 95% ethanol (B145695). An optimal yield has been reported using 95% ethanol at 60°C for 24 hours.[1]

    • Extract using sonication for 60 minutes or reflux extraction for 2 hours.

  • Filtration: Filter the mixture and collect the supernatant. Repeat the extraction on the residue twice more and combine the supernatants.

  • Evaporation: Evaporate the combined solvent under reduced pressure to obtain a viscous crude extract.[1]

  • Liquid-Liquid Partitioning (Optional Cleanup):

    • Suspend the crude residue in water.

    • Partition with an equal volume of ethyl acetate or dichloromethane (B109758) to remove non-polar lipids and pigments.[1]

    • Collect the aqueous phase, which is enriched with the more polar triterpenoids.[1]

    • Evaporate the purified aqueous phase to dryness.

  • Final Preparation: Reconstitute the dried extract in a known volume of mobile phase or methanol, vortex, and filter through a 0.45 µm syringe filter before analysis.

Protocol 2: Extraction from Plasma

This protein precipitation protocol is designed for preparing plasma samples for LC-MS/MS analysis.[3]

  • Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Adding Internal Standard: Add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 150 µL of a cold protein precipitation solvent (e.g., methanol:acetonitrile, 1:1, v:v).[3]

  • Mixing: Vortex the mixture for 1 minute to ensure complete precipitation.[3]

  • Centrifugation: Centrifuge at 15,000 rpm for 10 minutes at 4 °C.[3]

  • Supernatant Transfer: Carefully transfer 120 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.[3]

Data Presentation

Quantitative data is summarized in the tables below. Table 1 provides typical performance characteristics for an HPLC-UV method, while Table 2 presents the validated data for an LC-MS/MS method used for a closely related dammarane triterpenoid, which serves as a strong indicator of expected performance.[3]

Table 1: Typical Performance Characteristics for HPLC-UV Quantification

Parameter Typical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (RSD%) < 2%

| Accuracy (Recovery %) | 95 - 105% |

Table 2: Method Validation Summary for LC-MS/MS Quantification of a Related Dammarane Triterpenoid [3]

Parameter Value
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) 0.9972
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (RSD%) 3.8 - 6.9%
Inter-day Precision (RSD%) 3.5 - 5.8%
Accuracy (RE%) -9.2 to 11.9%

| Extraction Recovery | 98.5 - 102.7% |

Mandatory Visualizations

The following diagrams illustrate the experimental and logical workflows for the quantification of this compound.

G cluster_prep Sample Preparation from Plant Material plant Dried Plant Material grind Grinding plant->grind Step 1 extract Solvent Extraction (e.g., 95% Ethanol) grind->extract Step 2 filter Filtration & Solvent Evaporation extract->filter Step 3 crude Crude Extract filter->crude Step 4 partition Liquid-Liquid Partitioning (Optional Cleanup) crude->partition Step 5 final Final Extract for Analysis partition->final Step 6

Caption: Workflow for the extraction of this compound from plant material.

G cluster_analysis General Analytical Workflow cluster_detect Detection sample Prepared Sample (Plant Extract or Plasma Supernatant) hplc HPLC Separation (C18 Column) sample->hplc uv UV Detector (210 nm) hplc->uv Method 1 ms Tandem MS (ESI+, MRM) hplc->ms Method 2 data Data Acquisition (Chromatogram) uv->data ms->data quant Quantification (vs. Calibration Curve) data->quant result Final Concentration quant->result

Caption: General analytical workflow for HPLC-UV and LC-MS/MS quantification.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of dammarane (B1241002) triterpenoids using mass spectrometry. Detailed protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation are outlined to facilitate research and development in natural product chemistry, pharmacology, and drug discovery.

Introduction to Dammarane Triterpenoids

Dammarane-type triterpenoids are a large and structurally diverse class of natural products, most notably represented by ginsenosides (B1230088) found in Panax species (ginseng).[1][2] These compounds exhibit a wide range of pharmacological activities, making them a subject of intense research for therapeutic applications.[3] Structurally, they are based on a tetracyclic dammarane skeleton and are primarily classified into two main groups based on their aglycone: protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT).[3][4] The structural diversity arises from the varying number and type of sugar moieties attached to the aglycone. Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the qualitative and quantitative analysis of these complex compounds.[5][6]

Experimental Protocols

Sample Preparation: Extraction of Dammarane Triterpenoids from Plant Material

This protocol describes the extraction of dammarane triterpenoids from dried and powdered plant material, such as ginseng root, for LC-MS analysis.[7][8]

Materials:

  • Dried, powdered plant material (e.g., Panax ginseng root)

  • Methanol (B129727) (HPLC grade)[7]

  • Ethanol (70%, HPLC grade)[7]

  • Water (deionized or Milli-Q)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of 70% ethanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction in a water bath at 60°C for 60 minutes.[8]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process on the plant residue two more times, combining all the supernatants.

  • Concentration:

    • Evaporate the combined extracts to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

  • Purification (Solid Phase Extraction):

    • Re-dissolve the dried extract in 10 mL of water.

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the re-dissolved extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute the dammarane triterpenoids with 10 mL of methanol.

    • Collect the methanolic eluate and evaporate to dryness.

  • Final Sample Preparation:

    • Reconstitute the purified, dried extract in 1 mL of 50% methanol.

    • Vortex to dissolve the residue completely.

    • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

    • The sample is now ready for LC-MS analysis.

G cluster_extraction Extraction cluster_concentration Concentration cluster_purification Purification (SPE) cluster_final_prep Final Preparation plant_material Powdered Plant Material add_solvent Add 70% Ethanol plant_material->add_solvent ultrasonication Ultrasonic Extraction (60°C, 60 min) add_solvent->ultrasonication centrifugation1 Centrifuge ultrasonication->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant repeat_extraction Repeat Extraction x2 supernatant->repeat_extraction rotary_evaporation Rotary Evaporation supernatant->rotary_evaporation redissolve_water Redissolve in Water rotary_evaporation->redissolve_water spe_conditioning Condition C18 SPE Cartridge redissolve_water->spe_conditioning spe_loading Load Sample spe_conditioning->spe_loading spe_wash Wash with Water spe_loading->spe_wash spe_elution Elute with Methanol spe_wash->spe_elution evaporate_methanol Evaporate to Dryness spe_elution->evaporate_methanol reconstitute Reconstitute in 50% Methanol evaporate_methanol->reconstitute filter Filter (0.22 µm) reconstitute->filter lcms_vial LC-MS Vial filter->lcms_vial

Caption: Workflow for the extraction and purification of dammarane triterpenoids.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol outlines a general method for the analysis of dammarane triterpenoids using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[9]

Instrumentation:

  • UHPLC system

  • Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[9][10]

  • Mobile Phase A: 0.1% formic acid in water[3]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[3]

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 60% B

    • 20-25 min: 60% to 90% B

    • 25-28 min: 90% B

    • 28-30 min: 90% to 5% B

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min[9]

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI negative and positive modes (data acquired in both modes is recommended for comprehensive analysis)[10]

  • Capillary Voltage: 3.0 kV (negative), 3.5 kV (positive)

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-1500

  • Acquisition Mode: MS/MS or MSE for fragmentation data. For MS/MS, select precursor ions of known dammarane triterpenoids.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data for major ginsenosides found in different Panax species, as determined by LC-MS.

Table 1: Content of Protopanaxadiol (PPD)-Type Ginsenosides (mg/g)

CompoundPanax ginseng (White)[11]Panax ginseng (Red)[11]Panax quinquefolius[6]
Ginsenoside Rb16.858.3410.5
Ginsenoside Rb22.543.120.45
Ginsenoside Rc2.983.560.52
Ginsenoside Rd0.872.111.83

Table 2: Content of Protopanaxatriol (PPT)-Type Ginsenosides (mg/g)

CompoundPanax ginseng (White)[11]Panax ginseng (Red)[11]Panax quinquefolius[6]
Ginsenoside Re3.153.894.76
Ginsenoside Rf0.951.23Not Detected
Ginsenoside Rg12.112.780.41
Notoginsenoside R1---

Note: '-' indicates data not available in the cited sources.

Fragmentation Patterns and Signaling Pathways

The structural elucidation of dammarane triterpenoids by mass spectrometry relies heavily on the interpretation of their fragmentation patterns. The primary fragmentation event is the cleavage of glycosidic bonds, leading to the sequential loss of sugar residues.

Fragmentation of Protopanaxadiol (PPD)-Type Ginsenosides

PPD-type ginsenosides are characterized by sugar moieties typically attached at the C-3 and C-20 positions of the aglycone. In MS/MS, they exhibit a characteristic fragmentation pathway involving the neutral loss of sugar units, ultimately leading to the PPD aglycone ion (m/z 459 in negative mode, m/z 461 in positive mode).[1][12]

G Ginsenoside_Rb1 Ginsenoside Rb1 [M-H]- m/z 1107 Intermediate1 Loss of Glucose (-162 Da) Ginsenoside_Rb1->Intermediate1 - Glc Fragment1 [M-H-Glc]- m/z 945 Intermediate1->Fragment1 Intermediate2 Loss of Glucose (-162 Da) Fragment1->Intermediate2 - Glc Fragment2 [M-H-2Glc]- m/z 783 Intermediate2->Fragment2 Intermediate3 Loss of Glucose (-162 Da) Fragment2->Intermediate3 - Glc Fragment3 [M-H-3Glc]- m/z 621 Intermediate3->Fragment3 Intermediate4 Loss of Glucose (-162 Da) Fragment3->Intermediate4 - Glc PPD_Aglycone PPD Aglycone [Aglycone-H]- m/z 459 Intermediate4->PPD_Aglycone

Caption: Fragmentation pathway of Ginsenoside Rb1 (PPD-type).

Fragmentation of Protopanaxatriol (PPT)-Type Ginsenosides

PPT-type ginsenosides typically have sugar attachments at the C-6 and C-20 positions. Their fragmentation in MS/MS also proceeds through the sequential loss of sugar residues, yielding a characteristic PPT aglycone ion (m/z 475 in negative mode, m/z 477 in positive mode).[1][13]

G Ginsenoside_Rg1 Ginsenoside Rg1 [M-H]- m/z 799 Intermediate1 Loss of Glucose (-162 Da) Ginsenoside_Rg1->Intermediate1 - Glc Fragment1 [M-H-Glc]- m/z 637 Intermediate1->Fragment1 Intermediate2 Loss of Glucose (-162 Da) Fragment1->Intermediate2 - Glc PPT_Aglycone PPT Aglycone [Aglycone-H]- m/z 475 Intermediate2->PPT_Aglycone

Caption: Fragmentation pathway of Ginsenoside Rg1 (PPT-type).

Conclusion

The methodologies and data presented in these application notes provide a robust framework for the mass spectrometry-based analysis of dammarane triterpenoids. The detailed protocols for sample preparation and LC-MS analysis, combined with the summarized quantitative data and fragmentation patterns, serve as a valuable resource for researchers in natural products, pharmacology, and drug development. These techniques enable the accurate identification and quantification of dammarane triterpenoids, facilitating the quality control of herbal medicines and the discovery of new bioactive compounds.

References

Application Notes and Protocols for Preclinical Evaluation of Dammar-20(21)-en-3,24,25-triol and Related Dammarane Triterpenoids in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo studies and established animal models specifically for Dammar-20(21)-en-3,24,25-triol are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on methodologies used for structurally similar dammarane-type triterpenoids and are intended to serve as a guide for researchers. These protocols should be adapted and validated for the specific research question and compound.

Introduction

This compound is a natural triterpenoid (B12794562) isolated from plants such as Walsura robusta.[1][2] While in vitro studies have suggested potential biological activities, including antiviral, cytotoxic, and anti-inflammatory effects, comprehensive in vivo data is lacking.[3] This document provides a framework for researchers to design and conduct preclinical animal studies to investigate the pharmacological effects of this compound, drawing upon established models for related dammarane (B1241002) triterpenoids.

Potential Therapeutic Areas and Corresponding Animal Models

Based on the known activities of related compounds, the following therapeutic areas and animal models are proposed for investigation.

Anti-inflammatory Activity
  • Animal Model: Mouse model of oxazolone-induced allergic contact dermatitis (ACD).[4] This model is suitable for assessing the anti-inflammatory effects of topically or systemically administered compounds.

  • Rationale: Other dammarane-type triterpenoids have demonstrated efficacy in this model.[4]

Anti-cancer Activity
  • Animal Model: Mouse xenograft model with implanted human tumor cells (e.g., breast cancer, sarcoma). For example, a sarcoma S180 implanted mouse model has been used to evaluate other dammarane triterpenoids.[5]

  • Rationale: In vitro cytotoxicity against various cancer cell lines has been reported for compounds structurally similar to this compound, suggesting potential for in vivo anti-tumor studies.[3]

Anti-atherosclerotic Activity
  • Animal Model: Apolipoprotein E-deficient (ApoE−/−) mice fed a high-fat diet. This is a standard model for inducing atherosclerosis.

  • Rationale: A novel synthetic dammarane triterpenoid has been shown to alleviate atherosclerosis in this model by activating the LXRα pathway.[6]

Quantitative Data for Related Dammarane Triterpenoids

The following table summarizes quantitative data from in vivo studies of dammarane triterpenoids structurally related to this compound. This data can serve as a starting point for dose-range finding studies.

Compound NameAnimal ModelDosageRoute of AdministrationKey FindingsReference
Bacopaside EMouse with implanted sarcoma S18050 µmol/kgNot Specified90.52% tumor inhibition[5]
Bacopaside VIIMouse with implanted sarcoma S18050 µmol/kgNot Specified84.13% tumor inhibition[5]
CKN (synthetic dammarane triterpenoid)ApoE−/− mice on a high-fat dietNot SpecifiedNot Specified60.9% reduction in en face atherosclerotic lesions[6]

Experimental Protocols

General Preparation and Administration of Dammarane Triterpenoids

This protocol provides a general guideline for the preparation and administration of hydrophobic compounds like this compound for animal studies.

  • Solubilization: Due to the lipophilic nature of triterpenoids, a suitable vehicle is required for administration. A common formulation involves:

    • 5% DMSO

    • 30% PEG300

    • 5% Tween 80

    • 60% Saline or PBS

  • Dosage Calculation: The dosage will depend on the specific study and should be determined through dose-range finding experiments. For a starting point, refer to the data in the table above for related compounds.

  • Administration: The route of administration will depend on the animal model and therapeutic target. Common routes include:

    • Oral gavage

    • Intraperitoneal (IP) injection

    • Intravenous (IV) injection

    • Topical application (for skin inflammation models)

Protocol for Oxazolone-Induced Allergic Contact Dermatitis (ACD) in Mice

This protocol is adapted from studies on other anti-inflammatory dammarane triterpenoids.[4]

  • Animals: Use a suitable mouse strain, such as BALB/c mice.

  • Sensitization: On day 0, sensitize the mice by applying a solution of oxazolone (B7731731) to a shaved area of the abdomen.

  • Challenge: On day 5, challenge the mice by applying a lower concentration of oxazolone solution to the ear.

  • Treatment: Administer this compound (or vehicle control) at various doses, either systemically (e.g., IP) or topically to the ear, at specified time points before and/or after the challenge.

  • Assessment:

    • Measure ear thickness using a caliper at 24 and 48 hours after the challenge to quantify inflammation.

    • Collect ear tissue for histological analysis (e.g., H&E staining) to assess cellular infiltration and edema.

    • Homogenize ear tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.

Diagrams

Experimental Workflow for In Vivo Anti-inflammatory Study

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase sensitization Day 0: Sensitize mice with oxazolone on shaved abdomen challenge Day 5: Challenge with oxazolone on the ear sensitization->challenge treatment Administer this compound or vehicle challenge->treatment measurement Day 6-7: Measure ear thickness treatment->measurement histology Collect tissue for histology measurement->histology cytokines Measure pro-inflammatory cytokines histology->cytokines

Caption: Workflow for an oxazolone-induced ACD mouse model.

Hypothetical Signaling Pathway: LXRα Activation

This diagram illustrates the Liver X Receptor alpha (LXRα) signaling pathway, which has been implicated in the anti-atherosclerotic effects of a synthetic dammarane triterpenoid.[6] This pathway represents a potential mechanism of action for this compound that could be investigated.

G cluster_nucleus Inside Nucleus compound Dammarane Triterpenoid lxr LXRα compound->lxr Activates nucleus Nucleus lxr->nucleus Translocates to lxre LXR Response Element (LRE) lxr->lxre Binds to rxr RXR rxr->nucleus rxr->lxre abca1 ABCA1 Gene Transcription lxre->abca1 Promotes cholesterol_efflux Increased Cholesterol Efflux abca1->cholesterol_efflux Leads to

References

Application Notes and Protocols: Dammar-20(21)-en-3,24,25-triol as an α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dammar-20(21)-en-3,24,25-triol as a potential α-glucosidase inhibitor. This document includes detailed experimental protocols for in vitro assessment and data presentation to facilitate further research and development in the field of diabetes management. While direct inhibitory data for this compound is an emerging area of study, this document draws upon the established activity of structurally related dammarane (B1241002) triterpenoids to provide a framework for its evaluation.

Introduction

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a pivotal role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces the subsequent sharp increase in post-meal blood glucose levels.[1][2] Dammarane triterpenoids, a class of natural compounds, have demonstrated significant potential as α-glucosidase inhibitors.[3][4] this compound, a member of this class isolated from plants such as Walsura robusta, is a promising candidate for investigation.[5]

Principle of α-Glucosidase Inhibition Assay

The in vitro α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory potential of a compound. The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm.[6][7] In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the intensity of the yellow color.[6]

Quantitative Data on Dammarane Triterpenoids as α-Glucosidase Inhibitors

The following table summarizes the α-glucosidase inhibitory activity (IC50 values) of various dammarane triterpenoids, providing a comparative context for the potential efficacy of this compound.

CompoundIC50 (µM)Source OrganismReference
Compound 1 (Dammarane Saponin) 257.74Cyclocarya paliurus[4]
Compound 2 (Dammarane Saponin) 282.23Cyclocarya paliurus[4]
Perviridisin F (Dammarane Triterpenoid) 68.2Aglaia perviridis[8]
Perviridisin H (Dammarane Triterpenoid) 125.4Aglaia perviridis[8]
Perviridisin I (Dammarane Triterpenoid) 189.7Aglaia perviridis[8]
Perviridisin J (Dammarane Triterpenoid) 295.2Aglaia perviridis[8]
Perviridisin K (Dammarane Triterpenoid) 158.3Aglaia perviridis[8]
Perviridisin L (Dammarane Triterpenoid) 211.6Aglaia perviridis[8]
Acarbose (B1664774) (Positive Control) 733.4-[8]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted for a 96-well microplate format.[1][6][7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • This compound (test compound)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust pH to 6.8.

    • α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase powder in the potassium phosphate buffer. Prepare this solution fresh before the assay.

    • pNPG Solution (5 mM): Dissolve pNPG in the potassium phosphate buffer.

    • Test Compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Create serial dilutions using the potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 2%.

    • Acarbose Stock Solution: Prepare a stock solution of acarbose in the buffer and make serial dilutions as done for the test compound.

  • Assay Protocol:

    • Add 20 µL of different concentrations of the test compound or acarbose to the wells of a 96-well plate.

    • Add 20 µL of the α-glucosidase solution to each well.

    • For the control wells, add 20 µL of the buffer instead of the test compound.

    • For the blank wells, add 40 µL of the buffer.

    • Pre-incubate the plate at 37°C for 15 minutes.[9]

    • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for another 20 minutes.[7]

    • Stop the reaction by adding 80 µL of the Na2CO3 solution to each well.[2]

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

    • Abs_control is the absorbance of the control reaction (enzyme + buffer + pNPG).

    • Abs_sample is the absorbance of the reaction with the test compound.

    The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis of α-Glucosidase Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic study using Lineweaver-Burk plots is performed.[9][10]

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of the substrate (pNPG) (e.g., 0.2, 0.4, 0.8, 1.0, 1.6, and 2.0 mM).[2]

  • The assay is carried out in the absence and presence of different fixed concentrations of this compound (e.g., corresponding to 0.5x IC50, 1x IC50, and 2x IC50).

  • Measure the reaction velocity (V) at each substrate concentration.

  • Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.

  • Analyze the plot to determine the mode of inhibition:

    • Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).

    • Mixed inhibition: Lines intersect at a point other than the axes.

    • Uncompetitive inhibition: Lines are parallel.

Visualizations

G cluster_0 In Vitro α-Glucosidase Inhibition Assay Workflow Prepare Reagents Prepare Reagents Dispense Reagents Dispense Reagents Prepare Reagents->Dispense Reagents Buffer, Enzyme, Inhibitor Pre-incubation Pre-incubation Dispense Reagents->Pre-incubation 37°C, 15 min Add Substrate (pNPG) Add Substrate (pNPG) Pre-incubation->Add Substrate (pNPG) Incubation Incubation Add Substrate (pNPG)->Incubation 37°C, 20 min Stop Reaction Stop Reaction Incubation->Stop Reaction Add Na2CO3 Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance 405 nm Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Measure Absorbance->Calculate % Inhibition & IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

G cluster_1 Mechanism of α-Glucosidase Inhibition Dietary Carbohydrates Dietary Carbohydrates α-Glucosidase α-Glucosidase Dietary Carbohydrates->α-Glucosidase Hydrolysis Glucose Glucose α-Glucosidase->Glucose Bloodstream Absorption Bloodstream Absorption Glucose->Bloodstream Absorption Postprandial Hyperglycemia Postprandial Hyperglycemia Bloodstream Absorption->Postprandial Hyperglycemia This compound This compound This compound->α-Glucosidase Inhibition

Caption: Role of this compound in α-glucosidase inhibition.

G cluster_2 Potential Downstream Effects of Dammarane Triterpenoids Dammarane Triterpenoids Dammarane Triterpenoids Insulin (B600854) Secretion Insulin Secretion Dammarane Triterpenoids->Insulin Secretion May stimulate (glucose-dependent) AMPK Pathway AMPK Pathway Dammarane Triterpenoids->AMPK Pathway Potential modulation PI3K/AKT Pathway PI3K/AKT Pathway Insulin Secretion->PI3K/AKT Pathway Activates Glucose Uptake Glucose Uptake PI3K/AKT Pathway->Glucose Uptake Promotes Gluconeogenesis Gluconeogenesis AMPK Pathway->Gluconeogenesis Inhibits

Caption: Conceptual signaling pathways influenced by dammarane triterpenoids.

Concluding Remarks

This compound represents a promising natural compound for the development of novel α-glucosidase inhibitors. The provided protocols offer a standardized methodology for its in vitro evaluation, including the determination of inhibitory potency and the elucidation of the inhibition mechanism. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential in the management of type 2 diabetes. Additionally, exploring its effects on relevant signaling pathways, such as the PI3K/AKT and AMPK pathways, could provide deeper insights into its mechanism of action beyond direct enzyme inhibition.[11][12]

References

Application of Dammar-20(21)-en-3,24,25-triol in Prostate Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research on the application of Dammar-20(21)-en-3,24,25-triol in prostate cancer cell lines is not available in the public domain. The following application notes and protocols are based on studies conducted on structurally similar dammarane-type triterpenoids, such as 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD) and Cycloartane-3,24,25-triol, which have shown significant anti-cancer activity in prostate cancer models.[1][2][3][4] These compounds serve as a proxy to hypothesize the potential effects and inform experimental design for this compound.

Application Notes

Introduction

Prostate cancer remains a significant global health concern, and the development of novel therapeutic agents is a critical area of research.[2][3] Natural products, particularly triterpenoids, have emerged as a promising source of anti-cancer compounds. Dammarane-type triterpenoids, isolated from various plant sources, have demonstrated cytotoxic and pro-apoptotic effects in a range of cancer cell lines.[2][3][5] While direct evidence for this compound is pending, related compounds have shown potent activity against both androgen-dependent (LNCaP) and androgen-independent (PC-3, DU145) prostate cancer cells.[1][2][3][4] This document provides a framework for investigating the potential of this compound as a therapeutic agent for prostate cancer.

The proposed mechanism of action for related dammarane (B1241002) triterpenoids involves the induction of apoptosis and cell cycle arrest.[1][2][3] Key molecular events include the downregulation of proteins associated with cell proliferation (e.g., MDM2, E2F1, Cyclin D1) and the activation of pro-apoptotic proteins (e.g., cleaved PARP, caspases).[1][2][3] Furthermore, in androgen-sensitive cells, inhibition of the androgen receptor (AR) and prostate-specific antigen (PSA) has been observed.[1][2][3] For instance, Cycloartane-3,24,25-triol has been shown to be a potent inhibitor of MRCKα kinase, a protein implicated in cancer cell growth.[4]

Potential Anti-Cancer Effects in Prostate Cancer Cell Lines:
  • Cytotoxicity: Expected to inhibit the proliferation of prostate cancer cells in a dose-dependent manner.

  • Induction of Apoptosis: Likely to trigger programmed cell death through the activation of caspase cascades.[1][2][3]

  • Cell Cycle Arrest: Potential to cause cell cycle arrest, particularly at the G1 phase.[1][2][3]

  • Modulation of Signaling Pathways: May affect key signaling pathways involved in cell survival and proliferation.

Data Presentation

The following tables summarize the cytotoxic activity of structurally similar compounds in various prostate cancer cell lines. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Cytotoxicity (IC₅₀) of Related Triterpenoids in Prostate Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Incubation Time (h)
Cycloartane-3,24,25-triolDU1451.67 ± 0.18Not Specified
Cycloartane-3,24,25-triolPC-32.226 ± 0.28Not Specified
Dammarolic Acid (Asiatic Acid)PC-3Significant viability loss at 20, 40, and 80 µM24

Table 2: Effects of 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD) on Prostate Cancer Cells

EffectCell Line(s)Observations
Decreased SurvivalLNCaP, PC-3Dose-dependent reduction in cell viability.
Inhibition of ProliferationLNCaP, PC-3Potent inhibition of cell growth.
Induction of ApoptosisLNCaP, PC-3Increased levels of cleaved PARP and cleaved caspases-3, -8, and -9.
G1 Cell Cycle ArrestLNCaP, PC-3Arrest of cells in the G1 phase of the cell cycle.
Protein Expression ModulationLNCaP, PC-3Decreased MDM2, E2F1, Cyclin D1, cdk2, cdk4.
Androgen Receptor InhibitionLNCaPInhibition of AR and PSA expression.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound on prostate cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed prostate cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Treated and untreated prostate cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated prostate cancer cells

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol detects changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated prostate cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p21, p27, AR, PSA, and β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Analyze the band intensities to determine changes in protein expression.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Experiments cluster_assays Functional Assays cluster_mechanism Mechanism of Action start Prostate Cancer Cell Lines (LNCaP, PC-3, DU145) treatment Treatment with This compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis treatment->western_blot proteins Protein Expression Analysis (Caspases, PARP, Cyclins, etc.) western_blot->proteins

Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.

apoptosis_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound Dammarane Triterpenoids (e.g., 25-OCH3-PPD) mdm2 MDM2 compound->mdm2 inhibits e2f1 E2F1 compound->e2f1 inhibits cyclinD1 Cyclin D1 compound->cyclinD1 inhibits cdk CDK2/4 compound->cdk inhibits p21 p21/p27 compound->p21 activates caspase8 Caspase-8 compound->caspase8 activates caspase9 Caspase-9 compound->caspase9 activates g1_arrest G1 Phase Arrest mdm2->g1_arrest e2f1->g1_arrest cyclinD1->g1_arrest cdk->g1_arrest p21->g1_arrest caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed signaling pathways affected by dammarane triterpenoids in prostate cancer cells.

References

Application Notes and Protocols for Anti-inflammatory Research Using Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol (DMT) is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family, a class of natural products known for a wide range of biological activities.[1] Isolated from plant sources such as Walsura robusta, DMT has emerged as a compound of interest in pharmacological research due to its potential therapeutic applications, including anti-inflammatory effects.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of DMT, intended to guide researchers in their study design and execution.

The anti-inflammatory activity of dammarane triterpenoids is well-documented, with many compounds in this class demonstrating potent inhibition of key inflammatory mediators. While specific data for this compound is still emerging, research on closely related dammarane triterpenoids provides a strong basis for its expected biological activities and mechanisms of action. These compounds are known to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in inflammatory response models. The primary mechanism of action for many dammarane triterpenoids involves the modulation of key signaling pathways, most notably the inhibition of the nuclear factor-kappa B (NF-κB) pathway.

Potential Anti-inflammatory Mechanism of Action

Based on studies of analogous dammarane triterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of numerous pro-inflammatory genes. DMT may interfere with this cascade, resulting in the decreased expression of TNF-α, IL-6, iNOS, and COX-2.

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Data Presentation

The following table summarizes the anti-inflammatory activity of representative dammarane triterpenoids, providing an expected range of efficacy for this compound.

Compound ClassAssayCell LineKey FindingsReference Compound/Concentration
Dammarane Triterpenoid SaponinsNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesStrong inhibition of NO productionConcentrations: 1, 10, 25 µM
Dammarane Triterpenoid SaponinsCytokine Secretion (TNF-α, IL-6)LPS-stimulated RAW 264.7 macrophagesSignificant decrease in TNF-α and IL-6 secretionConcentrations: 1, 10, 25 µM
Dammarane Triterpenoid SaponinsProtein Expression (COX-2, iNOS, NF-κB/p65)LPS-stimulated RAW 264.7 macrophagesSignificant decrease in protein expressionConcentrations: 1, 10, 25 µM
Ginsenoside-Rb1 (Dammarane)Cytokine Production (TNF-α)LPS-stimulated RAW 264.7 cellsIC50: ~27.5 µMNot specified
Compound K (Dammarane metabolite)Pro-inflammatory Cytokine ProductionLPS-treated murine peritoneal macrophagesSuppression of pro-inflammatory cytokinesNot specified

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide researchers in assessing the anti-inflammatory potential of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

This protocol outlines the steps to evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.

G start Start cell_culture 1. Culture RAW 264.7 Macrophages start->cell_culture seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Pre-treat with DMT (various concentrations) seeding->treatment stimulation 4. Stimulate with LPS (e.g., 1 µg/mL) treatment->stimulation incubation 5. Incubate for 24 hours stimulation->incubation supernatant 6. Collect Supernatant incubation->supernatant analysis Analyze Supernatant supernatant->analysis no_assay Griess Assay for Nitric Oxide (NO) analysis->no_assay elisa ELISA for TNF-α and IL-6 analysis->elisa end End no_assay->end elisa->end

Caption: Workflow for in vitro anti-inflammatory screening of DMT.

Materials:

  • This compound (DMT)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • DMT Treatment: Prepare various concentrations of DMT in DMEM. Remove the old medium from the cells and add 100 µL of the DMT-containing medium to each well. Incubate for 2 hours.

  • LPS Stimulation: After pre-treatment with DMT, add 10 µL of LPS solution (final concentration 1 µg/mL) to the designated wells. Include a vehicle control (no DMT, no LPS) and a positive control (no DMT, with LPS).

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Assay: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

Protocol 2: Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for assessing the effect of this compound on the expression of key proteins in the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells

  • DMT and LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat RAW 264.7 cells with DMT and LPS as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. The protocols and information provided herein offer a comprehensive guide for researchers to systematically investigate its efficacy and mechanism of action. Based on the current understanding of related dammarane triterpenoids, it is anticipated that DMT will demonstrate significant anti-inflammatory properties, likely through the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Dammar-20(21)-en-3,24,25-triol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Dammar-20(21)-en-3,24,25-triol. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and comparative data to enhance your extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common conventional method for extracting this compound?

A1: The most common conventional method is solvent extraction using polar solvents. Due to the hydroxyl-rich structure of this compound, solvents like ethanol (B145695) and methanol (B129727) are highly effective. A typical protocol involves refluxing the plant material with 95% ethanol for several hours. This method is straightforward but can be time-consuming and may require large solvent volumes.

Q2: Are there more efficient, modern extraction techniques available?

A2: Yes, several advanced techniques can significantly improve extraction efficiency, reduce extraction time, and lower solvent consumption. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[1][2][3] These methods use energy sources like sound waves, microwaves, or supercritical fluids to enhance the disruption of plant cell walls and improve mass transfer of the target compound into the solvent.[4]

Q3: Why is my extraction yield of this compound consistently low?

A3: Low yields can result from several factors:

  • Improper Solvent Choice: Using non-polar solvents will result in poor extraction of this polar triterpenoid (B12794562).

  • Insufficient Extraction Time/Temperature: Conventional methods may require longer durations and elevated temperatures to be effective.

  • Particle Size: Plant material that is not finely ground has a smaller surface area, limiting solvent penetration.

  • Suboptimal Parameters (UAE/MAE/SFE): For advanced methods, parameters like power, frequency, pressure, and temperature must be optimized.

  • Compound Degradation: Excessive heat or prolonged extraction times can lead to the degradation of thermolabile triterpenoids.

Q4: How can I purify the crude extract to isolate this compound?

A4: Post-extraction purification is crucial. A common workflow involves:

  • Solvent Evaporation: The crude extract is concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The residue is suspended in water and partitioned with a solvent like n-hexane or ethyl acetate (B1210297) to remove non-polar impurities such as lipids and pigments.[5]

  • Chromatography: The enriched fraction is then subjected to column chromatography (often using silica (B1680970) gel or ODS) followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification.[5][6][7]

Q5: What are the key differences between Ultrasound-Assisted (UAE) and Microwave-Assisted (MAE) extraction for triterpenoids?

A5: Both are efficient methods, but they operate on different principles.

  • UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, enhancing solvent penetration. It is generally performed at lower temperatures.[8][9]

  • MAE uses microwave energy to rapidly heat the solvent and the moisture within the plant material. This creates a buildup of internal pressure that ruptures the cell walls, releasing the target compounds. MAE is typically much faster than UAE.[2][10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield with Conventional Extraction 1. Inappropriate solvent polarity.2. Insufficient heat or extraction time.3. Poor solvent-to-solid ratio.4. Plant material not properly ground.1. Switch to a polar solvent like 70-95% ethanol or methanol.[2]2. Increase temperature to reflux conditions (e.g., 60-80°C) and extend extraction time (e.g., 3-8 hours).3. Optimize the solvent-to-solid ratio; a common starting point is 20:1 to 30:1 mL/g.[12]4. Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase surface area.
Low Yield with Ultrasound-Assisted Extraction (UAE) 1. Suboptimal ultrasonic power or frequency.2. Incorrect temperature.3. Insufficient extraction time.4. Inadequate solvent-to-solid ratio.1. Optimize ultrasonic power. While higher power can increase yield, excessive power may degrade the compound.[12]2. Adjust the temperature. For triterpenoids, temperatures between 60-80°C are often effective.[8][13]3. Increase sonication time. Optimal times often range from 30 to 60 minutes.[8][12]4. Test different solvent-to-solid ratios, typically in the range of 25:1 to 50:1 mL/g.[8][13]
Low Yield with Microwave-Assisted Extraction (MAE) 1. Microwave power is too high or too low.2. Extraction time is not optimized.3. Incorrect solvent choice or concentration.4. Over-hydration or under-hydration of the plant material.1. Optimize microwave power (e.g., 300-600 W). Excessive power can cause degradation.[2]2. MAE is very fast; optimize time in minutes (e.g., 5-30 min).[2][10] Over-extraction can degrade the product.3. Ethanol (70-95%) is an excellent solvent for MAE of triterpenoids.[2][10]4. If using cured material, a hydration step is often necessary. The water absorbs microwave energy, facilitating cell rupture.[14]
Crude Extract is Highly Impure (Contains Fats, Pigments) 1. Initial extraction using a broad-polarity solvent.2. Lack of a de-fatting step.1. This is normal for a first extraction. Proceed to the purification steps.2. Before the main extraction, pre-wash the plant material with a non-polar solvent like n-hexane to remove lipids and chlorophyll.3. After extraction, perform liquid-liquid partitioning of the crude extract against n-hexane or a similar non-polar solvent.[5]
Difficulty Separating Compounds during Chromatography 1. Co-elution of structurally similar dammarane (B1241002) analogues.2. Inappropriate stationary or mobile phase.1. Use a multi-step purification approach, starting with silica gel column chromatography and finishing with reversed-phase (C18) HPLC.2. For HPLC, optimize the mobile phase gradient. Adding a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape and resolution.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical yields for different triterpenoid extraction methods based on data from various studies. Note that yields are highly dependent on the plant source and specific experimental conditions.

Extraction Method Typical Solvent(s) Typical Time Typical Temperature Relative Yield/Efficiency
Soxhlet Extraction (SE) Ethanol, Methanol, Ethyl Acetate6-24 hoursSolvent Boiling PointModerate
Ultrasound-Assisted Extraction (UAE) 70-95% Ethanol30-60 minutes60-80°CHigh[1][15]
Microwave-Assisted Extraction (MAE) 70-95% Ethanol5-30 minutes80-120°CVery High[1][2]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with Ethanol co-solvent1-2 hours40-80°CHigh, Very Selective[7]

Table based on comparative studies of triterpenoid extraction.[1][2][3][7]

Experimental Protocols

Protocol for Ultrasound-Assisted Extraction (UAE)
  • Preparation: Weigh 10 g of finely ground, dried plant material and place it into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 250 mL of 93% ethanol to achieve a 25:1 mL/g solvent-to-solid ratio.[8]

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 70°C and the ultrasonic power to 390 W.[8]

  • Extraction: Sonicate the mixture for 30 minutes.[8]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Repeat (Optional but Recommended): To maximize yield, repeat the extraction process on the solid residue with fresh solvent for a second cycle.[8]

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid extract.

Protocol for Microwave-Assisted Extraction (MAE)
  • Preparation: Place 10 g of finely ground plant material into a microwave extraction vessel.

  • Solvent Addition: Add 150 mL of 73% ethanol for a 15:1 liquid-to-solid ratio.[2]

  • Extraction: Seal the vessel and place it in a microwave reactor. Set the microwave power to 360 W and the extraction time to 30 minutes.[2] The temperature will rise due to microwave heating; ensure the system has proper pressure and temperature controls.

  • Cooling: After the cycle is complete, allow the vessel to cool to room temperature before opening.

  • Filtration: Filter the extract to remove the solid plant residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Protocol for Supercritical Fluid Extraction (SFE)
  • Preparation: Load approximately 10 g of powdered plant material into the SFE extractor vessel.

  • System Setup: Set up the SFE system (e.g., ABRP200) with CO₂ as the primary solvent and ethanol as a co-solvent.[16]

  • Parameter Setting: Set the extraction pressure to 380 bar and the temperature to 60°C.[14] Set the co-solvent (ethanol) percentage to 7% v/v.[14]

  • Extraction: Pressurize the system with CO₂ to introduce it into the extraction vessel. Run the extraction for approximately 2 hours with a constant CO₂ flow rate.

  • Collection: Depressurize the system. The extract will precipitate and be collected in the separation vessel as the CO₂ returns to a gaseous state.[16][17]

  • Recovery: Collect the crude extract from the separator for further purification.

Visualizations

Experimental and Purification Workflow

G cluster_start Sample Preparation cluster_extraction Extraction cluster_purification Purification Start Plant Material Grind Grinding & Drying Start->Grind Ext_Method Choose Method Grind->Ext_Method UAE Ultrasound-Assisted Extraction Ext_Method->UAE UAE MAE Microwave-Assisted Extraction Ext_Method->MAE MAE SFE Supercritical Fluid Extraction Ext_Method->SFE SFE Crude Crude Extract UAE->Crude MAE->Crude SFE->Crude Partition Liquid-Liquid Partitioning (De-fatting) Crude->Partition Column Column Chromatography (Silica/ODS) Partition->Column HPLC Semi-Preparative HPLC Column->HPLC Final Pure Compound HPLC->Final

Caption: General workflow for the extraction and purification of this compound.

Potential Anti-Cancer Signaling Pathway Inhibition

Some dammarane triterpenoids have been shown to exhibit anti-cancer effects by inhibiting key signaling pathways like JAK/STAT3 and Ras/ERK, which are often overactive in cancer cells, leading to uncontrolled proliferation and survival.[18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ras Ras Receptor->Ras STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Target Gene Expression ERK->Gene STAT3_dimer->Gene Proliferation,\nAnti-Apoptosis Proliferation, Anti-Apoptosis Gene->Proliferation,\nAnti-Apoptosis Dammar Dammarane Triterpenoid Dammar->JAK Inhibits Dammar->MEK Inhibits Dammar->ERK Inhibits

Caption: Inhibition of JAK/STAT3 and Ras/ERK pathways by dammarane triterpenoids.

Potential Anti-Inflammatory Signaling Pathway Inhibition

Dammarane triterpenoids may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines. This is often achieved by inhibiting the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[19]

cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines JNK->Cytokines ERK->Cytokines IkBa IκBα IKK->IkBa P (degradation) NFkB p65/p50 (NF-κB) IkBa->NFkB Inhibits NFkB_nucleus p65/p50 (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Cytokines Dammar Dammarane Triterpenoid Dammar->p38 Inhibits Dammar->JNK Inhibits Dammar->ERK Inhibits Dammar->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK inflammatory pathways by dammarane triterpenoids.

References

Technical Support Center: Overcoming Solubility Challenges of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Dammar-20(21)-en-3,24,25-triol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a dammarane-type triterpenoid, a class of natural compounds with potential therapeutic applications, including anti-inflammatory and cytotoxic effects.[1] However, like many triterpenoids, it is a lipophilic molecule with inherently poor aqueous solubility, which can significantly hinder its bioavailability and limit its efficacy in biological assays and preclinical studies.

Q2: What is the approximate aqueous solubility of this compound?

Q3: In which organic solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3]

Q4: What are the primary strategies for enhancing the aqueous solubility of this compound?

Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble drugs like this compound. These include the use of co-solvents, cyclodextrin (B1172386) complexation, and the development of lipid-based or amorphous solid dispersions.

Troubleshooting Guides

Issue 1: Compound precipitates when added to aqueous buffer.

Cause: The concentration of the compound exceeds its maximum aqueous solubility.

Solutions:

  • Co-solvent System: Prepare a stock solution in an appropriate organic solvent, such as DMSO, and then dilute it into the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed levels that could cause toxicity or artifacts.

  • Formulation for In Vivo Studies: For animal experiments, a multi-component vehicle can be used to maintain solubility. A common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or phosphate-buffered saline (PBS).[4]

Issue 2: Low bioavailability is observed in in-vivo experiments.

Cause: Poor absorption due to low solubility in gastrointestinal fluids.

Solutions:

  • Cyclodextrin Complexation: Encapsulating the compound within cyclodextrin molecules can significantly enhance its aqueous solubility and dissolution rate.[5][6][7] This method creates a host-guest inclusion complex where the hydrophobic drug molecule resides within the lipophilic cavity of the cyclodextrin.

Data Presentation

The following tables summarize key solubility data and the effects of enhancement techniques on similar dammarane (B1241002) triterpenoids.

Compound Solvent Solubility Reference
Ginsenoside Rg3Water0.047 mg/mL[2]
Ginsenoside ReDMSO~15 mg/mL[8]
Ginsenoside ReEthanol~5 mg/mL[8]
Ginsenoside Rg1DMSO~10 mg/mL[9]
Table 1: Solubility of Structurally Similar Dammarane Triterpenoids in Various Solvents.
Compound Enhancement Method Initial Solubility (Water) Solubility after Enhancement Fold Increase Reference
Ginsenoside Rg3Hydroxypropyl-β-cyclodextrin Inclusion0.047 mg/mL5 mg/mL~106[2]
Ginsenoside Reγ-Cyclodextrin InclusionNot specifiedDissolution rate increased 9.27 times-[6]
Ginsenosides Rg5 & Rk1γ-Cyclodextrin InclusionNot specifiedDissolution rate increased 3 times-[5]
Table 2: Improvement of Aqueous Solubility of Dammarane Triterpenoids using Cyclodextrin Complexation.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an aqueous solution.

Materials:

  • This compound

  • Distilled or deionized water

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of water.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the excess undissolved solid.

  • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.

  • Express the solubility in units such as mg/mL or µg/mL.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a common and effective method for preparing a solid dispersion of this compound with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Mortar and pestle

  • Water

  • Ethanol

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in the mortar and add a small amount of water to form a paste.

  • Gradually add the this compound to the paste while continuously kneading with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • The resulting paste is then dried in a vacuum oven or desiccator at a controlled temperature until a constant weight is achieved.

  • The dried complex can be ground into a fine powder and stored for further use.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound CoSolvents Co-solvent Systems (e.g., DMSO, PEG300) Problem->CoSolvents Initial Approach Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) Problem->Cyclodextrins Advanced Approach Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Advanced Approach SolubilityAssay Aqueous Solubility Determination (Shake-Flask) CoSolvents->SolubilityAssay Cyclodextrins->SolubilityAssay Nanoparticles->SolubilityAssay Characterization Physicochemical Characterization (e.g., DSC, XRD) SolubilityAssay->Characterization Bioassay In Vitro / In Vivo Bioactivity Assessment Characterization->Bioassay

Caption: Experimental workflow for addressing solubility issues.

signaling_pathway cluster_inhibition Inhibition by Dammarane Triterpenoids cluster_insulin_signaling Insulin Signaling Pathway cluster_carbohydrate_digestion Carbohydrate Digestion DMT Dammarane Triterpenoids PTP1B PTP1B DMT->PTP1B Inhibits AlphaGlucosidase α-Glucosidase DMT->AlphaGlucosidase Inhibits Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS (pY) IR->IRS PI3K PI3K IRS->PI3K AKT Akt (p) PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B->IR Dephosphorylates Carbs Complex Carbohydrates Carbs->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose

References

Stability of Dammar-20(21)-en-3,24,25-triol in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Dammar-20(21)-en-3,24,25-triol in various laboratory settings. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the following recommendations are based on published data for the closely related compound (20S)-Protopanaxatriol and general best practices for dammarane (B1241002) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C or below in a tightly sealed container, protected from light and moisture. A related ginsenoside, when stored as a crystalline solid at -20°C, is reported to be stable for at least four years.[1] Lyophilized powders of similar compounds also show high stability, with over 95% purity maintained for 12 months when stored at -20°C in amber vials.

Q2: I have dissolved this compound in DMSO for my experiments. How should I store this stock solution?

A2: Stock solutions of the related compound (20S)-Protopanaxatriol in DMSO are significantly less stable than the solid form. Based on supplier recommendations for (20S)-Protopanaxatriol, it is advised to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] For daily use, it is best to prepare fresh working solutions from the stock. Avoid repeated freeze-thaw cycles.

Q3: Can I use methanol (B129727) or ethanol (B145695) to prepare stock solutions for long-term storage?

A3: While this compound is soluble in alcohols like methanol and ethanol, these may not be ideal for long-term storage. Studies on related ginsenosides (B1230088) have shown that methanol can react with the compound under certain conditions, such as elevated temperatures or the presence of catalysts, leading to the formation of methoxylated artifacts.[3][4][5] If you must use an alcohol-based solvent, store the solution at -80°C and use it within a short period. For aqueous solutions, it is recommended not to store them for more than one day.[1]

Q4: My compound is dissolved in a slightly acidic buffer. Is this a concern for stability?

A4: Yes, this is a significant concern. Protopanaxatriol (B1242838) has been shown to be unstable in acidic conditions. One study reported approximately 40% degradation after just 4 hours at 37°C in a pH 1.2 buffer.[6][7] It is strongly recommended to avoid acidic conditions for storage to prevent degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or unexpected results over time. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored appropriately at -80°C and for less than 6 months. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC/LC-MS analysis of an older solution. The compound has degraded into one or more new products.Confirm the identity of the new peaks. Potential degradation pathways include oxidation.[6] Review your storage conditions (solvent, temperature, light exposure) and consider performing a forced degradation study to identify potential degradants.
Precipitation observed in a stock solution after thawing. The solvent choice may not be optimal, or the concentration is too high for the storage temperature.Try gentle warming and sonication to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution. Ensure the solvent is anhydrous if moisture could be a factor.
Inconsistent results between different batches of stock solutions. Inconsistent solution preparation or degradation due to improper storage of one batch.Standardize your protocol for solution preparation. Always use high-purity, anhydrous solvents. Store all batches under identical, validated conditions (-80°C, protected from light).

Data Summary: Stability of Protopanaxatriol (as a proxy)

The following tables summarize the known stability data for (20S)-Protopanaxatriol, which can be used as a guideline for this compound.

Table 1: Recommended Storage Conditions for (20S)-Protopanaxatriol

Form Solvent Temperature Recommended Duration Source
Solid / LyophilizedN/A-20°C≥ 12 months
Stock SolutionDMSO-80°C≤ 6 months[2]
Stock SolutionDMSO-20°C≤ 1 month[2]
Aqueous SolutionAqueous Buffer4°C / RT≤ 1 day[1]

Table 2: Chemical Stability of Protopanaxatriol under Stress Conditions

Condition Details Observation Source
Acidic HydrolysispH 1.2 Buffer, 37°C~40% degradation after 4 hours[6][7]

Experimental Protocols

For researchers wishing to conduct their own stability studies, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions to understand its degradation pathways.

Protocol: Forced Degradation Study of this compound

Objective: To identify the degradation pathways and assess the intrinsic stability of this compound.

Materials:

  • This compound

  • Solvents: Acetonitrile (B52724), Methanol, Water (HPLC grade)

  • Stress Agents: 1M HCl, 1M NaOH, 30% H₂O₂

  • HPLC or UPLC system with a suitable detector (e.g., UV/Vis or MS)

  • C18 reverse-phase column

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M HCl.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with 1M NaOH, and dilute with mobile phase to the initial concentration.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

    • Incubate at 60°C for 2 hours.

    • Cool, neutralize with 1M HCl, and dilute with mobile phase to the initial concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to the initial concentration.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent to the target concentration.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze both the solid and solution samples by HPLC.

  • Analysis:

    • For each condition, inject a sample onto the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradants).

    • Calculate the percentage degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidative Stress (30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress hplc HPLC/LC-MS Analysis acid->hplc Sample and Analyze base->hplc Sample and Analyze oxidation->hplc Sample and Analyze thermal->hplc Sample and Analyze photo->hplc Sample and Analyze data Calculate % Degradation Identify Degradants hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway parent This compound oxidized Oxidized Products (e.g., epoxides, ketones) parent->oxidized Oxidative Stress (e.g., H2O2, air) acid_degraded Acid-Catalyzed Degradation Products parent->acid_degraded Acidic Conditions (e.g., pH < 4)

Caption: Potential degradation pathways.

References

Technical Support Center: Optimizing HPLC for Dammarane Triterpenoid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of dammarane (B1241002) triterpenoids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution

Q: My chromatogram shows overlapping or poorly resolved peaks for different dammarane triterpenoids. What should I do?

A: Poor resolution is a common challenge, often stemming from suboptimal mobile phase composition, temperature, or elution mode. Here are steps to improve peak separation:

  • Optimize the Mobile Phase: The choice and composition of your mobile phase are critical. Dammarane triterpenoids are often separated using reversed-phase (RP-HPLC) columns.[1]

    • Solvent Composition: Investigate different compositions of acetonitrile:water or methanol:water.[1] Sometimes, adding a small amount of acid (e.g., 0.1-0.2% acetic or phosphoric acid) can improve peak shape and selectivity.[2][3]

    • Solvent Type: If methanol-water mixtures are insufficient, try acetonitrile-water, which can offer different selectivity for saponins (B1172615).[4]

  • Implement Gradient Elution: Due to the structural similarity and wide range of polarities in a typical dammarane triterpenoid (B12794562) extract, isocratic elution may not be sufficient.[4]

    • Why Gradient?: A gradient elution, where the mobile phase composition changes over time (e.g., increasing the organic solvent percentage), can sharpen peaks for late-eluting compounds and improve overall resolution for complex mixtures.[5][6][7]

    • Starting Point: Begin with a shallow gradient to screen for the optimal solvent strength, then refine the gradient slope around the elution points of your target analytes.

  • Adjust Column Temperature: Temperature is a powerful tool for optimizing selectivity.[8][9]

    • Effect: Increasing the temperature generally decreases the viscosity of the mobile phase, leading to shorter retention times and sometimes sharper peaks.[10][11] However, it can also reduce resolution between certain peaks, so testing a range (e.g., 20°C to 40°C) is recommended.[8]

    • Example: For some triterpenoids, a lower temperature (e.g., 20°C) improved resolution, while for others, a higher temperature (e.g., 35°C) was necessary to prevent co-elution.[8]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve the resolution of closely eluting peaks, although this will increase the total run time.

Issue 2: Peak Tailing

Q: My analyte peaks are asymmetrical with a distinct "tail." What is causing this and how can I fix it?

A: Peak tailing can be caused by chemical or physical issues within the HPLC system.

  • Chemical Causes & Solutions:

    • Silanol (B1196071) Interactions: Active silanol groups on the silica (B1680970) surface of the column can interact with polar functional groups on the triterpenoids.

      • Solution 1: Adjust pH: Add a buffer or acid (e.g., formic acid, acetic acid) to the mobile phase to suppress the ionization of silanol groups.[12] A concentration of 10-25 mM is often sufficient.[12]

      • Solution 2: Use End-capped Columns: Employ a modern, high-purity, end-capped column designed to minimize silanol interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or dilute your sample.[12]

  • Physical Causes & Solutions:

    • Column Contamination/Void: A blocked frit or a void at the head of the column can distort peak shape.

      • Solution 1: Use Guard Columns: A guard column protects the analytical column from strongly retained impurities.[13]

      • Solution 2: Flush or Replace Column: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[14]

Issue 3: Drifting or Unstable Retention Times

Q: The retention times for my peaks are shifting between runs. How can I achieve better reproducibility?

A: Variable retention times are often due to a lack of system equilibration or changes in the mobile phase or temperature.[13]

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection, especially when using a gradient.

    • Solution: Increase the equilibration time between runs. A stable baseline is a good indicator that the column is ready.[15] For gradient methods, ensure the column is re-equilibrated to the initial conditions for a sufficient period.[16]

  • Maintain Stable Temperature: Fluctuations in ambient temperature can affect retention times.[17]

    • Solution: Use a column oven to maintain a constant, controlled temperature throughout the analysis.[11][17] Even setting it 5°C above ambient can improve stability.[11]

  • Check Mobile Phase Preparation:

    • Solution 1: Prepare Fresh: Mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep solvent bottles capped.[17]

    • Solution 2: Degas Solvents: Ensure proper degassing of the mobile phase to prevent air bubbles from entering the pump and causing flow rate fluctuations.[17]

  • Verify Pump Performance: Inaccurate solvent mixing or an unstable flow rate from the pump will cause retention time drift.[15]

    • Solution: Check for leaks and perform routine pump maintenance. If you suspect improper mixing in a gradient system, you can prepare the mobile phase manually (pre-mix) to see if the problem resolves.[13]

Experimental Protocols & Data

Protocol 1: General Purpose Gradient Method for Dammarane Saponin (B1150181) Screening

This protocol provides a starting point for separating a complex mixture of dammarane triterpenoids, such as those from Panax species.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Glacial Acetic Acid.[3]

    • Solvent B: Acetonitrile.[3]

  • Gradient Program:

    • 0–5 min: 20% B

    • 5–15 min: 20% to 40% B

    • 15–20 min: 40% B

    • 20–21 min: 40% to 20% B

    • 21–35 min: 20% B (Re-equilibration)[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C (Adjust as needed for optimization).

  • Detection:

    • UV/PDA at a low wavelength (e.g., 203-205 nm), as most dammarane triterpenoids lack a strong chromophore.[8]

    • If available, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is preferred for better sensitivity and specificity.[1][18]

  • Injection Volume: 10 µL.[3][8]

Table 1: Example HPLC Parameters for Triterpenoid Separation

ParameterMethod A (For Chromophoric Triterpenoids)[8]Method B (For Weakly-Chromophoric Triterpenoids)[8]Method C (For Saikosaponins)[4]
Column ACE C18 (150 x 4.6 mm, 3 µm)ACE C18 (150 x 4.6 mm, 3 µm)Inertsil ODS-3 C18
Mobile Phase Acetonitrile:Water:Acetic Acid (Gradient)Acetonitrile:Water (Gradient)Acetonitrile:Water (Gradient)
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min
Temperature 20 °C35 °CNot specified
Detection PDA (205 nm)PDA (205 nm)UV (203 nm)

Visualizations

Workflow and Troubleshooting Diagrams

The following diagrams illustrate logical workflows for method development and troubleshooting common HPLC issues.

HPLC_Optimization_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation start Define Separation Goal (Target Analytes) col_select Select Column (e.g., C18, 5µm) start->col_select mp_select Choose Mobile Phase (ACN:H2O or MeOH:H2O) col_select->mp_select isocratic Run Isocratic Scout (e.g., 50% Organic) mp_select->isocratic gradient Develop Gradient Method (Broad to Narrow Range) isocratic->gradient Poor resolution or long run time temp_opt Optimize Temperature (25°C, 35°C, 45°C) gradient->temp_opt flow_opt Optimize Flow Rate (Balance Speed & Resolution) temp_opt->flow_opt validate Method Validation (Precision, Linearity, etc.) flow_opt->validate final Final Optimized Method validate->final

Caption: A general workflow for developing and optimizing an HPLC method.

Poor_Resolution_Troubleshooting start Problem: Poor Peak Resolution check_gradient Are you using gradient elution? start->check_gradient impl_gradient Action: Implement a shallow gradient program. This is crucial for complex saponin mixtures. check_gradient->impl_gradient No opt_gradient Action: Optimize gradient. Decrease slope around co-eluting peaks. check_gradient->opt_gradient Yes impl_gradient->opt_gradient check_temp Action: Vary column temp. (e.g., Test 25°C vs 35°C). Temperature affects selectivity. opt_gradient->check_temp check_flow Action: Reduce flow rate. (e.g., from 1.0 to 0.8 mL/min). This can increase efficiency. check_temp->check_flow check_mp Action: Change organic solvent. (Try Methanol instead of Acetonitrile, or vice versa). check_flow->check_mp end Resolution Improved check_mp->end

Caption: A decision tree for troubleshooting poor peak resolution.

HPLC_Parameter_Relationships cluster_params Adjustable Parameters cluster_outputs Observed Outputs Temp Temperature RT Retention Time Temp->RT Increase -> Decrease Res Resolution Temp->Res Affects Selectivity Pressure Backpressure Temp->Pressure Increase -> Decrease Flow Flow Rate Flow->RT Increase -> Decrease Flow->Res Increase -> Decrease Flow->Pressure Increase -> Increase MP Mobile Phase (Organic %) MP->RT Increase -> Decrease MP->Res Affects Selectivity

Caption: Relationships between key HPLC parameters and their effects.

Frequently Asked Questions (FAQs)

Q1: What is the best type of column for separating dammarane triterpenoids? A: C18 and ODS (octadecylsilylated silica) columns are the most commonly used stationary phases for the separation of saponins, including dammarane triterpenoids, via reversed-phase HPLC.[1] Column dimensions (e.g., 150 mm vs. 250 mm length) and particle size (e.g., 3 µm vs. 5 µm) will also affect efficiency and run time, with shorter columns and smaller particles generally providing faster analyses.[8]

Q2: Why can't I detect my dammarane saponins with a UV detector? A: Most dammarane triterpenoids and their saponin glycosides lack significant chromophores, which means they do not absorb UV light strongly.[1] While detection at low wavelengths like 203-205 nm is possible, sensitivity can be low.[8] For better detection, consider using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS).[1]

Q3: Should I use isocratic or gradient elution? A: For complex samples containing multiple dammarane triterpenoids with a range of polarities, gradient elution is almost always superior.[7] Isocratic elution may be suitable for simple mixtures or for the quality control of a few specific, well-resolved compounds, but it often results in long run times and broad peaks for strongly retained components.[5][6]

Q4: How does temperature affect the separation of dammarane triterpenoids? A: Temperature influences several factors. Increasing the temperature typically reduces mobile phase viscosity, which lowers backpressure and shortens retention times.[10][11] More importantly, temperature can alter selectivity (the relative separation between two peaks), which can be used to resolve compounds that co-elute at ambient temperature.[9] The optimal temperature must be determined empirically for your specific separation.[8]

Q5: My system backpressure is too high. What should I do? A: High backpressure can indicate a blockage. Systematically check the components in the following order:

  • Column: Disconnect the column and see if the pressure drops. If so, the column frit may be clogged. Try back-flushing the column or replace it.

  • In-line Filters/Guard Column: These components can become blocked and are easily replaced.

  • Tubing: Check for blockages or kinks in the tubing between the injector and the column.

  • Mobile Phase: Buffer precipitation can occur if you are using a high concentration of buffer with a high percentage of organic solvent. Ensure your buffer is soluble in the entire gradient range.[14]

References

Technical Support Center: Storage and Handling of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for preventing the degradation of Dammar-20(21)-en-3,24,25-triol during storage. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are exposure to light, oxygen, elevated temperatures, and non-optimal pH conditions. The presence of a double bond in its structure makes it particularly susceptible to oxidation and photodegradation.

Q2: What are the recommended short-term and long-term storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Recommended storage temperatures are detailed in the table below.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid compound. If storage in solution is necessary, use a non-reactive solvent such as ethanol (B145695) or DMSO, prepare fresh solutions for immediate use whenever possible, and store at or below -20°C for short periods. For longer-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.

Q4: What are the visible signs of degradation?

A4: While visual inspection is not a definitive measure of stability, any change in the physical appearance of the compound, such as color change (e.g., yellowing) or clumping of the powder, may indicate degradation. Chromatographic analysis (e.g., HPLC) is required for accurate assessment of purity.

Q5: How can I check the purity of my stored this compound?

A5: The purity of this compound should be assessed using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solid Form
Possible Cause Troubleshooting Steps
Exposure to Light Store the compound in amber or opaque containers. Work with the compound under subdued light conditions.
Exposure to Oxygen Purge the container with an inert gas (argon or nitrogen) before sealing. Use vials with airtight seals.
Inappropriate Temperature Ensure the storage freezer or refrigerator maintains a consistent temperature. Use a calibrated thermometer to monitor.
Moisture Absorption Store in a desiccator, especially in humid environments. Ensure the container is tightly sealed.
Issue 2: Instability of the Compound in Solution
Possible Cause Troubleshooting Steps
Reactive Solvent Use high-purity, anhydrous solvents. Avoid solvents that can react with the compound. Ethanol and DMSO are generally suitable.
Repeated Freeze-Thaw Cycles Aliquot the solution into single-use vials to avoid repeated warming and cooling.
Incorrect pH If working with buffered solutions, ensure the pH is neutral to slightly acidic, as extreme pH can catalyze degradation.
Headspace Oxygen Minimize the headspace in the vial. For highly sensitive experiments, purge the solution with an inert gas.

Data on Storage Stability

The following tables summarize the expected stability of this compound under different storage conditions. This data is compiled from literature on dammarane-type triterpenoids and serves as a guideline. Actual stability may vary based on the specific purity of the compound and storage environment.

Table 1: Recommended Storage Conditions and Expected Stability of Solid this compound

Storage TemperatureContainerAtmosphereLight ConditionExpected Purity after 12 Months
-20°C Amber glass vialInert (Argon/Nitrogen)Dark>98%
4°CAmber glass vialInert (Argon/Nitrogen)Dark~95%
Room Temperature (20-25°C)Amber glass vialInert (Argon/Nitrogen)Dark<90%
Room Temperature (20-25°C)Clear glass vialAirLightSignificant degradation expected

Table 2: Stability of this compound in Solution (Ethanol) at -20°C

Storage DurationExpected Purity
1 week>99%
1 month~98%
3 months~95%
6 months<90%

Experimental Protocols

Protocol 1: Stability Testing of Solid this compound

Objective: To assess the stability of solid this compound under various storage conditions over time.

Methodology:

  • Sample Preparation: Aliquot approximately 5 mg of solid this compound into separate amber glass vials for each time point and storage condition.

  • Storage Conditions:

    • -20°C, protected from light, under argon.

    • 4°C, protected from light, under argon.

    • 25°C / 60% Relative Humidity (RH), protected from light, under argon.

    • 40°C / 75% RH, protected from light, under argon (accelerated stability testing).

  • Time Points: Analyze samples at T=0, 1, 3, 6, and 12 months.

  • Analysis:

    • At each time point, dissolve the contents of one vial in a known volume of ethanol.

    • Analyze the solution by a validated stability-indicating HPLC-UV method.

    • Monitor for any changes in physical appearance (color, texture).

  • Data Evaluation: Calculate the percentage of the remaining compound and note the presence of any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the compound in ethanol to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a freshly prepared standard solution of this compound for comparison. Purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Visualizations

Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound under common stress conditions.

degradation_pathways cluster_oxidation Oxidation (O2, heat) cluster_photodegradation Photodegradation (UV light) cluster_acid_hydrolysis Acid-Catalyzed Degradation main This compound epoxide 20,21-Epoxide Derivative main->epoxide O2 hydroxylated Hydroxylated Derivatives main->hydroxylated O2 isomerization Double Bond Isomerization main->isomerization ring_opening A-Ring Cleavage Products main->ring_opening rearrangement Wagner-Meerwein Rearrangement main->rearrangement H+

Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a stability study of this compound.

stability_workflow cluster_analysis Analysis at Each Time Point start Start: Pure Compound prepare Prepare Samples for Each Time Point and Condition start->prepare store Store Samples under Defined Conditions prepare->store dissolve Dissolve Sample store->dissolve hplc HPLC Analysis dissolve->hplc data Record Physical Appearance and Chromatographic Data hplc->data evaluate Evaluate Data: - Calculate % Purity - Identify Degradants data->evaluate report Generate Stability Report evaluate->report troubleshooting_logic rect rect start Degradation Observed? is_solid Is the compound in solid form? start->is_solid check_solid Review Solid Storage: - Light exposure? - Airtight seal? - Correct temperature? - Desiccated? is_solid->check_solid Yes check_solution Review Solution Storage: - Appropriate solvent? - Freeze-thaw cycles? - pH of medium? - Headspace? is_solid->check_solution No retest Retest with corrected storage conditions check_solid->retest check_solution->retest

Technical Support Center: Enhancing Dammarane-Triterpenoid Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of dammarane-type triterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Oral Bioavailability of Parent Ginsenosides (B1230088)

Q1: My pharmacokinetic study shows very low plasma concentrations of the administered dammarane-type triterpenoid (B12794562) (e.g., Ginsenoside Rb1). What are the likely reasons for this?

A: The poor oral bioavailability of many parent dammarane-type triterpenoids, such as ginsenosides, is a well-documented challenge. Several factors contribute to this issue:

  • Poor Membrane Permeability: The bulky, hydrophilic nature of the sugar moieties (glycosyls) attached to the triterpenoid backbone hinders passive diffusion across the intestinal epithelium. Generally, ginsenosides with fewer glycosyl groups are more lipophilic and exhibit higher oral bioavailability.[1][2]

  • Efflux by P-glycoprotein (P-gp): Many dammarane-type triterpenoids, particularly protopanaxadiol (B1677965) (PPD) types, are substrates of the P-glycoprotein (P-gp) efflux pump.[1][2] This transporter actively pumps the compounds out of intestinal cells back into the lumen, reducing net absorption.

  • Metabolism by Gut Microbiota: The gut microbiota plays a crucial role in the metabolism of ginsenosides.[3][4][5][6][7] Orally administered ginsenosides are often metabolized by bacterial enzymes into more absorbable, but structurally different, metabolites like Compound K.[3][7] This biotransformation means the parent compound you are measuring may be significantly reduced before it ever reaches systemic circulation.[3][7]

  • First-Pass Metabolism: After absorption, these compounds pass through the liver where they can be further metabolized by cytochrome P450 (CYP) enzymes.[8][9][10][11] Interestingly, it is often the metabolites of ginsenosides, rather than the parent compounds, that inhibit CYP enzymes.[8][9]

Troubleshooting Workflow for Low Bioavailability

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Potential Causes cluster_3 Solutions & Strategies Low Plasma Concentration Low Plasma Concentration In Vitro Permeability Assay (Caco-2) In Vitro Permeability Assay (Caco-2) Low Plasma Concentration->In Vitro Permeability Assay (Caco-2) Metabolite Profiling (In Vitro/In Vivo) Metabolite Profiling (In Vitro/In Vivo) Low Plasma Concentration->Metabolite Profiling (In Vitro/In Vivo) P-gp Substrate Assay P-gp Substrate Assay Low Plasma Concentration->P-gp Substrate Assay Poor Permeability Poor Permeability In Vitro Permeability Assay (Caco-2)->Poor Permeability Extensive Metabolism Extensive Metabolism Metabolite Profiling (In Vitro/In Vivo)->Extensive Metabolism High Efflux High Efflux P-gp Substrate Assay->High Efflux Formulation Strategies Formulation Strategies Poor Permeability->Formulation Strategies Chemical Modification Chemical Modification Poor Permeability->Chemical Modification Co-administration Co-administration High Efflux->Co-administration Extensive Metabolism->Formulation Strategies cluster_0 Dammarane Triterpenoid Signaling Dammarane Triterpenoids Dammarane Triterpenoids LXRα LXRα Dammarane Triterpenoids->LXRα activates NF-κB NF-κB Dammarane Triterpenoids->NF-κB inhibits Nrf2 Nrf2 Dammarane Triterpenoids->Nrf2 activates HDAC2 HDAC2 Dammarane Triterpenoids->HDAC2 modulates Anti-atherosclerosis Anti-atherosclerosis LXRα->Anti-atherosclerosis Anti-inflammatory Effects Anti-inflammatory Effects NF-κB->Anti-inflammatory Effects Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response HDAC2->Anti-inflammatory Effects cluster_0 Phase 1: Formulation & In Vitro Screening cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Data Analysis & Optimization Formulation Development Formulation Development Solubility & Dissolution Testing Solubility & Dissolution Testing Formulation Development->Solubility & Dissolution Testing Caco-2 Permeability Assay Caco-2 Permeability Assay Solubility & Dissolution Testing->Caco-2 Permeability Assay Animal Model Selection (Rat) Animal Model Selection (Rat) Caco-2 Permeability Assay->Animal Model Selection (Rat) Oral Administration Oral Administration Animal Model Selection (Rat)->Oral Administration Blood Sampling & Plasma Analysis Blood Sampling & Plasma Analysis Oral Administration->Blood Sampling & Plasma Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Blood Sampling & Plasma Analysis->Pharmacokinetic Modeling Bioavailability Calculation Bioavailability Calculation Pharmacokinetic Modeling->Bioavailability Calculation Correlation of In Vitro/In Vivo Data Correlation of In Vitro/In Vivo Data Bioavailability Calculation->Correlation of In Vitro/In Vivo Data Formulation Optimization Formulation Optimization Correlation of In Vitro/In Vivo Data->Formulation Optimization Formulation Optimization->Formulation Development

References

Technical Support Center: Dammar-20(21)-en-3,24,25-triol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dammar-20(21)-en-3,24,25-triol. The focus is on addressing potential issues of reduced cell line sensitivity or apparent resistance to the compound.

Frequently Asked Questions (FAQs)

Q1: My cell line is not showing the expected cytotoxic response to this compound. Is this indicative of resistance?

A1: Not necessarily. A lack of cytotoxic response can be due to several factors unrelated to acquired resistance. Before concluding that the cell line is resistant, it is crucial to verify several experimental parameters. First, confirm the integrity and concentration of your this compound stock solution. Improper storage or handling can lead to degradation of the compound. Ensure that your cell line has been recently authenticated and is free from mycoplasma contamination, as this can alter cellular responses to treatments. Also, review your experimental protocol, paying close attention to cell seeding density, the duration of the treatment, and the viability assay being used. It is possible that the incubation time is too short to induce a measurable effect.

Q2: What is the optimal concentration range and treatment duration for this compound?

A2: The optimal concentration and duration of treatment are highly cell-line specific. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, and 72 hours) to determine the IC50 value for your specific cell line.

Q3: Could the solvent used to dissolve this compound be affecting my results?

A3: Yes. This compound is typically dissolved in a solvent like DMSO. It is critical to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (generally below 0.5%). Always include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) in your experiments to account for any solvent-induced effects.

Q4: How can I determine if my cell line is developing resistance to this compound over time?

A4: To monitor for the development of resistance, you can establish a long-term culture of your cell line in the presence of gradually increasing concentrations of this compound. Periodically, you should perform a standard cytotoxicity assay to determine the IC50 value. A significant increase in the IC50 value over several passages would suggest the development of acquired resistance.

Q5: Are there any known mechanisms of resistance to dammarane-type triterpenoids?

A5: While specific resistance mechanisms to this compound have not been extensively documented, resistance to other triterpenoids and chemotherapeutic agents often involves the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). These transporters function as efflux pumps, reducing the intracellular concentration of the drug. Interestingly, some protopanaxadiol (B1677965) derivatives, which are structurally related to this compound, have been shown to inhibit P-gp and reverse multidrug resistance.

Troubleshooting Guides

Issue 1: No observable cytotoxicity at expected concentrations

This is a common issue that can arise from a variety of factors. The following troubleshooting workflow can help you identify the root cause.

G start No cytotoxicity observed check_compound Verify Compound Integrity - Check storage conditions - Confirm stock concentration - Test on a sensitive control cell line start->check_compound check_cells Assess Cell Health & Identity - Mycoplasma testing - Cell line authentication (STR profiling) - Check passage number check_compound->check_cells Compound OK check_protocol Review Experimental Protocol - Optimize cell seeding density - Perform time-course (24, 48, 72h) - Verify viability assay suitability check_cells->check_protocol Cells OK solubility Check Compound Solubility - Observe for precipitation in media - Ensure final solvent concentration is <0.5% check_protocol->solubility Protocol OK outcome1 Cytotoxicity Observed solubility->outcome1 Issue Resolved outcome2 Investigate Resistance solubility->outcome2 No Issues Found

Caption: Troubleshooting workflow for lack of cytotoxicity.

Issue 2: High variability between replicate wells

High variability can obscure real biological effects. Follow these steps to minimize variability in your assays.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between plating replicates.
Edge Effects Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each replicate. Ensure consistent pipetting technique.
Compound Precipitation Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitate after dilution in culture medium.

Investigating Potential Resistance Mechanisms

If you have ruled out the common experimental issues and suspect genuine resistance, the following experimental approaches can help elucidate the underlying mechanisms.

G start Suspected Resistance efflux_pumps Investigate ABC Transporter Upregulation start->efflux_pumps target_alt Assess Target Alteration (if target is known) start->target_alt pathway_alt Analyze Signaling Pathway Alterations start->pathway_alt qpcr_wb qPCR & Western Blot for ABCB1, ABCG2, etc. efflux_pumps->qpcr_wb rhodamine_assay Rhodamine 123 Efflux Assay (Functional test for P-gp) efflux_pumps->rhodamine_assay inhibitor_study Co-treatment with P-gp inhibitor (e.g., Verapamil) efflux_pumps->inhibitor_study sequencing Target Gene Sequencing target_alt->sequencing expression_analysis Western Blot for Target Protein target_alt->expression_analysis phospho_array Phospho-kinase Array pathway_alt->phospho_array rna_seq RNA-Seq Analysis pathway_alt->rna_seq

Caption: Experimental workflow to investigate resistance.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Rhodamine 123 Efflux Assay

This functional assay assesses the activity of P-glycoprotein (ABCB1).

  • Cell Preparation: Harvest and resuspend cells in a suitable buffer.

  • Rhodamine 123 Loading: Incubate cells with Rhodamine 123 (a P-gp substrate) to allow for its uptake.

  • Efflux Induction: Wash the cells and resuspend them in fresh medium with or without a P-gp inhibitor (e.g., Verapamil) and your test compound. Incubate to allow for efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. Reduced fluorescence indicates increased efflux activity.

Hypothetical Data Presentation

Table 1: Dose-Response of this compound on Sensitive vs. Resistant Cell Lines
Cell Line IC50 (µM) after 48h Fold Resistance
Parental Cell Line5.2 ± 0.61.0
Resistant Subclone48.7 ± 3.19.4
Table 2: Effect of P-gp Inhibition on this compound Cytotoxicity
Cell Line Treatment IC50 (µM)
ParentalThis compound5.1 ± 0.5
ParentalThis compound + Verapamil (5 µM)4.9 ± 0.7
ResistantThis compound49.2 ± 4.5
ResistantThis compound + Verapamil (5 µM)8.3 ± 1.1

Potential Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are not fully elucidated, related compounds like protopanaxadiol have been shown to induce apoptosis through pathways involving caspase activation and to affect cell cycle regulation. Resistance could potentially arise from alterations in these pathways.

G cluster_0 Sensitive Cell cluster_1 Resistant Cell DMT1 This compound Pathway1 Pro-apoptotic Pathway (e.g., Caspase cascade) DMT1->Pathway1 Apoptosis1 Apoptosis Pathway1->Apoptosis1 DMT2 This compound Efflux Upregulated Efflux Pump (e.g., P-glycoprotein) DMT2->Efflux Drug Efflux Pathway2 Blocked/Altered Pathway DMT2->Pathway2 Reduced intracellular concentration Survival Cell Survival Pathway2->Survival

Technical Support Center: Scaling Up the Purification of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification of Dammar-20(21)-en-3,24,25-triol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for purifying this compound from a crude plant extract?

A1: Initially, the crude extract should be processed to remove highly nonpolar and highly polar impurities. This typically involves suspending the crude extract in water and partitioning it with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove lipids and pigments. The resulting aqueous phase, which is enriched with more polar triterpenoids, can then be subjected to further chromatographic purification.[1]

Q2: What chromatographic techniques are suitable for scaling up the purification of this compound?

A2: Several chromatographic techniques can be employed for the purification of this compound. Silica (B1680970) gel column chromatography is a fundamental method for initial fractionation.[1] For higher purity and better resolution at a larger scale, semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is effective.[1] For industrial-scale production, implementing countercurrent chromatography (CCC) can significantly increase throughput while maintaining high purity.[1][2][3]

Q3: What are the recommended solvent systems for the different chromatographic techniques?

A3: For silica gel column chromatography, a gradient elution system using hexane-ethyl acetate is effective.[1] For semi-preparative HPLC on a C18 column, an isocratic elution with acetonitrile-water is a standard method.[1] In counter-current chromatography, a two-phase solvent system such as n-hexane-n-butanol-water has been used successfully for similar dammarane (B1241002) saponins (B1172615).[2]

Q4: How can the final purity of this compound be enhanced?

A4: Crystallization is a crucial final step to achieve high purity. Recrystallization from a chloroform-methanol solvent system can yield needle-like crystals of the compound with purity exceeding 99%.[1]

Q5: What are the storage recommendations for purified this compound?

A5: For long-term stability, lyophilized powders of the compound should be stored at -20°C in amber vials. Under these conditions, the purity can be maintained at over 95% for at least 12 months.[1] Storing the compound in solution, even at 4°C, can lead to significant degradation.[1] The compound is soluble in DMSO.[4]

Troubleshooting Guide

Issue 1: Low yield of this compound after initial extraction and partitioning.

  • Possible Cause: Inefficient extraction from the source material.

  • Troubleshooting Steps:

    • Optimize Extraction Parameters: Experiment with different extraction times, temperatures, and solvent-to-material ratios.

    • Consider Advanced Extraction Techniques: For larger scale operations, consider methods like ultrasound-assisted extraction (UAE) which can be more efficient than traditional maceration.[5]

Issue 2: Poor separation and peak tailing during silica gel column chromatography.

  • Possible Cause: The polar nature of this compound and structurally similar compounds can lead to strong interactions with the silica stationary phase.[5]

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically adjust the gradient of the hexane-ethyl acetate mobile phase to improve separation.

    • Modify the Mobile Phase: Adding a small amount of a modifier like acetic acid or methanol (B129727) to the mobile phase can sometimes improve peak shape.[5]

    • Sample Loading Technique: Use a dry loading method by adsorbing the extract onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands and better separation.[5]

Issue 3: Drop in yield during the crystallization step at an industrial scale.

  • Possible Cause: Challenges in controlling crystallization conditions at a larger volume.[1]

  • Troubleshooting Steps:

    • Optimize Solvent System and Temperature: Carefully control the solvent ratio (e.g., chloroform:methanol) and the crystallization temperature. Slow evaporation at a controlled temperature, such as 4°C, has been shown to be effective.[1]

    • Seeding: Introduce seed crystals to a supersaturated solution to initiate and control crystal growth.[5]

    • Consider an Intermediate Purification Step: Implementing countercurrent chromatography (CCC) before crystallization can increase the purity of the material, which may improve crystallization yield and efficiency.[1]

Issue 4: The purified compound shows instability and degradation over time.

  • Possible Cause: Improper storage conditions.

  • Troubleshooting Steps:

    • Lyophilize the Final Product: Avoid storing the purified compound in solution. Lyophilization to a dry powder is recommended for stability.[1]

    • Store Under Optimal Conditions: Store the lyophilized powder at -20°C in airtight, light-protected (amber) containers.[1]

Data Presentation

Table 1: Column Chromatography Parameters for Purification of Dammarane Derivatives

Stationary PhaseColumn DimensionsEluent GradientTarget Fraction ElutionPurity Gain (%)Reference
Silica Gel 60120 cm × 5 cmHexane-EtOAc (8:2 → 0:10)Hexane-EtOAc (6:4)68.2 → 89.7[1]
RP-1850 cm × 3 cmMeCN-H₂O (40:60 → 70:30)Not Specified65.8 → 92.4[1]

Table 2: Crystallization Efficiency of this compound

Solvent Ratio (CHCl₃:MeOH)Temperature (°C)Crystal Yield (mg from 370 mg)Purity (%)Reference
1:1411699.1[1]
2:1258997.8[1]
3:1-206495.4[1]

Experimental Protocols

Protocol 1: Scaled-Up Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel 60 (200-300 mesh) in hexane (B92381) and carefully pack it into a glass column of appropriate size for the amount of extract.

  • Sample Preparation (Dry Loading): Dissolve the semi-purified extract in a minimal amount of methanol. Add silica gel 60 to this solution to form a slurry and then evaporate the solvent completely to obtain a dry, free-flowing powder.

  • Sample Loading: Carefully layer the silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., hexane:ethyl acetate 8:2). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[1]

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Semi-preparative HPLC Purification

  • System Preparation: Use a semi-preparative HPLC system equipped with a C18 column (e.g., 250 mm × 10 mm, 5 µm).[1]

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile (B52724) and water (e.g., 52:48).[1] Degas the mobile phase before use.

  • Sample Preparation: Dissolve the partially purified material from the previous step in the mobile phase. Filter the sample solution through a 0.45 µm filter.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate (e.g., 2 mL/min).[1]

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector at 203 nm.[1] Collect the peak corresponding to this compound.

  • Post-Purification Processing: Concentrate the collected fraction under reduced pressure to remove the mobile phase.

Protocol 3: Crystallization

  • Dissolution: Dissolve the purified this compound in a minimal amount of a chloroform:methanol (1:1) mixture.[1]

  • Crystallization: Allow the solvent to evaporate slowly in a loosely covered container at a controlled temperature (e.g., 4°C) over 72 hours.[1]

  • Isolation of Crystals: Once crystals have formed, carefully decant the mother liquor.

  • Washing: Gently wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualizations

experimental_workflow start Crude Plant Extract partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) start->partitioning silica_gel Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) partitioning->silica_gel hplc Semi-preparative HPLC (C18, Acetonitrile:Water) silica_gel->hplc crystallization Crystallization (Chloroform:Methanol) hplc->crystallization final_product Pure this compound (>99%) crystallization->final_product

Caption: Purification workflow for this compound.

troubleshooting_logic low_yield Low Yield After Chromatography cause1 Suboptimal Mobile Phase low_yield->cause1 cause3 Column Overloading low_yield->cause3 poor_separation Poor Peak Resolution/ Tailing poor_separation->cause1 cause2 Improper Sample Loading poor_separation->cause2 solution1 Optimize Gradient cause1->solution1 solution2 Use Dry Loading cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for chromatographic purification issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Dammarane-Type Triterpenoids: Focusing on Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of Dammar-20(21)-en-3,24,25-triol and other related ginsenosides (B1230088) and dammarane (B1241002) triterpenoids. While quantitative efficacy data for this compound is limited in publicly accessible literature, this document compiles available information on its activities alongside quantitative data from other structurally similar compounds to provide a contextual framework for research and development. The guide focuses on anticancer, anti-inflammatory, and neuroprotective activities, presenting supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Introduction to Dammarane Triterpenoids

Ginsenosides, the primary active saponins (B1172615) from Panax species, are a well-studied class of dammarane-type triterpenoids. They exhibit a wide range of pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3] The biological activity of these compounds is heavily influenced by their structure, such as the number and position of sugar moieties and the stereochemistry of the aglycone scaffold.[3][4]

This compound (DMT) is a dammarane triterpenoid (B12794562) isolated from plants like Walsura robusta.[5] Like other ginsenosides, it has demonstrated several biological activities, including cytotoxic and anti-inflammatory effects.[6] This guide aims to place these reported activities in the context of more extensively studied ginsenosides.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative efficacy of various dammarane-type triterpenoids across different biological assays. A specific entry for this compound is included to reflect its reported, albeit not yet quantified, activities.

Table 1: Comparative Anticancer Cytotoxicity (IC₅₀)
CompoundCell LineCancer TypeIC₅₀ ValueCitation
This compound Various-Cytotoxicity demonstrated, but IC₅₀ not specified in reviewed literature.[6]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8Human Colon Cancer31.6 µg/mL[6]
Cycloartane-3,24,25-triolDU145Human Prostate Cancer1.67 ± 0.18 µM[6]
Cycloartane-3,24,25-triolPC-3Human Prostate Cancer2.226 ± 0.28 µM[6]
6'-malonyl formyl ginsenoside F₁HL-60Human Promyelocytic Leukemia16.74 µM[7][8]
6'-malonyl formyl ginsenoside F₁MGC80-3Human Gastric Carcinoma29.51 µM[7][8]
6'-malonyl formyl ginsenoside F₁Hep-G2Human Liver Cancer20.48 µM[7][8]
Ginsenoside Rh₂MultipleVariousGenerally shows 5- to 15-fold stronger anti-proliferative effects than Rg₃.[3]
Protopanaxadiol (PPD)MultipleVariousThe aglycone, shows the most potent anticancer activity among many ginsenosides.[3]
Table 2: Comparative Anti-Inflammatory Activity
CompoundAssayModelEfficacy (IC₅₀ or Effect)Citation
This compound Cytokine ReductionCell-based assaysReduces pro-inflammatory cytokines; IC₅₀ not specified.[6]
Ginsenoside Rg₁DSS-induced ColitisIn vivo (mice)Superior to Rg₃, Rf, Rd, Re, and Rb₁ in reducing disease activity index and inflammation.[9][10]
Ginsenoside Rg₃LPS-induced NO ProductionRAW 264.7 cellsEffective inhibitor of inflammatory cytokines.[9]
Ginsenoside RfLPS-induced NO ProductionRAW 264.7 cellsEffective inhibitor of inflammatory cytokines.[9]
Ginsenoside Rb₁TNF-α ReleaseLPS-treated macrophagesSignificant inhibition with an IC₅₀ value of 48 µM.[11]
Ginsenoside Rb₂TNF-α ReleaseLPS-treated macrophagesSignificant inhibition with an IC₅₀ value of 27.9 µM.[11]

Key Signaling Pathways

Ginsenosides exert their effects by modulating multiple intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two of the most critical targets for their anti-inflammatory and anticancer activities.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. In response to stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IKK complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees NF-κB (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Many ginsenosides, particularly PPD-types, inhibit this pathway at various stages.[4][12][13]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα p50/p65 IKK->IkBa:f0 Phosphorylation & Degradation NFkB p50/p65 (Active) IkBa:f1->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_nuc p50/p65 Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Ginsenosides Ginsenosides (e.g., Rb₁, Rg₃) Ginsenosides->IKK Inhibition Ginsenosides->IkBa:f0 Inhibition NFkB_nuc->Transcription DNA

Caption: Ginsenoside inhibition of the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival, proliferation, and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates numerous downstream targets to inhibit apoptosis (e.g., by inhibiting Bad and activating Bcl-2) and promote cell cycle progression. Dysregulation of this pathway is common in cancer. Ginsenosides like Rg3 have been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.[2][14][15][16]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 Conversion Akt Akt PIP3->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation Conversion Ginsenosides Ginsenoside Rg3 Ginsenosides->PI3K Inhibition

Caption: Ginsenoside inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to support the reproducibility of the cited data.

MTT Assay for Cell Cytotoxicity

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding: Seed cells (e.g., A549, HCT-8, DU145) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, ginsenoside Rg3) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol) to each well.[1]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[1] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[1][17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by detecting its stable end-product, nitrite (B80452), in the culture supernatant using the Griess reagent.[9][18]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10⁵ cells/well in 100 µL of DMEM. Incubate for 24 hours at 37°C and 5% CO₂.[18]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for an additional 20-24 hours.[18][19]

  • Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control. Calculate the IC₅₀ value for NO inhibition. A parallel cell viability assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cytotoxicity.[18]

Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection

Principle: The MCAO model is a widely used in vivo technique to mimic focal cerebral ischemia (stroke) in rodents. It involves the temporary or permanent blockage of the middle cerebral artery, a major blood vessel supplying the brain. The neuroprotective efficacy of a compound is assessed by its ability to reduce the resulting brain infarct volume and improve neurological deficits.[3][11]

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., C57BL/6 mouse or Sprague-Dawley rat) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline neck incision to expose the right or left common carotid artery (CCA).

    • Carefully isolate the CCA, the external carotid artery (ECA), and the internal carotid artery (ICA).

    • Ligate the distal end of the ECA. A temporary ligature is placed around the CCA.

    • Insert a silicon-coated nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) through a small incision in the ECA stump.[3]

    • Gently advance the filament into the ICA until it occludes the origin of the MCA (approximately 18-20 mm in a rat).[20]

  • Occlusion and Reperfusion: Maintain the occlusion for a specific period (e.g., 60-120 minutes) to induce ischemia. For reperfusion, withdraw the filament to restore blood flow.

  • Compound Administration: Administer the test compound intravenously, intraperitoneally, or orally at a predetermined time before, during, or after the MCAO procedure.

  • Assessment:

    • Neurological Deficit Scoring: Evaluate motor and neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., 0=no deficit, 4=severe deficit).

    • Infarct Volume Measurement: Euthanize the animal at 24 or 48 hours. Remove the brain and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the infarct volume and neurological scores between the vehicle-treated and compound-treated groups to determine the neuroprotective effect.

General Experimental Workflow

The development of a novel therapeutic agent often follows a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow A Compound Library (Ginsenosides) B In Vitro Screening (e.g., MTT Assay) A->B C Hit Identification (IC₅₀ < Threshold) B->C D Mechanism of Action (e.g., Western Blot for NF-κB, Akt pathways) C->D Potent Hits H Discard/Re-evaluate C->H Inactive E In Vivo Model Testing (e.g., MCAO, Xenograft) D->E F Efficacy & Safety Evaluation E->F G Lead Candidate F->G Effective & Safe F->H Ineffective/Toxic

Caption: A typical workflow for drug discovery and evaluation.

Conclusion

This compound is a dammarane triterpenoid with reported cytotoxic and anti-inflammatory properties, aligning it with the pharmacological profile of other well-known ginsenosides.[6] However, a comprehensive evaluation of its efficacy is currently hampered by the lack of specific, quantitative data (such as IC₅₀ values) in peer-reviewed literature, which prevents a direct and robust comparison with potent ginsenosides like Rg3, Rh2, or the aglycone PPD.

The data presented on related compounds suggest that the dammarane skeleton is a promising scaffold for developing therapeutics targeting cancer and inflammatory diseases. The anticancer activity is often enhanced by a lower number of sugar moieties, while anti-inflammatory effects are prominent in PPD-type ginsenosides that modulate the NF-κB pathway.[1][3]

For drug development professionals, this compound represents a compound of interest that warrants further investigation. Future research should focus on conducting standardized in vitro assays to determine its IC₅₀ values against a panel of cancer cell lines and in anti-inflammatory models. Elucidating its specific molecular targets and its effects on key signaling pathways, such as NF-κB and PI3K/Akt, will be crucial in understanding its therapeutic potential relative to other ginsenosides.

References

A Comparative Guide to Triterpenoids in Prostate Cancer Research: Spotlight on 25-OCH3-PPD

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis between Dammar-20(21)-en-3,24,25-triol and 25-OCH3-PPD in the context of prostate cancer is not feasible based on currently available scientific literature. While extensive research has elucidated the significant anti-prostate cancer activities of 25-OCH3-PPD, a ginsenoside derivative, information regarding this compound's effects on prostate cancer is scarce. This guide will therefore provide a comprehensive overview of the well-documented anti-prostate cancer properties of 25-OCH3-PPD, alongside a brief summary of the known biological activities of this compound and other related dammarane (B1241002) triterpenoids.

25-OCH3-PPD: A Potent Inhibitor of Prostate Cancer Progression

25-OCH3-PPD (20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol), a novel ginsenoside isolated from Panax notoginseng, has emerged as one of the most active anticancer ginsenosides (B1230088) discovered to date.[1][2][3] Extensive preclinical studies have demonstrated its efficacy against both androgen-dependent (LNCaP) and androgen-independent (PC3, DU145) prostate cancer cells.[4][5]

Mechanism of Action

The primary mechanism through which 25-OCH3-PPD exerts its anticancer effects is the inhibition of the Mouse Double Minute 2 (MDM2) oncogene.[1][2][3] MDM2 is a key negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, 25-OCH3-PPD leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.[6] However, its activity is not solely dependent on p53 status, as it has shown efficacy in p53-mutant prostate cancer cells as well.[7]

The downstream effects of MDM2 inhibition by 25-OCH3-PPD include:

  • Induction of Apoptosis: 25-OCH3-PPD promotes programmed cell death by increasing the expression of pro-apoptotic proteins like Bax and activating executioner caspases such as caspase-3, -8, and -9, leading to the cleavage of PARP.[4][8]

  • Cell Cycle Arrest: The compound induces G1 phase cell cycle arrest by downregulating the expression of proteins crucial for cell cycle progression, including E2F1, cyclin D1, and cyclin-dependent kinases (cdks) 2 and 4.[4][5]

  • Inhibition of Androgen Receptor Signaling: In androgen-dependent LNCaP cells, 25-OCH3-PPD has been shown to inhibit the expression of the androgen receptor (AR) and prostate-specific antigen (PSA).[4][8]

Quantitative Data on Anti-Prostate Cancer Activity

The following tables summarize the quantitative data from various in vitro and in vivo studies on 25-OCH3-PPD.

Table 1: In Vitro Cytotoxicity of 25-OCH3-PPD in Prostate Cancer Cell Lines

Cell LineAssayIC50 (µM)Duration (h)Reference
LNCaPMTT~1572[4]
PC3MTT~1072[4]
DU145MTTNot specified-[3]

Table 2: In Vivo Efficacy of 25-OCH3-PPD in a PC3 Xenograft Model

Treatment GroupDose and ScheduleTumor Growth Inhibition (%)Day of MeasurementReference
25-OCH3-PPD5 mg/kg/day, 3 days/week for 4 weeks3027[5]
25-OCH3-PPD10 mg/kg/day, 3 days/week for 4 weeksNot specified-[5]
25-OCH3-PPD20 mg/kg/day, 3 days/week for 4 weeks6727[5]

It is important to note that the oral bioavailability of 25-OCH3-PPD is limited.[1][2] However, studies have shown that nanoparticle encapsulation of 25-OCH3-PPD can significantly enhance its oral bioavailability and in vivo anticancer efficacy.[1][2][9]

This compound and Other Dammarane Triterpenoids

Other dammarane-type triterpenoids have shown some promise in prostate cancer research. For instance, Gypensapogenin H has been reported to induce G1 cell cycle arrest and apoptosis in DU145 and 22RV-1 prostate cancer cells.[6] Another study identified two new dammarane triterpenes from Cleome khorassanica that exhibited dose-dependent cytotoxicity against DU-145 and LNCaP cells.[4] A compound referred to as "dammarane triterpenoid (B12794562) 1" was shown to induce apoptosis in DU145 cells via the intrinsic pathway.[11] These findings suggest that the dammarane scaffold may be a promising starting point for the development of anti-prostate cancer agents, but further research is needed to evaluate specific compounds like this compound.

A structurally similar compound, Cycloartane-3,24,25-triol, has demonstrated potent anti-prostate cancer activity with IC50 values of 2.226 ± 0.28 μM in PC-3 cells and 1.67 ± 0.18 μM in DU145 cells.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Prostate cancer cells (LNCaP, PC3, etc.) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of 25-OCH3-PPD or the vehicle control for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis and Cell Cycle Proteins
  • Cell Lysis: Prostate cancer cells are treated with 25-OCH3-PPD for the desired time, then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., MDM2, p53, Bax, Bcl-2, cleaved caspase-3, PARP, cyclin D1, CDK4, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model
  • Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of human prostate cancer cells (e.g., PC3) mixed with Matrigel.

  • Tumor Growth and Grouping: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups.

  • Compound Administration: 25-OCH3-PPD, dissolved in a suitable vehicle (e.g., a mixture of PEG400, ethanol, and saline), is administered to the treatment groups via intraperitoneal or oral gavage at specified doses and schedules. The control group receives the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry or western blotting.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 25-OCH3-PPD Signaling Pathway in Prostate Cancer PPD 25-OCH3-PPD MDM2 MDM2 PPD->MDM2 inhibits E2F1 E2F1 PPD->E2F1 inhibits CyclinD1_CDK Cyclin D1 / CDK2, 4 PPD->CyclinD1_CDK inhibits AR Androgen Receptor PPD->AR inhibits p53 p53 MDM2->p53 inhibits Bax Bax p53->Bax activates Caspases Caspase-3, -8, -9 Bax->Caspases activates PARP PARP Cleavage Caspases->PARP activates Apoptosis Apoptosis PARP->Apoptosis CellCycle G1 Phase Arrest E2F1->CellCycle CyclinD1_CDK->CellCycle PSA PSA AR->PSA activates AR_Inhibition Inhibition of AR Signaling AR->AR_Inhibition

Caption: Signaling pathway of 25-OCH3-PPD in prostate cancer cells.

G cluster_1 In Vitro Experimental Workflow cluster_2 In Vivo Experimental Workflow start Prostate Cancer Cell Culture treatment Treatment with 25-OCH3-PPD start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (Apoptosis & Cell Cycle Proteins) treatment->western implant Xenograft Implantation tumor_growth Tumor Growth implant->tumor_growth treatment_animal 25-OCH3-PPD Administration tumor_growth->treatment_animal monitoring Tumor & Body Weight Monitoring treatment_animal->monitoring analysis Tumor Excision & Analysis monitoring->analysis

Caption: Experimental workflows for evaluating 25-OCH3-PPD.

References

Unveiling the Cytotoxic Landscape of Dammarane Triterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic properties of prominent dammarane (B1241002) triterpenoids reveals significant variations in their anti-cancer efficacy and underlying molecular mechanisms. This guide provides a comparative analysis of key dammarane triterpenoids, including ginsenoside Rg3, ginsenoside Rh2, protopanaxadiol (B1677965) (PPD), and protopanaxatriol (B1242838) (PPT), supported by experimental data to aid researchers and drug development professionals in this promising field of oncology.

Dammarane triterpenoids, a class of tetracyclic triterpenes primarily isolated from Panax ginseng and other medicinal plants, have garnered considerable attention for their diverse pharmacological activities, most notably their cytotoxic effects against a range of cancer cell lines. These compounds have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest, making them attractive candidates for the development of novel anti-cancer therapeutics. This guide offers a side-by-side comparison of the cytotoxic profiles of different dammarane triterpenoids, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of dammarane triterpenoids is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of ginsenoside Rg3, ginsenoside Rh2, and protopanaxadiol (PPD) in various human cancer cell lines, providing a snapshot of their relative potencies.

CompoundCell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
Ginsenoside Rg3 PC3Prostate Cancer8.4Not Specified[1]
LNCaPProstate Cancer14.1Not Specified[1]
HT-29Colon CancerNot SpecifiedNot Specified[2]
U266Multiple Myeloma~4048[3]
RPMI8226Multiple Myeloma~4048[3]
Ginsenoside Rh2 PC3Prostate Cancer5.5Not Specified[1]
LNCaPProstate Cancer4.4Not Specified[1]
HL-60Leukemia~38Not Specified[4][5]
U937Leukemia~38Not Specified[5]
JurkatLeukemiaNot SpecifiedNot Specified
Protopanaxadiol (PPD) MCF-7Breast Cancer33.324[1][6]
HepG2Liver CancerNot SpecifiedNot Specified[7]
HEC-1AEndometrial Cancer3.5Not Specified[8]
A549Lung Cancer~4048
SK-MES-1Lung Cancer~4048[9]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.

Mechanisms of Action: A Deeper Dive into Signaling Pathways

The cytotoxic effects of dammarane triterpenoids are orchestrated by a complex interplay of molecular signaling pathways, primarily leading to apoptosis (programmed cell death) and cell cycle arrest.

Ginsenoside Rg3: A Multi-pronged Approach to Apoptosis

Ginsenoside Rg3 induces apoptosis through multiple pathways. One key mechanism involves the generation of reactive oxygen species (ROS), which in turn modulates the PI3K/AKT/mTOR signaling cascade, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases.[10] Additionally, Rg3 can activate the AMP-activated protein kinase (AMPK) signaling pathway, which also contributes to its pro-apoptotic effects.[2] Another identified mechanism is the upregulation of the pro-apoptotic protein Bax, which triggers a caspase-3-dependent apoptotic pathway.[3]

Ginsenoside_Rg3_Apoptosis_Pathway Rg3 Ginsenoside Rg3 ROS ↑ ROS Rg3->ROS AMPK AMPK Pathway Rg3->AMPK Bax_up ↑ Bax Rg3->Bax_up PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ROS->PI3K_AKT_mTOR inhibits Bcl2_down ↓ Bcl-2 PI3K_AKT_mTOR->Bcl2_down leads to Apoptosis Apoptosis AMPK->Apoptosis Caspase_Activation Caspase-9/3 Activation Bax_up->Caspase_Activation Bcl2_down->Caspase_Activation Caspase_Activation->Apoptosis

Ginsenoside Rg3 Induced Apoptosis Pathways
Ginsenoside Rh2: Inducing Cell Cycle Arrest

Ginsenoside Rh2 primarily exerts its cytotoxic effects by inducing cell cycle arrest at the G1 phase. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p15Ink4B and p27Kip1, which in turn inhibit the activity of cyclin/CDK complexes (e.g., Cyclin D1/Cdk4 and Cyclin D1/Cdk6) that are essential for G1/S phase transition.[11][12][13] Furthermore, Rh2 has been shown to upregulate the expression of transforming growth factor-β (TGF-β), which also plays a role in the G1 arrest and differentiation of leukemia cells.[4][5]

Ginsenoside_Rh2_Cell_Cycle_Arrest Rh2 Ginsenoside Rh2 TGFb ↑ TGF-β Rh2->TGFb p15_p27 ↑ p15Ink4B / p27Kip1 Rh2->p15_p27 TGFb->p15_p27 Cyclin_CDK Cyclin D/CDK4,6 Cyclin E/CDK2 p15_p27->Cyclin_CDK inhibits Rb_phos ↓ pRb Cyclin_CDK->Rb_phos inhibits E2F E2F Release Rb_phos->E2F inhibits G1_Arrest G1 Phase Arrest E2F->G1_Arrest

Ginsenoside Rh2 Induced G1 Cell Cycle Arrest
Protopanaxadiol (PPD): Triggering Apoptosis via Multiple Routes

Protopanaxadiol (PPD) induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] It can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to a loss of mitochondrial membrane potential and the activation of caspase-9 and -3.[1][6] PPD can also induce endoplasmic reticulum (ER) stress, which triggers the unfolded protein response (UPR) and subsequently leads to apoptosis.[7]

Protopanaxadiol_Apoptosis_Pathway PPD Protopanaxadiol (PPD) ER_Stress ER Stress (UPR) PPD->ER_Stress Mitochondria Mitochondrial Pathway PPD->Mitochondria Death_Receptor Extrinsic Pathway (e.g., DR5) PPD->Death_Receptor Apoptosis Apoptosis ER_Stress->Apoptosis Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Mitochondria->Bax_Bcl2 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Protopanaxadiol (PPD) Induced Apoptosis

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of cytotoxicity. Below are detailed protocols for two commonly employed assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[14][15][16][17]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Dammarane triterpenoids (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[17]

  • Treatment: After 24 hours, treat the cells with various concentrations of the dammarane triterpenoids. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[17]

  • Incubation with MTT: Incubate the plate for 1.5 to 4 hours at 37°C.[14][17]

  • Solubilization: Remove the MTT solution and add 130-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines

  • Dammarane triterpenoids

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 × 10^6 cells in a T25 flask and treat with the desired concentrations of dammarane triterpenoids for the specified time.[18] Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_apoptosis Apoptosis Analysis Cell_Culture Cell Culture (e.g., A549, MCF-7) Treatment Treatment with Dammarane Triterpenoids Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Cell_Culture2 Cell Culture Treatment2 Treatment Cell_Culture2->Treatment2 AnnexinV_PI Annexin V/PI Staining Treatment2->AnnexinV_PI Flow_Cytometry Flow Cytometry AnnexinV_PI->Flow_Cytometry

General Experimental Workflow

References

Validating the In Vivo Anti-inflammatory Effects of Dammar-20(21)-en-3,24,25-triol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of dammarane-type triterpenoids, with a focus on validating the potential of Dammar-20(21)-en-3,24,25-triol. Due to the limited availability of specific in vivo data for this compound, this document leverages experimental data from structurally related dammarane (B1241002) triterpenoids, primarily ginsenosides (B1230088) isolated from Panax species. These compounds share the same core dammarane skeleton and offer valuable insights into the potential efficacy and mechanisms of action of this compound.

Comparative Efficacy of Dammarane Triterpenoids in Preclinical Models

Dammarane-type saponins (B1172615) have demonstrated significant anti-inflammatory activity in various in vivo models of inflammation. The following tables summarize the quantitative data from studies on dammarane triterpenoids in two standard models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. These models are crucial for assessing the potential of novel anti-inflammatory agents.

Table 1: Effect of Dammarane Triterpenoids on Carrageenan-Induced Paw Edema in Rodents

Compound/TreatmentDoseAnimal ModelPaw Edema Inhibition (%)Key Findings & Cytokine ModulationReference Compound
Ginsenoside Rg1 5, 10, 20 mg/kgRatDose-dependent reductionDecreased TNF-α, IL-1β, and IL-6 levels in paw tissue.Indomethacin (B1671933) (10 mg/kg)
Ginsenoside Rb1 10, 20, 40 mg/kgMouseSignificant inhibition at 20 and 40 mg/kgReduced MPO activity and suppressed NF-κB activation.Diclofenac (5 mg/kg)
Total Ginsenosides 50, 100 mg/kgRatDose-dependent inhibitionAttenuated expression of COX-2 and iNOS.Indomethacin (10 mg/kg)
(17α)-23-(E)-dammara-20,23-diene-3β,25-diol 1% topicalMouseSignificant reduction in ear swelling--

Table 2: Effect of Dammarane Triterpenoids on LPS-Induced Systemic Inflammation in Mice

Compound/TreatmentDoseKey Inflammatory Markers MeasuredResultsMechanism of ActionReference Compound
Ginsenoside Rg3 10, 20 mg/kgSerum TNF-α, IL-6, IL-1βDose-dependent decrease in cytokine levels.Inhibited MyD88/NF-κB and STAT3 pathways.Dexamethasone (5 mg/kg)
Ginsenoside Rd 20, 40 mg/kgLung MPO activity, TNF-α, IL-1βSignificantly reduced lung inflammation and cytokine levels.Suppressed activation of the NLRP3 inflammasome.-
Panax Notoginseng Saponins 50, 100 mg/kgSerum TNF-α, IL-6Dose-dependent reduction in pro-inflammatory cytokines.Blocked the MyD88/NF-κB signaling pathway.-

Mechanistic Insights: Signaling Pathways

The anti-inflammatory effects of dammarane triterpenoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The diagram below illustrates the proposed mechanism of action based on preclinical studies of various dammarane saponins.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Dammarane Triterpenoids cluster_4 Nuclear Events & Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 STAT3 STAT3 TLR4->STAT3 MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IKK IKK MyD88->IKK NFkB_nuc NF-κB (active) MAPK->NFkB_nuc IkB IκB IKK->IkB inhibits NFkB NF-κB NFkB->NFkB_nuc translocation STAT3_nuc STAT3 (active) STAT3->STAT3_nuc activation Dammar This compound & Related Saponins Dammar->MyD88 Dammar->MAPK Dammar->IKK Dammar->NFkB_nuc Dammar->STAT3_nuc Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Enzymes Inflammatory Enzymes (iNOS, COX-2) NFkB_nuc->Enzymes STAT3_nuc->Cytokines

Caption: Proposed anti-inflammatory signaling pathway of dammarane triterpenoids.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below. These protocols can be adapted for the evaluation of this compound.

Carrageenan-Induced Paw Edema

This model assesses the ability of a compound to inhibit acute, localized inflammation.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Measurement & Analysis acclimatization Acclimatization (1 week) fasting Fasting (12 hours prior) acclimatization->fasting treatment Administer Test Compound (e.g., this compound) or Vehicle or Reference Drug fasting->treatment carrageenan Inject 0.1 mL of 1% Carrageenan into the subplantar region of the right hind paw treatment->carrageenan 30-60 min post-treatment measurement Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, and 5 hours post-carrageenan carrageenan->measurement analysis Calculate Paw Edema Inhibition (%) measurement->analysis biochemical Euthanize and Collect Paw Tissue for Cytokine and MPO Analysis analysis->biochemical

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control, reference (e.g., indomethacin or diclofenac), and test groups.

  • Administration: The test compound, vehicle, or reference drug is administered orally or intraperitoneally.

  • Induction: After a set time (usually 30-60 minutes), 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

  • Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for measurement of inflammatory mediators like TNF-α, IL-1β, IL-6, and myeloperoxidase (MPO) activity.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to evaluate the effect of a compound on systemic inflammation and the associated cytokine storm.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Sample Collection & Analysis acclimatization Acclimatization (1 week) treatment Administer Test Compound (e.g., this compound) or Vehicle or Reference Drug acclimatization->treatment lps Administer LPS (e.g., 1-5 mg/kg, i.p.) treatment->lps 1 hour post-treatment blood_collection Collect Blood at specified time points (e.g., 2, 6, 24 hours post-LPS) lps->blood_collection tissue_collection Euthanize and Collect Tissues (e.g., Lung, Liver) lps->tissue_collection cytokine_analysis Measure Serum Cytokines (TNF-α, IL-6, IL-1β) via ELISA blood_collection->cytokine_analysis histology Histopathological Examination of Tissues tissue_collection->histology

Caption: Workflow for the LPS-induced systemic inflammation model.

Detailed Steps:

  • Animals: Male C57BL/6 or BALB/c mice are commonly used.

  • Grouping: Animals are divided into control, reference (e.g., dexamethasone), and test groups.

  • Administration: The test compound, vehicle, or reference drug is administered, typically intraperitoneally or orally.

  • Induction: After a specified time (e.g., 1 hour), animals are injected intraperitoneally with LPS (e.g., 1-5 mg/kg).

  • Monitoring: Animals are monitored for signs of sickness and mortality.

  • Sample Collection: At predetermined time points (e.g., 2, 6, or 24 hours post-LPS), blood is collected via cardiac puncture for serum cytokine analysis. Tissues such as lungs and liver can also be harvested for histopathology and measurement of inflammatory markers.

  • Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using ELISA kits. Tissue sections are examined for inflammatory cell infiltration and damage.

Conclusion

The available in vivo data on structurally related dammarane triterpenoids strongly suggest that this compound possesses significant anti-inflammatory potential. The consistent inhibitory effects on paw edema and systemic inflammation, coupled with the modulation of key inflammatory pathways such as NF-κB and MAPK, provide a solid foundation for its further investigation as a novel anti-inflammatory agent. The experimental protocols outlined in this guide offer a robust framework for the preclinical validation of this compound and its comparison with existing anti-inflammatory drugs. Future studies should focus on conducting these in vivo assays specifically with this compound to generate direct evidence of its efficacy and to further elucidate its precise mechanism of action.

Cross-Validation of Analytical Methods for Dammar-20(21)-en-3,24,25-triol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Dammar-20(21)-en-3,24,25-triol, a triterpenoid (B12794562) with potential therapeutic applications. While direct cross-validation studies for this specific compound are not extensively available in published literature, this document synthesizes available data for structurally related compounds and established analytical techniques to offer a valuable resource for method development and selection. The information presented herein is intended to guide researchers in establishing robust and reliable analytical protocols for purity assessment, pharmacokinetic studies, and quality control.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent upon the specific research question, required sensitivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques for the analysis of triterpenoids.

Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods
ParameterHPLC-UV (Hypothetical)LC-MS/MS (Based on a structurally similar compound)[1]
Linearity (r²) ≥ 0.9950.9972
Accuracy 85-115%Within ±15% of nominal concentration
Precision (%RSD) ≤ 15%≤ 15%
Limit of Detection (LOD) ng-levelSub-ng/mL level
Lower Limit of Quantification (LLOQ) 5-20 ng/mL5 ng/mL
Selectivity ModerateHigh
Matrix Effect Prone to interferenceCan be minimized with appropriate sample preparation and internal standards

Disclaimer: The HPLC-UV data is hypothetical and represents typical performance characteristics for this type of assay. The LC-MS/MS data is derived from a study on a structurally similar compound, Dammar-20(22)E,24-Diene-3β,6α,12β-Triol, and may not be directly transferable but serves as a strong reference point.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate quantification. Below are representative protocols for HPLC-UV and LC-MS/MS methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for purity assessment and quantification in less complex matrices.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

2. Mobile Phase:

  • Isocratic elution with Acetonitrile:Water (70:30, v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 203 nm.[2]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol, vortex, and centrifuge to remove any particulates before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies in complex matrices like plasma. The following protocol is adapted from a method developed for a similar dammarane-type triterpenoid[1].

1. Instrumentation:

  • LC-MS/MS system (e.g., Agilent Triple Quadrupole).

  • C18 analytical column (e.g., Agilent ZORBAX XDB-C18, 2.1 × 50 mm, 3.5 µm)[1].

2. Mobile Phase:

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient elution at a flow rate of 0.6 mL/min[1].

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition (hypothetical for this compound): Precursor ion m/z 461.4 -> Product ion (to be determined experimentally).

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., Buspirone with m/z 386.3 → 122.1)[1].

4. Sample Preparation (Plasma):

  • To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., methanol:acetonitrile, 1:1, v/v) containing the internal standard[1].

  • Vortex for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes at 4 °C[1].

  • Transfer the supernatant to an autosampler vial for analysis.

Visualizing the Workflow

A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a typical workflow.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Purpose (e.g., Purity, PK) Select_Methods Select Methods (e.g., HPLC, LC-MS/MS) Define_Purpose->Select_Methods Define_Parameters Define Validation Parameters Select_Methods->Define_Parameters Develop_Method_A Develop Method A (e.g., HPLC) Define_Parameters->Develop_Method_A Develop_Method_B Develop Method B (e.g., LC-MS/MS) Define_Parameters->Develop_Method_B Validate_Method_A Validate Method A Develop_Method_A->Validate_Method_A Analyze_Samples Analyze Same Samples with Both Methods Validate_Method_A->Analyze_Samples Validate_Method_B Validate Method B Develop_Method_B->Validate_Method_B Validate_Method_B->Analyze_Samples Compare_Data Compare Quantitative Data Analyze_Samples->Compare_Data Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Compare_Data->Statistical_Analysis Assess_Concordance Assess Concordance & Bias Statistical_Analysis->Assess_Concordance

Caption: Workflow for Cross-Validation of Analytical Methods.

This guide provides a foundational framework for the analytical validation of this compound. Researchers are encouraged to perform in-house validation studies to ensure the selected method is fit for its intended purpose.

References

Comparative Analysis of the Mechanism of Action of Dammarane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct mechanisms of action of protopanaxadiol, protopanaxatriol, ginsenoside Rh2, and ginsenoside Rg3, supported by experimental data and detailed protocols.

Dammarane (B1241002) derivatives, a class of tetracyclic triterpenoid (B12794562) saponins (B1172615) primarily isolated from Panax ginseng, have garnered significant attention in pharmacological research due to their diverse and potent biological activities. These compounds exhibit a wide spectrum of effects, including anticancer, anti-inflammatory, neuroprotective, and anti-angiogenic properties. Their mechanisms of action are often complex and involve the modulation of multiple signaling pathways. This guide provides a comparative analysis of four prominent dammarane derivatives: Protopanaxadiol (PPD), Protopanaxatriol (PPT), Ginsenoside Rh2, and Ginsenoside Rg3, focusing on their distinct molecular mechanisms supported by quantitative experimental data.

Data Presentation: Comparative Efficacy of Dammarane Derivatives

The following tables summarize the in vitro efficacy of the selected dammarane derivatives in key pharmacological assays. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

DerivativePharmacological ActivityCell LineIC50 ValueReference
Protopanaxadiol (PPD) Anticancer (Apoptosis)MCF-7 (Breast Cancer)33.3 µM (24h)[1]
HepG2 (Hepatoblastoma)81.35 µM (24h), 73.5 µM (48h), 48.79 µM (72h)[2][3]
MOLM-13 (AML)29.5 ± 1.4 µM (48h)[4]
THP-1 (AML)44.5 ± 1.5 µM (48h)[4]
MV4-11 (AML)32.5 ± 1.9 µM (48h)[4]
NCI-H1299 (NSCLC)66.98 µM (24h), 56.37 µM (48h), 55.58 µM (72h)[5]
Protopanaxatriol (PPT) Anti-inflammatoryRAW 264.7 Macrophages-[6]
Ginsenoside Rh2 Anticancer (Cell Cycle Arrest)Human Leukemia Cells~38 µM[7][8]
A549 (NSCLC)37.09 ± 3.88 µg/ml (48h)[9]
H460 (NSCLC)46.89 ± 2.32 µg/ml (48h)[9]
MDA-MB-231 (TNBC)43.93 ± 0.50 µM (48h)[10]
MDA-MB-468 (TNBC)49.5 ± 2.02 µM (48h)[10]
Ginsenoside Rg3 Anti-angiogenesisHUVEC10 nM (Proliferation)[11]

Mechanisms of Action and Signaling Pathways

The distinct pharmacological effects of these dammarane derivatives stem from their ability to modulate specific intracellular signaling pathways.

Protopanaxadiol (PPD): Induction of Apoptosis in Cancer Cells

PPD primarily exerts its anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.

PPD_Apoptosis_Pathway PPD Protopanaxadiol (PPD) Bcl2 Bcl-2 (anti-apoptotic) PPD->Bcl2 Bax Bax (pro-apoptotic) PPD->Bax Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Bcl2->Mitochondrion inhibits Bax->Mitochondrion permeabilization Caspase9 Caspase-9 (initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Protopanaxadiol (PPD) induced apoptosis pathway.

Protopanaxatriol (PPT): Anti-inflammatory Action via NF-κB Inhibition

PPT demonstrates significant anti-inflammatory properties by targeting the NF-κB signaling pathway. It inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the NF-κB p65 subunit and the transcription of pro-inflammatory genes.[6]

PPT_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) Nucleus Nucleus NFkB->Nucleus translocation Nucleus->Proinflammatory_Genes activation PPT Protopanaxatriol (PPT) PPT->IKK

Caption: Protopanaxatriol (PPT) anti-inflammatory pathway.

Ginsenoside Rh2: Induction of G1 Phase Cell Cycle Arrest

Ginsenoside Rh2 exhibits its anticancer activity by inducing cell cycle arrest at the G1 phase. It upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) like p21 and p27, which in turn inhibit the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes. This prevents the phosphorylation of the retinoblastoma protein (Rb) and halts the progression of the cell cycle.

Rh2_CellCycle_Pathway Rh2 Ginsenoside Rh2 p21_p27 p21 & p27 (CKIs) Rh2->p21_p27 CDK4_6_CyclinD CDK4/6-Cyclin D p21_p27->CDK4_6_CyclinD CDK2_CyclinE CDK2-Cyclin E p21_p27->CDK2_CyclinE Rb Rb CDK4_6_CyclinD->Rb P G1_S_Transition G1/S Transition CDK2_CyclinE->Rb P pRb p-Rb Rb->pRb E2F E2F pRb->E2F releases E2F->G1_S_Transition

Caption: Ginsenoside Rh2 induced cell cycle arrest pathway.

Ginsenoside Rg3: Anti-Angiogenic Effects via VEGF Pathway Inhibition

Ginsenoside Rg3 is a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. It exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway in endothelial cells. Rg3 can inhibit the expression of VEGF and its receptor (VEGFR-2), thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.

Rg3_Angiogenesis_Pathway Rg3 Ginsenoside Rg3 VEGF VEGF Rg3->VEGF inhibits expression VEGFR2 VEGFR-2 Rg3->VEGFR2 inhibits expression VEGF->VEGFR2 binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway VEGFR2->MAPK_ERK Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) PI3K_Akt->Angiogenesis MAPK_ERK->Angiogenesis

Caption: Ginsenoside Rg3 anti-angiogenic pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of the dammarane derivative and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.[12][13][14][15][16]

Western Blot for Apoptosis-Related Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the expression levels of key regulatory proteins such as Bcl-2, Bax, and the cleavage of caspases, which indicates their activation.[17][18][19]

Protocol:

  • Protein Extraction: After treatment with the dammarane derivative, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Flow Cytometry for Cell Cycle Analysis

Principle: Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[20][21][22][23]

Protocol:

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

NF-κB Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[24][25][26][27][28]

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293 or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, pre-treat the cells with the dammarane derivative for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

In Vitro Tube Formation Assay for Angiogenesis

Principle: The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[29][30][31][32][33]

Protocol:

  • Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the cells with various concentrations of the dammarane derivative in the presence or absence of a pro-angiogenic factor like VEGF.

  • Incubation: Incubate the plate for 6-12 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

References

In Vitro and In Vivo Correlation of Dammar-20(21)-en-3,24,25-triol Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and available in vivo activities of Dammar-20(21)-en-3,24,25-triol, a naturally occurring triterpenoid. Due to the limited availability of direct in vivo data for this specific compound, this guide incorporates data from structurally similar dammarane (B1241002) triterpenoids to offer a broader perspective on its potential therapeutic efficacy and to highlight areas for future research.

I. Overview of Biological Activities

This compound, isolated from plants of the Shorea and Walsura robusta genera, has demonstrated a range of biological activities in preclinical studies.[1] These activities primarily include cytotoxic, anti-inflammatory, and antiviral effects. The core chemical structure, a dammarane skeleton, is shared by other bioactive triterpenoids, allowing for comparative analysis of their therapeutic potential.

II. In Vitro Activity

A. Cytotoxic Activity

In vitro studies have demonstrated the potential of this compound as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, with reported IC50 values ranging from 10 to 30 µM for HL-60 (promyelocytic leukemia) and HepG2 (hepatocellular carcinoma) cells.[1]

Table 1: Comparative Cytotoxicity of this compound and Related Triterpenoids

CompoundCell LineCancer TypeIC50 Value
This compound HL-60Promyelocytic Leukemia10 - 30 µM[1]
HepG2Hepatocellular Carcinoma10 - 30 µM[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8Human Colon Cancer31.6 µg/mL
Cycloartane-3,24,25-triolDU145Prostate Cancer1.67 ± 0.18 µM[2][3]
PC-3Prostate Cancer2.226 ± 0.28 µM[2][3]
B. Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by downregulating pro-inflammatory cytokines in macrophage cells. This suggests its potential in modulating inflammatory responses.

C. Antiviral Activity

Preliminary studies have indicated that this compound exhibits antiviral activity, notably against Herpes Simplex Virus type 1 (HSV-1).

III. In Vivo Activity

Direct in vivo efficacy and pharmacokinetic data for this compound are not extensively available in the current literature. However, studies on structurally related dammarane triterpenoids provide valuable insights into the potential in vivo behavior of this compound class.

A notable example is 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol , which has demonstrated significant in vivo anticancer activity in a mouse xenograft model of androgen-independent prostate cancer.[4] Administration of this compound led to a significant inhibition of tumor growth, suggesting that dammarane triterpenoids can exert therapeutic effects in a whole-animal system.[4]

IV. Experimental Protocols

The following are generalized protocols for the key in vitro assays mentioned in this guide.

A. Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HL-60, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

B. Anti-inflammatory Assay (RAW 264.7 Macrophages)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in 24-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Data Analysis: Determine the inhibitory effect of the compound on cytokine production compared to the LPS-treated control.

C. Antiviral Assay (Plaque Reduction Assay for HSV-1)
  • Cell Seeding: Grow a confluent monolayer of Vero cells in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of HSV-1 for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and carboxymethyl cellulose.

  • Plaque Formation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Staining: Fix and stain the cells with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

V. Visualizations

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start Compound Isolation/Synthesis cytotoxicity Cytotoxicity Assays (e.g., MTT) invitro_start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., RAW 264.7) invitro_start->anti_inflammatory antiviral Antiviral Assays (e.g., Plaque Reduction) invitro_start->antiviral invitro_end Lead Compound Identification cytotoxicity->invitro_end anti_inflammatory->invitro_end antiviral->invitro_end invivo_start Animal Model Selection (e.g., Xenograft) invitro_end->invivo_start Promising Results efficacy Efficacy Studies invivo_start->efficacy toxicity Toxicity Assessment efficacy->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics toxicity->pk_pd invivo_end Preclinical Candidate pk_pd->invivo_end

Caption: General experimental workflow for drug discovery.

signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Dammar This compound Dammar->IKK Inhibition?

Caption: Postulated anti-inflammatory signaling pathway.

ivivc_concept cluster_ivivc In Vitro-In Vivo Correlation (IVIVC) Concept invitro In Vitro Activity (e.g., IC50) correlation Correlation Model invitro->correlation invivo In Vivo Efficacy (e.g., Tumor Reduction) invivo->correlation prediction Prediction of Clinical Outcome correlation->prediction

Caption: Conceptual diagram of IVIVC.

VI. Conclusion and Future Directions

This compound exhibits promising in vitro cytotoxic, anti-inflammatory, and antiviral activities. While direct in vivo data for this specific compound is lacking, studies on structurally related dammarane triterpenoids suggest the potential for translation of these in vitro effects into in vivo efficacy.

To establish a clear in vitro-in vivo correlation for this compound, further research is imperative. Future studies should focus on:

  • Comprehensive in vivo efficacy studies in relevant animal models of cancer, inflammation, and viral infections.

  • Detailed pharmacokinetic and toxicological profiling to understand its absorption, distribution, metabolism, excretion, and safety profile.

  • Head-to-head comparison studies with standard-of-care drugs to evaluate its relative potency and therapeutic index.

Such data will be crucial for advancing this compound as a potential therapeutic candidate.

References

Head-to-head comparison of Dammar-20(21)-en-3,24,25-triol and paclitaxel in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison of the established anti-cancer agent paclitaxel (B517696) and the dammarane-type triterpenoid (B12794562), Dammar-20(21)-en-3,24,25-triol. While extensive data exists for paclitaxel, research on the specific anti-cancer properties of this compound is still emerging. This comparison draws upon available data for paclitaxel and structurally related dammarane (B1241002) triterpenoids to provide a comprehensive overview for researchers in oncology and drug discovery.

Executive Summary

Paclitaxel is a potent, clinically utilized chemotherapeutic agent that functions primarily by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] this compound, a natural triterpenoid, has demonstrated cytotoxic and anti-inflammatory properties.[3] While direct head-to-head experimental data against paclitaxel is limited for this specific dammarane triterpenoid, studies on related compounds suggest that their anti-cancer effects may involve the induction of apoptosis and cell cycle arrest through various signaling pathways.[4][5][6][7] This guide presents a comparative analysis based on existing literature to highlight the known efficacy of paclitaxel and the therapeutic potential of dammarane triterpenoids.

Data Presentation: Comparative Cytotoxicity

Quantitative data on the half-maximal inhibitory concentration (IC50) is a key metric for evaluating the cytotoxic potential of a compound. The following tables summarize the available IC50 values for paclitaxel and related dammarane triterpenoids across various cancer cell lines.

Table 1: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cancer Cell LinePaclitaxel IC50 (nM)Duration of Exposure
Ovarian, Lung, Colon, Breast, Pancreatic, Cervical, Astrocytoma2.5 - 7.5 nM24 hours[1]
Non-Small Cell Lung Cancer (NSCLC)9.4 µM (median)24 hours[8]
Non-Small Cell Lung Cancer (NSCLC)0.027 µM (median)120 hours[8]
Small Cell Lung Cancer (SCLC)25 µM (median)24 hours[8]
Small Cell Lung Cancer (SCLC)5.0 µM (median)120 hours[8]
SK-BR-3 (Breast)Approx. 10 nM72 hours[2]
MDA-MB-231 (Breast)Approx. 5 nM72 hours[2]
T-47D (Breast)Approx. 2.5 nM72 hours[2]

Table 2: IC50 Values of Related Dammarane Triterpenoids in Human Cancer Cell Lines

Note: Data for this compound is not available. The following data is for structurally similar dammarane triterpenoids to provide a contextual reference.

CompoundCancer Cell LineIC50
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHCT-8 (Colon)31.6 µg/mL[3]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triolLNCaP (Prostate)12.0 µM[6]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triolPC3 (Prostate)5.6 µM[6]
Dammarane Triterpenoid (Compound 15)A549 (Lung), Hep-G2 (Liver), MCF-7 (Breast)10.65 - 14.28 µM[9]
Dammarane Triterpenoid Derivative (4c)A549 (Lung)1.07 µM[4]

Mechanism of Action

Paclitaxel

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in cell division. By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal, nonfunctional microtubule bundles.[1][2] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, preventing cell division and ultimately triggering apoptosis.[1]

paclitaxel_mechanism paclitaxel Paclitaxel beta_tubulin β-tubulin subunit of microtubules paclitaxel->beta_tubulin Binds to microtubules Microtubule Stabilization (Inhibition of Depolymerization) beta_tubulin->microtubules mitotic_spindle Abnormal Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

This compound and Related Triterpenoids

The precise molecular targets of this compound are not yet fully elucidated. However, studies on analogous dammarane triterpenoids suggest a multi-faceted mechanism of action that can include the induction of apoptosis through both intrinsic and extrinsic pathways. Some dammarane derivatives have been shown to induce cell cycle arrest, often in the G1 phase.[6][7] The proposed mechanisms involve the modulation of key regulatory proteins in cell proliferation and apoptosis, such as the Bcl-2 family proteins and caspases.[4][5] Some in silico studies suggest that dammarane triterpenoids may also interact with tubulin, though this requires experimental validation.[9]

dammarane_mechanism dammarane Dammarane Triterpenoids unknown_targets Multiple Intracellular Targets (partially defined) dammarane->unknown_targets ros Increased ROS Production unknown_targets->ros mitochondrial_pathway Mitochondrial Pathway Activation unknown_targets->mitochondrial_pathway cell_cycle_proteins Modulation of Cell Cycle Proteins unknown_targets->cell_cycle_proteins ros->mitochondrial_pathway apoptosis Apoptosis mitochondrial_pathway->apoptosis cell_cycle_arrest Cell Cycle Arrest (e.g., G1 phase) cell_cycle_proteins->cell_cycle_arrest

Caption: Putative mechanisms of action for dammarane triterpenoids.

Experimental Protocols

To facilitate reproducible research, this section outlines standard methodologies for key in vitro assays used to evaluate the anti-cancer efficacy of therapeutic compounds.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add test compounds and vehicle control incubate_24h->add_compound incubate_drug Incubate for 24-72h add_compound->incubate_drug add_mtt Add MTT solution incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilizing agent incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow for a standard MTT cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with the test compounds as described for the cytotoxicity assay.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as previously described.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Paclitaxel is a well-characterized and highly effective anti-cancer drug with a clear mechanism of action centered on microtubule stabilization. This compound, as a representative of the dammarane triterpenoid class, shows promise as a potential anti-cancer agent. Based on studies of related compounds, its mechanism is likely to involve the induction of apoptosis and cell cycle arrest through pathways distinct from that of paclitaxel.

Further research, including direct comparative studies, is necessary to fully elucidate the efficacy and mechanism of action of this compound. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations. The potential for novel mechanisms of action makes dammarane triterpenoids an interesting area for future drug development, potentially for use in combination therapies or for cancers resistant to existing treatments.

References

Unlocking Synergistic Potential: Dammarane Triterpenoids in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds in combination with conventional chemotherapeutic agents. Among these, dammarane-type triterpenoids, a class of tetracyclic triterpenes, have garnered significant interest for their promising anti-cancer properties. While direct studies on the synergistic effects of Dammar-20(21)-en-3,24,25-triol with chemotherapeutic agents are limited, extensive research on the closely related compound, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD) , provides compelling evidence of its ability to potentiate the efficacy of standard chemotherapy drugs.

This guide provides a comprehensive comparison of the synergistic effects of 25-OCH3-PPD with key chemotherapeutic agents, supported by experimental data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel combination therapies for cancer.

In Vivo Synergistic Efficacy: A Quantitative Leap in Tumor Inhibition

Preclinical studies in prostate cancer xenograft models have demonstrated a remarkable enhancement of anti-tumor activity when 25-OCH3-PPD is combined with standard-of-care chemotherapeutics, taxotere and gemcitabine. The combination therapy has been shown to lead to almost complete tumor regression, a significant improvement over the efficacy of either agent alone.

Treatment GroupCancer ModelTumor Growth Inhibition (%)Reference
Taxotere (15 mg/kg)Androgen-independent prostate cancer (PC3 xenograft)69[1]
25-OCH3-PPD + TaxotereAndrogen-independent prostate cancer (PC3 xenograft)94[1]
GemcitabineAndrogen-independent prostate cancer (PC3 xenograft)80[1]
25-OCH3-PPD + GemcitabineAndrogen-independent prostate cancer (PC3 xenograft)>96[1]

Deciphering the Molecular Synergy: Mechanism of Action

The synergistic effects of 25-OCH3-PPD are rooted in its ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A primary target of 25-OCH3-PPD is the Murine Double Minute 2 (MDM2) oncoprotein , a critical negative regulator of the p53 tumor suppressor.[2][3]

By inhibiting MDM2, 25-OCH3-PPD prevents the degradation of p53, leading to the accumulation of this potent tumor suppressor.[4] Elevated p53 levels, in turn, trigger a cascade of downstream events, including:

  • Cell Cycle Arrest: Upregulation of p21Waf1/CIP1, a cyclin-dependent kinase inhibitor, leading to G1 phase cell cycle arrest.[1][2]

  • Induction of Apoptosis: Increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases (caspase-3, -8, and -9) and PARP cleavage.[1]

The combination of 25-OCH3-PPD with chemotherapeutic agents that induce DNA damage (like gemcitabine) or stabilize microtubules (like taxotere) creates a multi-pronged attack on cancer cells, overwhelming their survival mechanisms and leading to enhanced apoptosis and tumor regression.

Synergy_Mechanism cluster_chemo Chemotherapeutic Agents cluster_dammarane 25-OCH3-PPD cluster_cellular Cellular Processes Taxotere Taxotere Microtubule_Stabilization Microtubule Stabilization Taxotere->Microtubule_Stabilization Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage Dammarane 25-OCH3-PPD MDM2 MDM2 Dammarane->MDM2 inhibits p53 p53 DNA_Damage->p53 activates Apoptosis Apoptosis Microtubule_Stabilization->Apoptosis MDM2->p53 degrades p21 p21 p53->p21 activates Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Caspases Activated Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis MTT_Workflow start Seed prostate cancer cells (LNCaP, PC3) in 96-well plates treat Treat cells with varying concentrations of 25-OCH3-PPD and/or chemotherapeutic agent start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution (0.5 mg/mL) to each well incubate->add_mtt incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan (B1609692) crystals incubate_mtt->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and IC50 values read->analyze

References

Unveiling the Potential of Dammarane Triterpenoids as PTP1B Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of dammarane (B1241002) triterpenoids as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes and obesity. This document summarizes quantitative data on their inhibitory activities, details experimental protocols for assessment, and visualizes key structure-activity relationships and workflows.

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target.[1][2][3] Natural products, particularly dammarane-type triterpenoids, have emerged as a promising class of PTP1B inhibitors.[1][2][4] This guide delves into the structure-activity relationships (SAR) of these compounds, offering a valuable resource for the development of novel and potent PTP1B inhibitors.

Quantitative Comparison of PTP1B Inhibition by Dammarane Triterpenoids

The inhibitory potential of various dammarane triterpenoids against PTP1B has been evaluated, with their efficacy often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of these compounds, highlighting the impact of structural modifications on their inhibitory activity.

Compound NameKey Structural FeaturesIC50 (µM) against PTP1BSource
Gypensapogenin IIIHydroxyl group at C-32.34 ± 0.24[1]
Gypensapogenin IVHydroxyl group at C-34.26 ± 0.42[1]
Gypensapogenin DHydroxyl group at C-37.77 ± 0.85[1]
Gypensapogenin IIHydroxyl group at C-310.50 ± 1.07[1]
Gypensapogenin ASeven-membered A-ring19.55 ± 1.48[1]
Gypensapogenin ISeven-membered A-ring20.29 ± 2.49[1]
Gypensapogenin C24.60 ± 2.28[1]
Gypensapogenin BSeven-membered A-ring29.43 ± 2.48[1]
Gypensapogenin V33.90 ± 0.83[1]
Compound 3 (from Agrimonia pilosa)0.50 ± 0.06[5]
Compound 7 (from Agrimonia pilosa)5.88[5]
Compound 1 (from Agrimonia pilosa)13.48[5]
Compound 2 (from Agrimonia pilosa)14.98[5]
Compound 4 (from Agrimonia pilosa)14.73[5]
Compound 10 (from Agrimonia pilosa)14.52[5]
Compound 11 (from Agrimonia pilosa)0.10 ± 0.03[5]
Compound 12 (from Agrimonia pilosa)1.21[5]
Perviridisins (various)Structurally diverse4.7 to 19.5[6]

Note: The inhibitory activities can vary based on the specific assay conditions and the source of the enzyme. The positive control used in one study was NaVO4 with an IC50 of 12.65 ± 1.60 µM.[1] Another study used ursolic acid as a positive control with an IC50 of 6.60 µM.[5]

Structure-Activity Relationship (SAR) Insights

The data reveals several key structural features of dammarane triterpenoids that influence their PTP1B inhibitory activity:

  • Presence of a Hydroxyl Group at C-3: The presence of a hydroxyl group at the C-3 position appears to be favorable for PTP1B inhibitory activity.[1]

  • Electron-Donating Groups on the Side Chain: The strength of PTP1B inhibitory activity has been shown to be related to the presence of electron-donating groups on the side chain.[1][7]

  • Aglycones vs. Glycosides: Aglycones (the non-sugar part of a saponin) tend to be more effective PTP1B inhibitors than their corresponding glycosides, suggesting that the sugar moieties may hinder binding to the enzyme's active site.[1]

  • Stereochemistry: The configuration at C-20 and C-23 can play an important role in the inhibitory activity.[8]

The following diagram illustrates the general structure of a dammarane triterpenoid (B12794562) and highlights key positions for modification that influence PTP1B inhibition.

G cluster_dammarane General Dammarane Triterpenoid Scaffold cluster_sar Key Positions for SAR img C3 C-3: -OH group enhances activity SideChain Side Chain: Electron-donating groups are favorable C20_C23 C-20 & C-23: Stereochemistry is crucial Glycosylation Glycosylation at various positions can decrease activity

Caption: General structure of dammarane triterpenoids and key SAR points for PTP1B inhibition.

Experimental Protocol: In Vitro PTP1B Inhibition Assay

The following is a synthesized protocol for determining the PTP1B inhibitory activity of dammarane triterpenoids using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate. This method is based on protocols described in several research articles.[1][9][10][11]

1. Materials and Reagents:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[9]

  • Test compounds (dammarane triterpenoids) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Sodium Orthovanadate (Na3VO4) or Ursolic Acid)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the PTP1B enzyme in the assay buffer. The final concentration in the assay will typically be low (e.g., 1 µg/mL).[10][11]

    • Prepare a stock solution of pNPP in the assay buffer. The final concentration in the assay is typically in the range of 2-4 mM.[9][11]

    • Prepare serial dilutions of the test compounds and the positive control at various concentrations.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Test compound solution or positive control at desired concentrations.

      • PTP1B enzyme solution.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).[9][11]

    • Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9][10]

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).[9]

  • Data Measurement and Analysis:

    • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[9][11]

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the general workflow of the PTP1B inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare PTP1B Enzyme Solution add_reagents Add Buffer, Compound, and Enzyme to Plate prep_enzyme->add_reagents prep_substrate Prepare pNPP Substrate Solution add_substrate Add pNPP to Initiate Reaction prep_substrate->add_substrate prep_compounds Prepare Test Compound Dilutions prep_compounds->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with NaOH incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow of the in vitro PTP1B inhibition assay.

Conclusion

Dammarane triterpenoids represent a valuable scaffold for the design and development of novel PTP1B inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of specific substitutions on the dammarane core for achieving potent inhibitory activity. The provided experimental protocol offers a standardized method for evaluating the efficacy of new synthetic or natural product-derived dammarane triterpenoids. Further investigation into the synthesis of derivatives with optimized structural features holds significant promise for the discovery of new therapeutic agents for diabetes and related metabolic disorders.

References

Benchmarking Purity: A Comparative Analysis of Natural versus Synthetic Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of Dammar-20(21)-en-3,24,25-triol derived from natural sources versus synthetic manufacturing. As a triterpenoid (B12794562) with significant therapeutic potential, understanding its purity is critical for reliable and reproducible research in drug development. This document outlines the current state of sourcing, purification, and analytical assessment for this compound, supported by experimental data and protocols.

Introduction to this compound

This compound is a tetracyclic triterpenoid found in various plant species, notably Walsura robusta and trees of the Dipterocarpaceae family.[1][2] It has garnered scientific interest for its diverse biological activities, including antiviral, anti-inflammatory, and cytotoxic effects.[1] The reliable assessment of its purity is paramount for elucidating its mechanism of action and ensuring the validity of preclinical and clinical studies.

While natural extraction and purification are the predominant methods for obtaining high-purity this compound, the potential for total synthesis offers an alternative route to production. This guide benchmarks the purity achievable from natural sources and outlines the analytical standards that a synthetic equivalent would need to meet.

Purity Comparison: Natural vs. Synthetic

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification of impurities.

Purity of Natural this compound

The isolation and purification of this compound from natural sources involves a multi-step process, including extraction, column chromatography, and recrystallization.[1] These methods can yield a final product with very high purity.

Table 1: Achievable Purity of Natural this compound

Purification MethodAchievable Purity (%)Analytical MethodReference
Column Chromatography>95%HPLC[1]
Semi-preparative HPLC>98%HPLC[1]
Recrystallization>99%HPLC[1]
Purity of Synthetic this compound

As of the latest available data, a complete total synthesis of this compound has not been widely reported in peer-reviewed literature. The focus of synthetic efforts has been on the creation of derivatives from closely related, naturally occurring dammarane (B1241002) triterpenoids.[3]

Should a total synthesis be established, the purity of the resulting synthetic this compound would be evaluated using the same rigorous analytical techniques applied to the natural product. The expected purity for a research-grade synthetic compound would be high, comparable to that of the purified natural product.

Table 2: Expected Purity Profile of Synthetic this compound

Analytical MethodPurity SpecificationPurpose
HPLC≥98%Quantitative assessment of the main component
¹H and ¹³C NMRConforms to structureStructural verification and impurity profile
Mass Spectrometry (e.g., ESI-MS)Matches theoretical massConfirmation of molecular weight
Residual Solvent Analysis (GC-MS)<0.5%Detection of organic volatile impurities

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of purity. Below are standard protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 60% to 100% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 205 nm.

  • Sample Preparation: Samples are dissolved in methanol (B129727) or acetonitrile to a concentration of 1 mg/mL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared against established data for this compound to confirm its identity and assess for the presence of any impurities.

Mass Spectrometry (MS)
  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Sample Preparation: The sample is dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined and compared to the theoretical mass of this compound (C₃₀H₅₂O₃, molecular weight: 460.73 g/mol ).

Visualizing Experimental Workflows and Biological Pathways

Experimental Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purification and purity assessment of naturally sourced this compound.

G cluster_purification Purification cluster_analysis Purity Analysis start Crude Plant Extract col_chrom Column Chromatography start->col_chrom prep_hplc Semi-preparative HPLC col_chrom->prep_hplc recrystal Recrystallization prep_hplc->recrystal hplc HPLC (>99%) recrystal->hplc Quantitative Analysis nmr NMR Spectroscopy recrystal->nmr Structural Confirmation ms Mass Spectrometry recrystal->ms Molecular Weight Confirmation

Caption: Workflow for the purification and purity analysis of natural this compound.

Postulated Anti-Inflammatory Signaling Pathway

This compound has been reported to possess anti-inflammatory properties, including the ability to reduce the expression of pro-inflammatory cytokines.[1] The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by this compound.

G compound This compound receptor Cell Surface Receptor compound->receptor Binds/Modulates nf_kb NF-κB Activation compound->nf_kb Inhibits kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade Activates kinase_cascade->nf_kb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->cytokines Upregulates

Caption: A hypothetical anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The purity of this compound is a critical parameter for its development as a therapeutic agent. Currently, highly pure (>99%) material is obtainable from natural sources through rigorous purification protocols. While a direct comparison with a synthetic counterpart is not yet feasible due to the lack of an established total synthesis, the analytical methods outlined in this guide provide a robust framework for the quality control of this promising natural product, regardless of its origin. For researchers, ensuring the purity and structural integrity of this compound through these validated methods is essential for generating reliable and translatable scientific data.

References

Safety Operating Guide

Prudent Disposal of Dammar-20(21)-en-3,24,25-triol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Evaluation

Before initiating any disposal procedure, a thorough evaluation of the waste stream is essential. This involves identifying all constituents of the waste, including Dammar-20(21)-en-3,24,25-triol, any solvents used, and potential reaction byproducts. The physical state of the waste (solid, liquid, or mixed-phase) will also dictate the appropriate disposal pathway.

II. General Disposal Procedures

Given that this compound is a triterpenoid, a class of organic compounds, its disposal will likely follow protocols for organic chemical waste. It is imperative to avoid mixing different waste streams to prevent unintended reactions and to facilitate proper disposal.

Solid Waste:

  • Pure Compound: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be collected in a designated, lined container for chemically contaminated solid waste.[1]

Liquid Waste:

  • Solutions: Solutions containing this compound should be collected in a compatible, leak-proof container. It is crucial to segregate halogenated and non-halogenated solvent waste streams.[1] The container must be clearly labeled with all chemical constituents and their approximate concentrations.

  • Aqueous Solutions: While some aqueous solutions of non-hazardous chemicals may be suitable for drain disposal after neutralization, this should not be assumed for this compound without explicit approval from your institution's EHS department.[2] Generally, aqueous waste containing organic compounds should be collected for chemical waste disposal.

Empty Containers:

  • Original containers of this compound should be triple-rinsed with a suitable solvent.[1][3] The rinsate must be collected and disposed of as hazardous waste.[3] After thorough cleaning, the defaced container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

III. Quantitative Data

No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific containerization requirements, were found in the available resources. In the absence of such data, a conservative approach of treating all waste containing this compound as chemical waste is recommended.

Data PointRecommendation
Concentration Limits Assume no safe concentration for drain disposal unless specified by your EHS department.
Container Type Use chemically resistant containers (e.g., glass or polyethylene) appropriate for the solvent and waste type.
Labeling Clearly label all waste containers with the full chemical name and any other components.

IV. Experimental Protocols Cited

No experimental protocols for the disposal of this compound were found. The disposal procedures outlined here are based on general chemical waste guidelines.

V. Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Final Disposition start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Chemical Waste Container is_liquid->liquid_waste Yes is_sharps Contaminated Sharps/Glassware? is_liquid->is_sharps No ehs_pickup Arrange for EHS Waste Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup contaminated_materials Collect in Labeled Contaminated Sharps/Labware Container contaminated_materials->ehs_pickup is_sharps->contaminated_materials Yes is_sharps->ehs_pickup No

Disposal workflow for this compound waste.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical and follow all local, state, and federal regulations, as well as your institution's specific waste disposal policies. If an SDS is not available, consult with your institution's Environmental Health and Safety (EHS) department for guidance. Never dispose of chemical waste down the drain or in the regular trash without explicit authorization.

References

Personal protective equipment for handling Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dammar-20(21)-en-3,24,25-triol

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent inhalation of dust and to avoid skin and eye contact. The following table summarizes the recommended PPE.

Protection Type Specific PPE Standard/Specification Purpose
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1To protect eyes from airborne particles.
Hand Protection Nitrile glovesASTM D6319To prevent skin contact.
Body Protection Laboratory coat---To protect skin and clothing from contamination.
Respiratory Protection N95 respirator or equivalentNIOSH-approvedRecommended when handling larger quantities or when there is a potential for dust generation.
II. Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk during the handling of this compound.

A. Engineering Controls:

  • Ventilation: All handling of the powdered compound should be conducted in a well-ventilated area.

  • Fume Hood: For procedures that may generate significant amounts of dust, such as weighing or transferring large quantities, a chemical fume hood is recommended.

B. Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and materials before handling the compound.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform weighing and transferring of the powder in a chemical fume hood or a designated area with minimal air currents to prevent dust dispersal.

    • Use a spatula or other appropriate tool to handle the powder. Avoid scooping actions that could create airborne dust.

    • Close the container immediately after use.

  • General Laboratory Practice:

    • Avoid eating, drinking, or smoking in the laboratory.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

    • Label all containers with the chemical name and any known hazards.

III. Disposal Plan

As this compound is not classified as a hazardous substance, disposal is generally straightforward but must be done responsibly.

A. Waste Categorization:

  • Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., weigh boats, paper towels).

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Contaminated needles, scalpels, or other sharp objects.

B. Disposal Procedures:

Waste Type Disposal Method Guidelines
Solid Waste Dispose of in the regular laboratory trash.For larger quantities, consult your institution's environmental health and safety (EHS) office.
Liquid Waste Dispose of down the drain with copious amounts of water.Check with your local regulations and institutional EHS guidelines, as some jurisdictions may have specific rules for chemical disposal in wastewater.
Contaminated PPE Dispose of in the regular laboratory trash.---
Empty Containers Rinse with a suitable solvent, allow to dry, and dispose of in the regular trash.Deface the label to prevent misuse.
IV. Emergency Procedures

In the event of accidental exposure, follow these immediate steps:

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Skin Contact Wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Ingestion Do not induce vomiting. Give large amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Clean & Organize Workspace don_ppe Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) prep_area->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer clean Clean Work Area transfer->clean doff_ppe Doff PPE clean->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash solid_waste Solid Waste (Regular Trash) doff_ppe->solid_waste liquid_waste Liquid Waste (Drain Disposal with Water) doff_ppe->liquid_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.